Acetogenin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLVCROWVOSNPT-XOTOMLERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of a New Class of Bioactive Compounds: A Technical History of Acetogenin Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonaceous acetogenins, a family of potent polyketide-derived natural products, have captivated the attention of the scientific community for decades. Characterized by their unique long-chain fatty acid structures bearing tetrahydrofuran (THF) rings and a terminal γ-lactone, these compounds exhibit a remarkable range of biological activities, most notably potent cytotoxicity against cancerous cell lines. This in-depth guide chronicles the history of their discovery and the evolution of isolation techniques, providing detailed experimental protocols and quantitative data from seminal studies. This document serves as a comprehensive resource for researchers seeking to understand the origins and foundational methodologies in the field of acetogenin research.
The Landmark Discovery of Uvaricin
The history of acetogenins began in 1982 with the pioneering work of Jolad, Hoffmann, and their colleagues. In their quest for novel antitumor agents from plants of the Annonaceae family, they isolated the first this compound, uvaricin , from the roots of Uvaria acuminata.[1][2] This discovery, published in The Journal of Organic Chemistry, marked the genesis of a new class of natural products and ignited a flurry of research into their chemical diversity and therapeutic potential.[1][2] The initial report highlighted uvaricin's significant antitumor activity against P-388 lymphocytic leukemia in mice, laying the groundwork for decades of investigation into the anticancer properties of this compound class.[3][4][5]
Early Isolation and Characterization Methodologies
The initial isolation of acetogenins was a meticulous and labor-intensive process, relying on classical phytochemical techniques. The general workflow involved solvent extraction followed by extensive chromatographic separation.
Experimental Protocol: The First Isolation of Uvaricin (Jolad et al., 1982)
The groundbreaking isolation of uvaricin serves as a prime example of early methodologies. The following protocol is based on their seminal 1982 publication:
-
Plant Material and Extraction:
-
The roots of Uvaria acuminata were collected and air-dried.
-
The dried, powdered root material was exhaustively extracted with 95% ethanol.
-
The ethanolic extract was concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract was partitioned between chloroform and water to separate compounds based on polarity. The chloroform-soluble fraction, containing the lipophilic acetogenins, was retained.
-
-
Column Chromatography:
-
The chloroform extract was subjected to column chromatography on silica gel.
-
A gradient elution was performed using a mixture of hexane and ethyl acetate, gradually increasing the polarity to separate the components.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Fractions showing promising activity and similar TLC profiles were combined and further purified by repeated column chromatography.
-
The final purification of uvaricin was achieved through preparative thin-layer chromatography (pTLC).
-
-
Structural Elucidation:
-
The structure of the isolated pure compound, uvaricin, was determined using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[6]
-
This multi-step process, while effective, was characterized by low yields, a common challenge in natural product isolation.[7]
Evolution of Extraction and Isolation Techniques
Following the discovery of uvaricin, researchers, notably the group led by Jerry L. McLaughlin, refined and systematized the methods for isolating acetogenins.[8][9][10][11]
-
Soxhlet Extraction: This continuous extraction method became a standard for efficiently extracting lipophilic compounds from dried plant material using organic solvents like hexane, chloroform, or ethanol.[12]
-
Maceration: A simpler, though often less efficient, method involving soaking the plant material in a solvent for an extended period was also employed.[12]
-
Bioassay-Guided Fractionation: A pivotal advancement was the use of bioassays, such as the brine shrimp lethality test (BST), to guide the purification process.[9][13] This allowed researchers to focus on the most biologically active fractions, streamlining the isolation of potent compounds.
-
High-Performance Liquid Chromatography (HPLC): The advent of HPLC revolutionized the final purification steps, enabling the separation of structurally similar acetogenins with high resolution and purity.[14][15]
The general workflow for this compound isolation in the post-discovery era is depicted in the following diagram:
Quantitative Data from Early Studies
Quantitative data from the earliest studies on acetogenins are often sparse in modern terms. However, extraction yields and bioactivity were key metrics.
| Extraction Method | Plant Source | Typical Yield of Crude Extract | Reference(s) |
| Maceration | Annona muricata seeds | ~1% | [12] |
| Soxhlet Extraction | Annona muricata seeds | 0.04–0.1% | [12] |
It is important to note that the yield of a single, pure this compound from the crude extract was significantly lower, often in the range of 0.00019% to 0.003%.[7]
Cytotoxicity Data
The primary driver for this compound research was their potent cytotoxicity. The P-388 murine lymphocytic leukemia cell line was a common model used in early in vitro and in vivo studies.
| Compound | Cell Line | Activity Metric | Reported Value | Reference(s) |
| Uvaricin | P-388 Lymphocytic Leukemia | In vivo antitumor activity | Significant | [3][4][5] |
| Rollidecin C | HT-29 (Colon) | Cytotoxicity | Selective | [15] |
| Uvaricin A | A2780 (Ovarian) | IC50 | 6.4 µM | [16] |
| Uvaricin B | A2780 (Ovarian) | IC50 | 8.8 µM | [16] |
Mechanism of Action: Inhibition of Mitochondrial Complex I
A significant breakthrough in understanding the biological activity of acetogenins was the elucidation of their mechanism of action. It was discovered that these compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[13] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands.
The following diagram illustrates the inhibition of the mitochondrial electron transport chain by acetogenins:
Conclusion
The discovery of uvaricin in 1982 was a seminal moment in natural product chemistry, unveiling the vast and potent family of Annonaceous acetogenins. The subsequent decades saw a refinement of isolation techniques, moving from laborious classical methods to more efficient bioassay-guided and chromatographically advanced approaches. The elucidation of their mechanism of action as potent inhibitors of mitochondrial Complex I has provided a solid foundation for ongoing research into their therapeutic potential, particularly in the realm of oncology. This historical and technical overview serves as a valuable resource for the next generation of scientists dedicated to harnessing the power of these remarkable natural compounds for the advancement of human health.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Acetogenins from a Uvaria sp. from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agriculturaljournals.com [agriculturaljournals.com]
- 8. Annonaceous acetogenins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetogenins In Vivo re: McLaughlin | PPT [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. oatext.com [oatext.com]
- 15. Isolation of new bioactive annonaceous acetogenins from Rollinia mucosa guided by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Acetogenin Biosynthesis Pathway in Annonaceae: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annonaceous acetogenins (ACGs) are a large and structurally diverse family of polyketide-derived natural products exclusive to the Annonaceae plant family. Renowned for their potent biological activities, particularly their cytotoxicity against cancer cell lines, ACGs have garnered significant interest in the field of drug discovery. Their complex structures, characterized by a long-chain fatty acid backbone, a terminal γ-lactone, and a series of tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, are assembled through a complex and only recently partially elucidated biosynthetic pathway. The recent sequencing of the Annona cherimola genome has revealed a putative polyketide biosynthetic gene cluster (BGC) likely responsible for ACG biosynthesis, opening new avenues for the enzymatic and genetic dissection of this pathway.[1][2][3] This technical guide provides an in-depth overview of the current understanding of acetogenin biosynthesis, from the genomic foundation to the hypothesized enzymatic steps. It includes detailed experimental protocols for the investigation of this pathway and presents quantitative data on this compound content in various Annona species.
Introduction to Annonaceous Acetogenins
Annonaceous acetogenins are waxy substances derived from C32 or C34 long-chain fatty acids.[4] Their general structure consists of a long aliphatic chain, a terminal α,β-unsaturated γ-lactone ring, and one to three THF or THP rings.[1][2] These compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, a mechanism that underlies their strong cytotoxic and antitumor properties.[4] The structural diversity of ACGs arises from variations in the number and stereochemistry of the THF/THP rings, the length of the fatty acid chain, and the presence of additional functional groups such as hydroxyls and ketones.
The Genomic Basis of this compound Biosynthesis
The biosynthesis of ACGs has long been hypothesized to follow a polyketide pathway, but direct genetic evidence was lacking until recently. A significant breakthrough came with the sequencing and analysis of the Annona cherimola genome.
The Putative this compound Biosynthetic Gene Cluster (BGC)
A 2024 study by Xiong et al. reported the identification of a putative polyketide biosynthetic gene cluster in the Annona cherimola genome, which is likely responsible for this compound biosynthesis.[1][2][3] This discovery was made using the plantiSMASH tool, which predicts secondary metabolite gene clusters in plant genomes. The identification of this BGC provides the first genetic blueprint for investigating the enzymatic machinery of ACG synthesis.
While the specific functions of the genes within this cluster are yet to be experimentally validated, bioinformatic analysis suggests the presence of core polyketide synthase (PKS) domains, as well as tailoring enzymes likely involved in the formation of the characteristic THF rings and other modifications.
The Hypothesized this compound Biosynthesis Pathway
Based on the polyketide nature of ACGs and the recent genomic data, a multi-step biosynthetic pathway can be proposed. This pathway involves the assembly of a polyketide chain, followed by a series of modifications to yield the final this compound structures.
Step 1: Polyketide Chain Assembly
The biosynthesis is initiated with the loading of a starter unit, likely derived from fatty acid metabolism, onto a Type I Polyketide Synthase (PKS). The PKS then catalyzes the sequential addition of malonyl-CoA extender units to build a long polyketide chain. The domains within the PKS modules (Ketosynthase, Acyltransferase, and Acyl Carrier Protein) control the selection of extender units and the elongation process.
Step 2: Reductive Modifications
During chain elongation, the β-keto groups of the growing polyketide chain can be selectively reduced by Ketoreductase (KR), dehydrated by Dehydratase (DH), and further reduced by Enoyl Reductase (ER) domains within the PKS modules. The specific combination of these reductive domains determines the pattern of hydroxyl and double bonds along the chain.
Step 3: Formation of THF Rings
A hallmark of this compound biosynthesis is the formation of THF rings. The leading hypothesis for this process involves the stereospecific epoxidation of double bonds in the polyketide chain by a cytochrome P450 monooxygenase or a similar enzyme, followed by an intramolecular cyclization cascade. The regioselectivity of the epoxidation and the stereochemistry of the subsequent ring closure are critical for determining the final structure of the this compound.
Step 4: γ-Lactone Ring Formation
The terminal γ-lactone ring is another defining feature of acetogenins. This is likely formed through the hydroxylation of the fatty acid chain at the γ-position, followed by an intramolecular esterification (lactonization). Enzymes such as hydroxylases and possibly specific lactonases are expected to be involved in this final step.
Visualizing the Hypothesized Pathway and Experimental Workflows
Caption: Hypothesized biosynthesis pathway of Annonaceous acetogenins.
Caption: Experimental workflow for characterizing this compound biosynthetic enzymes.
Quantitative Data on this compound Content
While quantitative data on the enzymatic reactions in this compound biosynthesis is not yet available, several studies have quantified the concentration of various acetogenins in different species and parts of Annona plants. This information is crucial for selecting source material for natural product isolation and for understanding the distribution of these compounds within the plant.
Table 1: Concentration of Selected Acetogenins in Annona Species
| This compound | Plant Species | Plant Part | Concentration | Analytical Method | Reference |
| Squamocin | Annona squamosa | Fruit Pulp | 13.5 - 36.4 mg/fruit | HPLC-UV | [5] |
| Annonacin | Annona muricata | Seeds | 0.45 - 5.64 mg/g | HPLC | [6] |
| Bullatacin | Annona squamosa | Seeds | Variable | HPLC-MS/MS | [5] |
| Asiminecin | Annona squamosa | Seeds | Variable | HPLC | [7] |
| Murisolin | Annona squamosa | Seeds | Variable | HPLC | [7] |
Note: "Variable" indicates that the compound was identified and quantified, but a specific concentration range was not provided in the abstract.
Table 2: Illustrative (Hypothetical) Kinetic Parameters for Putative this compound Biosynthesis Enzymes
Disclaimer: The following data is hypothetical and for illustrative purposes only, as the enzymes from the putative this compound BGC have not yet been characterized. These values are based on typical ranges for polyketide synthases and related enzymes.
| Enzyme (Putative) | Substrate | Km (µM) | kcat (min-1) |
| This compound PKS (AT domain) | Malonyl-CoA | 50 - 200 | 100 - 500 |
| This compound PKS (KS domain) | Acyl-ACP | 10 - 50 | 5 - 20 |
| Epoxidase | Polyene Intermediate | 5 - 25 | 1 - 10 |
| γ-Lactone Forming Enzyme | Hydroxy-fatty Acid | 20 - 100 | 2 - 15 |
Experimental Protocols
The following protocols are adapted from established methods for the study of polyketide biosynthesis and can be applied to the investigation of the putative this compound biosynthetic pathway.
Protocol 1: Heterologous Expression of a Putative this compound PKS Gene in E. coli
-
Gene Amplification and Cloning:
-
Design primers to amplify the full-length coding sequence of the target PKS gene from Annona cherimola cDNA.
-
Perform PCR and clone the amplified gene into a suitable E. coli expression vector, such as pET-28a(+), which includes an N-terminal His-tag for purification.
-
Verify the sequence of the cloned gene.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with binding buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PKS protein with elution buffer containing imidazole.
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Protocol 2: In Vitro Reconstitution and Activity Assay of a Putative this compound PKS
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified PKS enzyme, a starter unit (e.g., acetyl-CoA or a longer chain acyl-CoA), the extender unit (malonyl-CoA), and NADPH in a suitable reaction buffer.
-
Include a phosphopantetheinyl transferase (PPTase) such as Sfp to ensure the PKS is in its active holo-form.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an organic solvent such as ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the polyketide products.
-
-
Product Analysis:
-
Analyze the extracted products by LC-MS to identify the mass of the synthesized polyketide chain.
-
For structural elucidation, larger scale reactions may be required to obtain sufficient material for NMR analysis.
-
Protocol 3: Isotopic Labeling to Trace this compound Precursors
-
Culture Preparation:
-
Prepare a plant tissue culture or cell suspension culture of an Annona species known to produce acetogenins.
-
-
Precursor Feeding:
-
Metabolite Extraction:
-
Harvest the plant material and perform a comprehensive extraction of acetogenins using organic solvents.
-
-
Analysis of Label Incorporation:
-
Purify the acetogenins of interest using chromatographic techniques (e.g., HPLC).
-
Analyze the purified compounds by mass spectrometry to determine the mass shift due to the incorporation of the stable isotope.
-
Use 13C-NMR spectroscopy to determine the specific positions of the incorporated labels, which will provide detailed insights into the biosynthetic pathway.
-
Conclusion and Future Directions
The discovery of a putative this compound biosynthetic gene cluster in Annona cherimola marks a pivotal moment in the study of these fascinating natural products.[1][2][3] While the biosynthetic pathway remains largely hypothetical, the genetic information now available provides a clear roadmap for future research. The next critical steps will involve the functional characterization of the genes within this cluster through heterologous expression and in vitro reconstitution, as outlined in this guide. Such studies will not only elucidate the precise enzymatic steps of this compound biosynthesis but also open the door to the bioengineering of novel this compound analogs with potentially improved therapeutic properties. The combination of genomic, enzymatic, and metabolomic approaches will be essential to fully unravel the complexities of this unique biosynthetic pathway and to harness its potential for drug development.
References
- 1. The American Cherimoya Genome Reveals Insights into the Intra-Specific Divergence, the Evolution of Magnoliales, and a Putative Gene Cluster for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of squamocin to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of Acetogenins on Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Annonaceous acetogenins represent a large family of potent natural product inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Their unique chemical structures and powerful inhibitory activity have made them a subject of intense research, both as potential therapeutic agents and as tools to understand the intricate mechanism of Complex I. This technical guide provides a comprehensive overview of the mechanism of action of acetogenins, detailing their binding site, inhibitory kinetics, and structure-activity relationships. It also includes a compilation of quantitative inhibitory data and outlines key experimental protocols for studying these compounds.
The Molecular Target: Mitochondrial Complex I
Mitochondrial Complex I is the first and largest enzyme complex of the electron transport chain, playing a central role in cellular energy metabolism. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the translocation of protons across the inner mitochondrial membrane. This creates the proton motive force that drives ATP synthesis. Due to its critical role, the inhibition of Complex I has profound physiological consequences, including decreased ATP production and an increase in reactive oxygen species (ROS), which can ultimately lead to cell death.[1]
Mechanism of Inhibition: A Deep Dive into the Ubiquinone-Binding Channel
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the interaction between acetogenins and mitochondrial Complex I.[2][3] These studies have revealed that acetogenins are potent inhibitors because they effectively mimic the natural substrate, ubiquinone, and bind within its long, hydrophobic access channel.[2][4][5]
The key features of the acetogenin binding and inhibition mechanism are as follows:
-
Full Occupancy of the Ubiquinone Channel: Unlike other Complex I inhibitors, the long, amphipathic structure of acetogenins allows them to occupy the entire length of the ubiquinone-binding channel.[2][4] This channel is located at the interface of the hydrophilic and membrane-embedded domains of Complex I.[3][5]
-
Amphipathic Interactions: Acetogenins are characterized by a long, hydrophobic aliphatic chain and a polar head group, typically an α,β-unsaturated γ-lactone ring.[4][6] The hydrophobic tail interacts with the hydrophobic residues lining the channel, while the hydrophilic head group and other hydroxyl moieties along the chain form specific interactions with hydrophilic regions within the channel.[2][7] This dual nature is crucial for their tight binding and potent inhibition.[2]
-
Locking into Hydrophilic Regions: The this compound molecule contains two specific hydrophilic parts that are spaced to "lock" into two hydrophilic areas within the otherwise hydrophobic channel, contributing to their high-affinity binding.[2][7]
-
Competitive Inhibition with Ubiquinone: Acetogenins act as competitive inhibitors with respect to ubiquinone.[8] Photoaffinity labeling studies have provided direct evidence that acetogenins and ubiquinone competitively bind to the enzyme.[8] The presence of an excess of a short-chain ubiquinone analogue can suppress the cross-linking of an this compound probe to Complex I.[8]
-
Disruption of Electron Transfer: By physically blocking the ubiquinone-binding site, acetogenins prevent the reduction of ubiquinone by electrons transferred from the terminal iron-sulfur cluster N2.[4][5] This effectively halts the flow of electrons through Complex I, leading to the cessation of proton pumping and a collapse of the mitochondrial membrane potential.
Quantitative Inhibitory Activity of Acetogenins
The inhibitory potency of acetogenins is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative acetogenins against bovine heart mitochondrial Complex I.
| This compound | IC50 (nM) | Reference |
| Rolliniastatin-1 | 0.3-0.5 | [9] |
| Rolliniastatin-2 (Bullatacin) | 0.6 | [9] |
| Laherradurin | 2.0 | [9] |
| Squamocin | 1.51 | [9] |
| Annonacin | 163.72 | [9] |
| Compound 1 (Bullatacin analog) | 0.32 x 10⁻² | [9] |
| Rotenone (Reference) | 229.7 | [9] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of mitochondria and the specific assay used.
Structure-Activity Relationships
The diverse structures within the this compound family have allowed for the elucidation of key structure-activity relationships (SAR) for Complex I inhibition:
-
The γ-Lactone Ring: While initially thought to be essential, studies with hybrid molecules have shown that the α,β-unsaturated γ-lactone ring can be replaced by a ubiquinone ring without loss of inhibitory activity, highlighting the importance of a suitable headgroup to interact with the polar region near the N2 cluster.[10]
-
The Hydrophobic Chain Length: The long aliphatic chain is critical for occupying the hydrophobic ubiquinone-binding tunnel.[4]
-
Tetrahydrofuran (THF) Rings: The number, position, and stereochemistry of the THF rings significantly influence the potency of inhibition. Bis-THF compounds are generally more potent than mono-THF derivatives.[4][11]
-
Hydroxyl Groups: The presence and position of hydroxyl groups along the aliphatic chain contribute to the specific interactions within the hydrophilic pockets of the ubiquinone channel, enhancing binding affinity.[2]
Experimental Protocols
The study of this compound-mediated Complex I inhibition involves a series of well-established biochemical and biophysical techniques.
Isolation of Mitochondria
A common starting point for in vitro assays is the isolation of mitochondria from tissues rich in these organelles, such as bovine heart or rat liver.
Generalized Protocol:
-
Tissue Homogenization: Mince the fresh tissue and homogenize it in a cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) using a Dounce homogenizer or a similar device.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Mitochondrial Pelleting: Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Washing: Wash the mitochondrial pellet with the isolation buffer to remove contaminants.
-
Resuspension: Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.
Mitochondrial Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase Activity)
This assay measures the rate of NADH oxidation coupled to the reduction of a ubiquinone analog.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, NADH, and a suitable electron acceptor like decylubiquinone.
-
Inhibitor Incubation: Pre-incubate the isolated mitochondria or submitochondrial particles with varying concentrations of the this compound for a defined period.
-
Initiation of Reaction: Initiate the reaction by adding the mitochondrial sample to the reaction mixture.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The activity in the presence of a saturating concentration of a known Complex I inhibitor, such as rotenone, is typically used to define 100% inhibition.[12]
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM has been instrumental in visualizing the binding of acetogenins to Complex I at near-atomic resolution.
Generalized Workflow:
-
Sample Preparation: Purify Complex I and incubate it with the this compound of interest.
-
Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: Collect a large number of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D map of the Complex I-acetogenin complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound Inhibition of Mitochondrial Complex I.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental Workflow for Evaluating this compound Inhibition of Complex I.
Conclusion and Future Directions
Annonaceous acetogenins are exceptionally potent inhibitors of mitochondrial Complex I, acting by occluding the ubiquinone-binding channel. Their detailed mechanism of action, revealed through advanced structural and biochemical studies, provides a solid foundation for their further investigation. For drug development professionals, the unique binding mode and potent cytotoxicity of acetogenins offer a template for the design of novel anticancer agents. For researchers, these molecules remain invaluable tools for dissecting the intricate mechanisms of energy transduction in one of life's most fundamental enzymes. Future research will likely focus on leveraging the detailed structural information to design this compound analogues with improved selectivity and therapeutic indices, as well as exploring their potential in other therapeutic areas beyond oncology.
References
- 1. Annonacin, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. Exploring the binding site of this compound in the ND1 subunit of bovine mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and inhibitory activity of ubiquinone-acetogenin hybrid inhibitor with bovine mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective action of this compound mitochondrial complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
A Comprehensive Review of Annonaceous Acetogenin Research: From Isolation to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Annonaceous acetogenins, a class of polyketides derived from the Annonaceae family of plants, have garnered significant attention in the scientific community for their potent biological activities, particularly their cytotoxic and antitumor properties. This technical guide provides an in-depth review of the current state of annonaceous acetogenin research, covering their isolation and purification, mechanism of action, and therapeutic potential. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these complex natural products.
Introduction to Annonaceous Acetogenins
Annonaceous acetogenins are a large family of long-chain fatty acid derivatives characterized by the presence of one or more tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone.[1] To date, over 500 different acetogenins have been isolated and identified.[2] Their unique chemical structures are responsible for their diverse biological activities, which include insecticidal, antimalarial, immunosuppressive, and, most notably, potent cytotoxic effects against a wide range of cancer cell lines, including multidrug-resistant (MDR) phenotypes.[3][4]
Isolation and Purification of Annonaceous Acetogenins
The extraction and purification of annonaceous acetogenins from plant material is a critical first step in their study. Due to their lipophilic nature, a systematic approach involving solvent extraction and chromatographic techniques is employed.
Experimental Protocol: Isolation and Purification
This protocol outlines a general procedure for the isolation and purification of annonaceous acetogenins from dried plant material (e.g., seeds, leaves).
1. Extraction:
-
Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Perform a primary extraction with a nonpolar solvent like hexane to remove fats and oils. This is typically done using a Soxhlet apparatus for a prolonged period (e.g., 24 hours).
-
Follow with a sequential extraction using a more polar solvent, such as methanol or ethanol, to extract the acetogenins. This can also be performed using a Soxhlet apparatus or through maceration with agitation.[5]
-
Concentrate the methanol or ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation using Column Chromatography:
-
Stationary Phase: Pack a glass column with silica gel 60 as the stationary phase. The size of the column will depend on the amount of crude extract.
-
Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried material onto the top of the prepared column.
-
Elution: Begin elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol) in a stepwise or gradient manner.[6][7]
-
Example Gradient: Start with 100% hexane, then progressively increase the concentration of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on), followed by increasing concentrations of methanol in ethyl acetate.
-
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing compounds with the characteristic lactone ring of acetogenins (visualized, for example, with Kedde's reagent).[8]
3. Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: Utilize a reversed-phase C18 column for final purification of the this compound-rich fractions.[7]
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 60% methanol in water to 100% methanol over a period of 60 minutes.[7]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm.[5]
-
Peak Collection: Collect the individual peaks corresponding to the purified acetogenins.
-
Purity Confirmation: Assess the purity of the isolated compounds using analytical HPLC and characterize their structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: Cytotoxicity and Apoptosis Induction
The primary mechanism underlying the potent cytotoxicity of annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[3] This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP production, which is particularly detrimental to cancer cells with their high energy demands.
The depletion of ATP and the induction of oxidative stress trigger programmed cell death, or apoptosis, in cancer cells. This process is mediated through various signaling pathways.
Mitochondrial-Mediated (Intrinsic) Apoptosis Pathway
Annonaceous acetogenins primarily induce apoptosis through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-Xl) members.[9] Acetogenins can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[9] This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.
Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[10] Some studies also suggest a caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[11]
Modulation of Other Signaling Pathways
Emerging research indicates that annonaceous acetogenins can also influence other critical signaling pathways involved in cancer cell proliferation and survival.
-
ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is often hyperactivated in cancer, promoting cell growth and survival. Some studies have shown that certain acetogenins can inhibit the ERK signaling pathway, contributing to their anti-proliferative effects.
-
HIF-1α Pathway: Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that allows cancer cells to adapt to low-oxygen environments, promoting angiogenesis and metastasis. There is evidence to suggest that acetogenins may interfere with the HIF-1α signaling pathway, thereby inhibiting tumor progression.[12][13]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. ijsciences.com [ijsciences.com]
- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 9. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. mdpi.com [mdpi.com]
- 12. Non-canonical approaches to targeting hypoxic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unraveling the Potent Anti-Cancer Activity of Acetogenins: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of Annonaceous acetogenins, a promising class of natural products exhibiting potent cytotoxicity against a range of cancer cell lines. Through a detailed analysis of their chemical structures, this guide elucidates the key molecular features that govern their anti-cancer efficacy, offering valuable insights for the design and development of novel chemotherapeutic agents.
Acetogenins, primarily isolated from plants of the Annonaceae family, are characterized by a long aliphatic chain, a terminal α,β-unsaturated γ-lactone ring, and one or more tetrahydrofuran (THF) or tetrahydropyran (THP) rings.[1][2][3] Their primary mechanism of action involves the potent inhibition of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[4][5][6] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high metabolic rates.[1][3]
Key Structural Determinants of Cytotoxic Activity
The remarkable anti-cancer potential of acetogenins is intricately linked to specific structural motifs. The following sections detail the critical role of the THF rings, the γ-lactone moiety, and the aliphatic chain in modulating their cytotoxic effects.
The Tetrahydrofuran (THF) Ring System: A Core Pharmacophore
The number, position, and stereochemistry of the THF rings are paramount to the biological activity of acetogenins.[6][7]
-
Number and Adjacency: Generally, acetogenins featuring adjacent bis-THF rings exhibit greater cytotoxic potency compared to those with a single THF ring or non-adjacent bis-THF rings.[7][8] Compounds lacking a THF ring are significantly less active.[7]
-
Stereochemistry: The stereochemical configuration of the hydroxyl groups flanking the THF ring system is a crucial determinant of activity. For instance, in bis-adjacent THF ring acetogenins, a threo-trans-threo-trans-erythro configuration has been identified as being the most potent.[6]
The α,β-Unsaturated γ-Lactone: The Warhead
The terminal α,β-unsaturated γ-lactone ring is an essential feature for the cytotoxicity of acetogenins.[4][9] This moiety is believed to be the part of the molecule that directly interacts with and inhibits mitochondrial complex I.[8] The presence of a methyl group on the lactone can also influence activity.[3]
The Aliphatic Chain: The Spacer and Anchor
The long aliphatic chain, which connects the THF ring system to the γ-lactone, plays a significant role in the molecule's overall lipophilicity and its ability to traverse cellular membranes. The length of this chain is critical for optimal activity.[6][9] Studies have shown that a specific spacing of 13 carbons between the flanking hydroxyl of the THF ring system and the γ-lactone appears to be optimal for maximizing biological activity against certain cancer cell lines.[6] Deviations from this optimal length, such as a spacing of 9 or 11 carbons, result in a significant decrease in potency.[6]
Quantitative Structure-Activity Relationship Data
The following tables summarize the cytotoxic activity (IC50 values) of representative acetogenins against various human cancer cell lines, highlighting the impact of their structural features.
| Acetogenin | Structural Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (Pyranicin) | THP-containing | HL-60 (Promyelocytic Leukemia) | 9.4 | [2] |
| Compound 5 (Pyranicin) | THP-containing | BALL-1 (B-cell Acute Lymphoblastic Leukemia) | >9.4 | [2] |
| Compound 5 (Pyranicin) | THP-containing | HCT-116 (Colon Carcinoma) | >9.4 | [2] |
| Compound 5 (Pyranicin) | THP-containing | HeLa (Cervical Carcinoma) | >9.4 | [2] |
| Compound 5 (Pyranicin) | THP-containing | PC-3 (Prostate Adenocarcinoma) | >9.4 | [2] |
| Compound 5 (Pyranicin) | THP-containing | A549 (Lung Carcinoma) | >9.4 | [2] |
| Compound 5 (Pyranicin) | THP-containing | MCF-7 (Breast Adenocarcinoma) | >9.4 | [2] |
| This compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 22c | HCT-8 (Ileocecal Adenocarcinoma) | Potent | [3] |
| Analogue 22c | HT-29 (Colon Adenocarcinoma) | Potent | [3] |
| Analogue 23c | HCT-8 (Ileocecal Adenocarcinoma) | Similar to 22c | [3] |
| Analogue 23c | HT-29 (Colon Adenocarcinoma) | Similar to 22c | [3] |
| Analogue 24c | HCT-8 (Ileocecal Adenocarcinoma) | 15x more potent than 22c | [3] |
| Analogue 24c | HT-29 (Colon Adenocarcinoma) | 15x more potent than 22c | [3] |
Signaling Pathways Modulated by Acetogenins
Acetogenins exert their anti-cancer effects by modulating several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
Mitochondrial Apoptotic Pathway
The primary mechanism of this compound-induced cell death is through the intrinsic or mitochondrial apoptotic pathway.[1][10] By inhibiting Complex I, acetogenins decrease ATP production, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria.[1][9] This triggers a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, which orchestrates the dismantling of the cell.[1][5] The pro-apoptotic protein Bax is also upregulated, further promoting apoptosis.[1][5]
Caption: this compound-induced mitochondrial apoptotic pathway.
Cell Cycle Arrest
Acetogenins can also induce cell cycle arrest, primarily at the G1 phase, preventing cancer cell proliferation.[1][2] This effect is often associated with the upregulation of cell cycle inhibitors like p21.[11]
Caption: this compound-induced G1 phase cell cycle arrest.
Experimental Protocols
This section outlines the general methodologies employed in the investigation of the structure-activity relationships of acetogenins.
Cytotoxicity Assays
The cytotoxic effects of acetogenins are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: General workflow for an MTT cytotoxicity assay.
Apoptosis Assays
The induction of apoptosis by acetogenins can be assessed using various techniques, including flow cytometry with Annexin V/Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the this compound or a control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
Western blotting is used to determine the effect of acetogenins on the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bax, p21).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Annonaceous acetogenins represent a compelling class of natural products with significant potential for development as anti-cancer agents. A thorough understanding of their structure-activity relationships is crucial for the rational design of more potent and selective analogues. The key structural features, including the adjacent bis-THF ring system with specific stereochemistry, the α,β-unsaturated γ-lactone moiety, and an optimally spaced aliphatic chain, are all critical for their potent cytotoxic activity. Future research should focus on leveraging this SAR knowledge to synthesize novel this compound-based compounds with improved pharmacological profiles for clinical applications.
References
- 1. ijper.org [ijper.org]
- 2. The relationship between the molecular structure of natural acetogenins and their inhibitory activities which affect DNA polymerase, DNA topoisomerase and human cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 5. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Mitochondrial complex I inhibitors, acetogenins, induce HepG2 cell death through the induction of the complete apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Potent Biological Activities of Acetogenins from Annona muricata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annonaceous acetogenins, a class of long-chain fatty acid derivatives, are the major bioactive constituents of Annona muricata (soursop or graviola). These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of acetogenins from A. muricata. It summarizes key quantitative data, details common experimental protocols for their study, and visualizes the primary signaling pathways they modulate. The primary mechanism of action for many of these effects is the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and induction of apoptosis, particularly in cancer cells.[1][2][3] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of natural product drug discovery and development.
Introduction
Annona muricata L., a member of the Annonaceae family, is a tropical evergreen tree whose various parts have been used in traditional medicine for centuries to treat a wide range of ailments, including cancer, inflammation, and infections.[1][4][5][6] Phytochemical investigations have revealed that the most significant bioactive compounds in A. muricata are the annonaceous acetogenins.[4][5] These C35 or C37 long-chain fatty acid derivatives are characterized by the presence of a terminal α,β-unsaturated γ-lactone ring and one or more tetrahydrofuran (THF) rings along the hydrocarbon chain.[1][7] To date, over 100 acetogenins have been isolated from the leaves, seeds, bark, and fruit of A. muricata.[4][5] This guide will delve into the key biological activities of these fascinating molecules.
Anticancer Activity
The anticancer properties of A. muricata acetogenins are the most extensively studied. These compounds exhibit selective cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant ones.[1] The primary mechanism of their anticancer action is the inhibition of the mitochondrial complex I, which disrupts ATP production and induces apoptosis.[1][2][8]
Quantitative Data: Cytotoxicity of A. muricata Extracts and Acetogenins
The following table summarizes the cytotoxic activity of various A. muricata extracts and isolated acetogenins against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |
| Annonacin | Raji (human B lymphoblastoid) | 2.89 ± 1.3 µM | [4] |
| Ethyl Acetate Leaf Extract | A549 (human lung adenocarcinoma) | 5.09 ± 0.4 µg/mL | [4] |
| Hexane Leaf Extract | A549 (human lung adenocarcinoma) | 21.05 ± 0.42 µg/mL | [4] |
| Methanol Leaf Extract | A549 (human lung adenocarcinoma) | ≥ 100 µg/mL | [4] |
| Ethyl Acetate Leaf Extract | HT-29 (human colon adenocarcinoma) | 11.43 ± 1.87 µg/mL | [2] |
| Ethyl Acetate Leaf Extract | HCT-116 (human colorectal carcinoma) | 8.98 ± 1.24 µg/mL | [2] |
| Ethanol Leaf Extract | MCF-7 (human breast adenocarcinoma) | 97 µg/mL | [2] |
| Annomuricin E | HT-29 (human colon adenocarcinoma) | 1.62 ± 0.24 µg/mL | [2] |
| Chloroform fraction of methanolic seed extract | MDA-MB-231 (triple-negative breast cancer) | 4.5 ± 0.16 μg/mL | [7] |
| Chloroform fraction of methanolic seed extract | BT-549 (triple-negative breast cancer) | 4.8 ± 0.3 μg/mL | [7] |
| Chloroform fraction of methanolic seed extract | 4T1 (murine triple-negative breast cancer) | 2.5 ± 0.14 μg/mL | [7] |
| Chloroform fraction of methanolic seed extract | MCF10A (normal breast epithelial) | 81.1 ± 2.28 μg/mL | [7] |
Signaling Pathways in Anticancer Activity
A. muricata acetogenins modulate several key signaling pathways to exert their anticancer effects. These include the induction of apoptosis through the Bax/Caspase-3 pathway and the inhibition of pro-survival pathways like PI3K/Akt and MAPK/ERK.[1][4][8] Additionally, they have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling cascade.[9]
Anti-inflammatory Activity
A. muricata extracts have been traditionally used to treat inflammatory conditions like rheumatism and arthritis.[5][10] Scientific studies have validated these uses, demonstrating that acetogenins and other compounds in the plant possess significant anti-inflammatory properties. This activity is attributed to the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]
Quantitative Data: Anti-inflammatory Effects
While specific IC50 values for anti-inflammatory activity are less commonly reported, studies have shown significant percentage inhibition of inflammation in animal models.
| Extract/Dose | Animal Model | Effect | Reference |
| Ethanol Leaf Extract (30 mg/kg) | CFA-induced arthritis in rats | 79.57% edema reduction | [11] |
| Ethanol Leaf Extract (100 mg/kg) | CFA-induced arthritis in rats | 72.04% edema reduction | [11] |
| Ethanol Leaf Extract (30 mg/kg) | CFA-induced arthritis in rats | 42.81% TNF-α suppression | [11] |
| Ethanol Leaf Extract (100 mg/kg) | CFA-induced arthritis in rats | 51.82% TNF-α suppression | [11] |
| Ethanol Leaf Extract (30 mg/kg) | CFA-induced arthritis in rats | 35.57% IL-1β suppression | [11] |
| Ethanol Leaf Extract (100 mg/kg) | CFA-induced arthritis in rats | 39.79% IL-1β suppression | [11] |
Antimicrobial Activity
Acetogenins from A. muricata have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12] The proposed mechanism involves the disruption of cellular energy production through the inhibition of mitochondrial complex I, which is also a key target in microorganisms.[13]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Extract/Compound | Microorganism | MIC Value | Reference |
| Purified Acetogenins | Enterococcus faecalis | 0.009 - 12.50 µg/mL | [13] |
| Purified Acetogenins | Listeria monocytogenes | 0.009 - 12.50 µg/mL | [13] |
| Purified Acetogenins | Aeromonas hydrophila | 0.009 - 12.50 µg/mL | [13] |
| Purified Acetogenins | Bulkholderia cenocepacia | 0.009 - 12.50 µg/mL | [13] |
| Purified Acetogenins | Salmonella paratyphi | 0.009 - 12.50 µg/mL | [13] |
| Crude Seed Extract | Escherichia coli | 0.24 µg/mL | [14] |
| Purified Acetogenins | Escherichia coli | 0.009 µg/mL | [14] |
| Methanol Leaf, Bark, Root Extract | Escherichia coli | 65.25 - 250 mg/mL | [15] |
| Methanol Leaf, Bark, Root Extract | Salmonella typhi | 65.25 - 250 mg/mL | [15] |
Antiviral Activity
Several studies have reported the antiviral potential of A. muricata extracts and their constituent acetogenins against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Dengue virus.[16][17] The mechanisms of antiviral action are still under investigation but may involve interference with viral replication and entry into host cells.[17]
Quantitative Data: Antiviral Activity
| Extract/Compound | Virus | Metric | Value | Reference |
| Aqueous Leaf Extract | Dengue virus type 2 | EC50 | ~0.20 mg/mL | [18] |
| Aqueous Leaf Extract | Dengue virus type 2 | CC50 (Vero cells) | ~2.5 mg/mL | [18] |
| Aqueous Leaf Extract | Dengue virus type 2 | Selectivity Index | >10 | [18] |
Experimental Protocols
Extraction and Isolation of Acetogenins
A common workflow for the extraction and isolation of acetogenins from A. muricata leaves is outlined below.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., leaves) is macerated with a solvent like ethanol at room temperature.[19]
-
Fractionation: The crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.[20]
-
Isolation: The this compound-rich fraction (often the ethyl acetate fraction) is further purified using column chromatography with silica gel as the stationary phase.[19][20]
-
Purification: Final purification of individual acetogenins is typically achieved using High-Performance Liquid Chromatography (HPLC).[19]
-
Characterization: The chemical structures of the isolated acetogenins are determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[21]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the A. muricata extract or isolated acetogenins for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Conclusion and Future Perspectives
The acetogenins from Annona muricata represent a promising class of natural products with potent biological activities, particularly in the realm of anticancer research. Their unique mechanism of action, targeting mitochondrial complex I, makes them attractive candidates for the development of new therapeutic agents, especially for drug-resistant cancers. While the anti-inflammatory, antimicrobial, and antiviral properties are also significant, further research is needed to fully elucidate their mechanisms and therapeutic potential. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling of isolated acetogenins to translate the promising in vitro findings into clinical applications. The potential neurotoxicity associated with some acetogenins also warrants careful investigation and consideration in any drug development program.[2]
References
- 1. ijper.org [ijper.org]
- 2. ijcmas.com [ijcmas.com]
- 3. Isolation and Identification of this compound from Annona Muricata Leaves | Semantic Scholar [semanticscholar.org]
- 4. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities | MDPI [mdpi.com]
- 6. <i>Annona muricata:</i> A comprehensive review on its traditional medicinal uses, phytochemicals, pharmacological activities, mechanisms of action and toxicity - Arabian Journal of Chemistry [arabjchem.org]
- 7. In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Extracted from Annona muricata Prevented the Actions of EGF in PA-1 Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Frontiers | Exploring the Leaves of Annona muricata L. as a Source of Potential Anti-inflammatory and Anticancer Agents [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Annona muricata Acetogenins as Potential Anti-SARS-CoV-2 Agents Through Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 21. oatext.com [oatext.com]
Discovery of Novel Acetogenins from Tropical Flora: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the discovery of new acetogenin compounds from tropical plants. This whitepaper details the latest findings in the isolation, characterization, and biological evaluation of these potent polyketides, with a focus on their potential as anticancer agents.
Annonaceous acetogenins, a class of natural products exclusively found in the Annonaceae family of tropical and subtropical plants, have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines, including multi-drug resistant strains.[1] These compounds are derivatives of long-chain fatty acids and are characterized by the presence of tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, along with a terminal α,β-unsaturated γ-lactone.[2] This guide provides an in-depth overview of recent discoveries, experimental methodologies, and the molecular pathways targeted by these promising compounds.
Newly Identified this compound Compounds
Recent phytochemical investigations of various Annona species have led to the isolation and characterization of several novel acetogenins. Bioassay-guided fractionation of extracts from the fruit pulp, leaves, and seeds of these plants has been instrumental in identifying these new chemical entities.[3][4]
For instance, studies on Annona muricata (Graviola) fruits have yielded three new bioactive acetogenins: annonamuricins A, B, and C.[3] Similarly, investigations into the leaves of Annona cherimola have resulted in the first-time isolation of molvizarin, cherimolin-1, motrilin, annonacin, and annonisin from this part of the plant.[5] The leaves and pulp of Annona atemoya have also been identified as a new source of annonaceous acetogenins.[6]
Quantitative Biological Activity
The newly discovered acetogenins have demonstrated significant cytotoxic effects against various human cancer cell lines. The inhibitory potency is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the cytotoxic activities of some recently isolated acetogenins.
| Compound | Cancer Cell Line | IC50 (µM) | Source Plant | Reference |
| Annonamuricin A | Prostate Cancer (PC-3) | 0.8 | Annona muricata | [3] |
| Annonamuricin B | Prostate Cancer (PC-3) | 1.1 | Annona muricata | [3] |
| Annonacin | Prostate Cancer (PC-3) | 0.5 | Annona muricata | [3] |
| Tonkinecin | Colon Adenocarcinoma (HCT-8) | 0.38 | Uvaria tonkinesis | [2] |
| Tonkinecin | Leukemia (HL-60) | 0.52 | Uvaria tonkinesis | [2] |
| Tonkinecin | Hepatoma (Bel 7402) | 1.5 | Uvaria tonkinesis | [2] |
| Tonkinecin | Gastrocarcinoma (BGC) | 5.1 | Uvaria tonkinesis | [2] |
| Compound | Cancer Cell Line | Cell Viability (%) at 100 µM | Source Plant | Reference |
| Molvizarin | Ovarian (IGROV-1) | < 40% | Annona cherimola | [5] |
| Molvizarin | Cervical (HeLa) | < 70% | Annona cherimola | [5] |
| Cherimolin-1 | Ovarian (IGROV-1) | < 10% | Annona cherimola | [5] |
| Cherimolin-1 | Cervical (HeLa) | < 10% | Annona cherimola | [5] |
| Annonacin | Ovarian (IGROV-1) | < 10% | Annona cherimola | [5] |
| Annonacin | Cervical (HeLa) | < 10% | Annona cherimola | [5] |
Experimental Protocols
The isolation and characterization of acetogenins involve a multi-step process that begins with the extraction from plant material and culminates in the elucidation of their chemical structures.
Extraction and Fractionation
The initial step involves the extraction of bioactive compounds from dried and powdered plant material.[7][8]
-
Solvent Extraction: Methanol, ethanol, or dichloromethane are commonly used solvents for the initial extraction.[7] The plant material is typically subjected to soxhlet extraction or maceration.[8][9]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate) to separate compounds based on their polarity.
-
Bioassay-Guided Fractionation: At each stage of fractionation, the biological activity of the resulting fractions is tested (e.g., using the brine shrimp lethality test or cancer cell line cytotoxicity assays) to guide the isolation of the most potent compounds.[5]
Chromatographic Purification
The active fractions are further purified using various chromatographic techniques to isolate individual acetogenins.[10]
-
Column Chromatography (CC): This is a primary method for the separation of compounds. Silica gel is commonly used as the stationary phase, with a gradient of solvents like n-hexane and chloroform as the mobile phase.[10]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing acetogenins.[10] The presence of the α,β-unsaturated γ-lactone moiety of acetogenins can be detected by spraying the TLC plate with Kedde's reagent, which produces a characteristic pinkish-purple spot.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is employed for the final purification of the isolated compounds to achieve high purity.[8][11]
Structure Elucidation
The chemical structure of the purified acetogenins is determined using a combination of spectroscopic techniques.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.[3][8]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in identifying the functional groups present in the molecule, such as hydroxyl, ester, and alkene groups.[8]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of new this compound compounds.
Signaling Pathways and Mechanism of Action
Annonaceous acetogenins exert their potent biological activities through various mechanisms, primarily by targeting cellular energy production and signaling pathways crucial for cancer cell survival and proliferation.[1][12]
A primary mechanism of action is the inhibition of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition leads to a depletion of ATP, the cell's primary energy currency, which disproportionately affects cancer cells due to their high energy demands.[1][3] This disruption of mitochondrial function can trigger apoptosis (programmed cell death).
Furthermore, some acetogenins have been shown to interfere with other signaling pathways. For example, extracts from Annona muricata have been reported to down-regulate the expression of the epidermal growth factor receptor (EGFR).[3] Acetogenins have also been found to inhibit the activation of EGFR-regulated signaling cascades such as MAPK/PI3K-Akt/mTOR/STAT upon stimulation by epidermal growth factor (EGF).[13] Additionally, certain acetogenins can induce apoptosis through the activation of caspase-3 and the pro-apoptotic protein Bax.[12][14]
Visualizing the Molecular Targets: Signaling Pathways
The following diagram depicts the key signaling pathways affected by this compound compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. agriculturaljournals.com [agriculturaljournals.com]
- 10. biochemjournal.com [biochemjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 13. This compound Extracted from Annona muricata Prevented the Actions of EGF in PA-1 Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Acetogenins from Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and isolation of acetogenins from plant sources, primarily focusing on the Annonaceae family. Acetogenins are a class of polyketides with significant cytotoxic, antitumor, and pesticidal properties, making them promising candidates for pharmaceutical and agricultural applications.[1][2]
Introduction to Acetogenins
Annonaceous acetogenins are a series of natural products derived from fatty acids, characterized by a long aliphatic chain terminating in a γ-lactone ring, often with one or more tetrahydrofuran (THF) rings along the chain.[2][3] Their primary mechanism of action involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which disrupts ATP production and can selectively target cancer cells.[1][4] Due to their lipophilic nature and structural complexity, their extraction and isolation present significant challenges, often resulting in low yields.[2]
I. Extraction Techniques
The initial step in obtaining acetogenins is their extraction from the plant material, typically seeds, leaves, or bark.[1] The choice of extraction method significantly impacts the yield and purity of the resulting crude extract.
A. Conventional Extraction Methods
Traditional methods like maceration and Soxhlet extraction have been widely used but are often time-consuming and require large volumes of organic solvents.[2][5]
B. Advanced Extraction Methods
To overcome the limitations of conventional methods, several advanced techniques have been developed to improve efficiency and yield.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes the acoustic cavitation generated by ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[2][5]
-
Thermosonication-Assisted Extraction (TSAE): TSAE combines ultrasound with controlled heating. The elevated temperature reduces the solvent's viscosity and increases the solubility of acetogenins, leading to higher extraction yields.[2][6]
-
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically CO2, as the extraction solvent. SFE is known for its high selectivity and the ability to obtain solvent-free extracts.[2]
Quantitative Data on Extraction Methods
The following tables summarize quantitative data from various studies on acetogenin extraction.
Table 1: Comparison of Different Extraction Methods for Acetogenins from Annona muricata
| Extraction Method | Plant Part | Solvent | Temperature (°C) | Time | Total this compound Content (TAC) / Yield | Reference |
| Maceration | Peel | Chloroform | Room Temp. | 168 h | Lower than UAE | [7] |
| Maceration | Pulp | Chloroform | Room Temp. | 168 h | Lower than UAE | [7] |
| Maceration | Seed | Chloroform | Room Temp. | 168 h | Lower than UAE | [7] |
| Maceration | Columella | Chloroform | Room Temp. | 168 h | Lower than UAE | [7] |
| Ultrasound-Assisted Extraction (UAE) | Peel | Chloroform | N/A | 15 min | 1.69 mg/g DW | [7] |
| Ultrasound-Assisted Extraction (UAE) | Pulp | Chloroform | N/A | 5 min | 1.67 mg/g DW | [7] |
| Ultrasound-Assisted Extraction (UAE) | Seed | Chloroform | N/A | 15 min | 13.01 mg/g DW | [7] |
| Ultrasound-Assisted Extraction (UAE) | Columella | Chloroform | N/A | 10 min | 1.52 mg/g DW | [7] |
| Thermosonication-Assisted Extraction (TSAE) | Defatted Endosperm | N/A | 50 | N/A | 35.89 mg/g (3.6% yield) | [6][8] |
| Soxhlet | Defatted Endosperm | N/A | N/A | N/A | Lower than TSAE | [8] |
DW = Dry Weight
Table 2: Optimal Conditions for Thermosonication-Assisted Extraction (TSAE) of Acetogenins from A. muricata Seeds [6]
| Parameter | Optimal Value |
| Temperature | 50 °C |
| Sonication Amplitude | 100% |
| Pulse-Cycle | 0.5 s |
II. Isolation and Purification Techniques
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of individual acetogenins.
A. Column Chromatography (CC)
Open column chromatography is a fundamental technique for the initial fractionation of the crude extract.[9] Silica gel is commonly used as the stationary phase, and a gradient of solvents with increasing polarity is used as the mobile phase to separate compounds based on their polarity.[1][9]
B. Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the fractions from column chromatography and for preliminary identification of acetogenins.[1] The presence of acetogenins can be visualized by spraying the TLC plate with specific reagents like Kedde's reagent, which reacts with the α,β-unsaturated γ-lactone ring to produce a characteristic pinkish-purple spot.[1]
C. High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC (RP-HPLC) with a C18 column, is a high-resolution technique used for the final purification of acetogenins.[1] A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used.[1]
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
This protocol describes a general procedure for the extraction and initial fractionation of acetogenins from plant material.
Caption: General workflow for this compound extraction and initial partitioning.
Methodology:
-
Sample Preparation: The plant material (e.g., seeds of Annona squamosa) is air-dried and ground into a fine powder to increase the surface area for extraction.[1]
-
Extraction: The powdered material is extracted with a suitable solvent such as ethanol, methanol, or chloroform using a chosen method (e.g., maceration, UAE, or TSAE).[4][10] For UAE, the extraction can be performed for 5-15 minutes with varying sonication amplitudes and pulse cycles.[7]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to separate compounds based on their polarity. Acetogenins, being moderately polar, will preferentially partition into the methanolic phase.
Protocol 2: Isolation by Column Chromatography and TLC Monitoring
This protocol outlines the steps for isolating this compound-rich fractions using column chromatography, monitored by TLC.
Caption: Workflow for isolation of acetogenins by column chromatography.
Methodology:
-
Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a slurry method with a non-polar solvent like n-hexane.[1][9]
-
Sample Loading: The concentrated polar extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Gradient Elution: The column is eluted with a solvent gradient of increasing polarity. A typical gradient might start with n-hexane, gradually introducing chloroform, then ethyl acetate, and finally methanol.[1]
-
Fraction Collection: Eluted fractions are collected in separate tubes.
-
TLC Monitoring: Each fraction is spotted on a TLC plate (silica gel G). The plate is developed in a suitable mobile phase, such as chloroform:methanol (9:1 v/v).[1]
-
Visualization: The developed TLC plate is dried and sprayed with Kedde's reagent. The appearance of a pinkish-purple spot indicates the presence of acetogenins.[1]
-
Pooling of Fractions: Fractions showing positive results for acetogenins are pooled together for further purification.
Protocol 3: Final Purification by HPLC
This protocol details the final purification step to obtain individual acetogenins using HPLC.
Caption: Workflow for the final purification of acetogenins using HPLC.
Methodology:
-
Sample Preparation: The pooled this compound-rich fraction is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.
-
Elution: The sample is injected into the HPLC system and eluted with a mobile phase such as methanol-water or acetonitrile-water, either isocratically or with a gradient.[1]
-
Detection: The eluting compounds are monitored using a UV detector at a wavelength of 210-220 nm, as acetogenins have a weak UV absorbance due to their lactone moiety.[1]
-
Fraction Collection: The peaks corresponding to individual compounds are collected.
-
Purity Analysis: The purity of the isolated acetogenins is confirmed by analytical HPLC and their structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]
Bioactivity-Guided Isolation
For the discovery of novel bioactive acetogenins, a bioactivity-guided fractionation approach is often employed.[11] In this strategy, the fractions obtained at each stage of the isolation process are tested for their biological activity (e.g., cytotoxicity against cancer cell lines).[11] Only the most active fractions are carried forward for further purification, ensuring that the final isolated compounds are biologically active.
Caption: Bioactivity-guided fractionation workflow for this compound isolation.
Conclusion
The extraction and isolation of acetogenins from plants require a multi-step approach involving efficient extraction techniques followed by various chromatographic purification methods.[1] Advanced extraction methods like UAE and TSAE offer significant advantages over conventional techniques in terms of yield and efficiency.[2][6] A systematic combination of column chromatography, TLC, and HPLC, often guided by bioassays, is crucial for obtaining pure acetogenins for further pharmacological studies and potential drug development.[11]
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. agriculturaljournals.com [agriculturaljournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 11. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Acetogenins in Crude Extracts by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonaceous acetogenins are a large family of polyketide-derived natural products isolated from plants of the Annonaceae family.[1] These compounds have garnered significant interest in the scientific community due to their wide range of potent biological activities, including cytotoxic, antitumor, antiparasitic, and pesticidal properties. Structurally, they are characterized by a long aliphatic chain, typically C35 or C37, which contains a terminal α,β-unsaturated γ-lactone ring and one or more tetrahydrofuran (THF) rings.[1] The quantification of acetogenins in crude plant extracts is a critical step in drug discovery and development, quality control of herbal products, and understanding their biological roles.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of acetogenins.[2] Due to their structural similarities and the complexity of plant matrices, developing robust and reliable HPLC methods is essential. Acetogenins typically exhibit weak UV absorbance, with a maximum wavelength (λmax) around 210-220 nm, which presents a challenge for their detection.[3][4] This document provides detailed application notes and experimental protocols for the quantification of acetogenins in crude extracts using HPLC.
Experimental Workflow for Acetogenin Quantification
Caption: General experimental workflow for the extraction and quantification of acetogenins.
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of Acetogenins
This protocol describes a general procedure for the extraction of acetogenins from plant material. The choice of solvent may be optimized based on the specific plant part and target acetogenins.
Materials:
-
Dried and powdered plant material (e.g., seeds, leaves)
-
Soxhlet apparatus
-
Rotary evaporator
-
Extraction solvent (e.g., 95% ethanol, methanol, or dichloromethane)[5]
-
Whatman No. 1 filter paper
Procedure:
-
Accurately weigh a known amount of the powdered plant material (e.g., 10-50 g).
-
Place the powdered material into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the chosen extraction solvent (e.g., 250 mL of 95% ethanol).
-
Heat the flask to initiate the extraction process. The solvent will vaporize, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours or until the solvent in the siphon tube runs clear).
-
After extraction, filter the resulting solution through Whatman No. 1 filter paper to remove any particulate matter.[6]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45-50°C to obtain the crude extract.[5][6]
-
Dry the crude extract completely, weigh it, and store it in an airtight, light-protected container at -20°C for further analysis.[6]
Note: Alternative extraction methods such as supercritical fluid CO2 extraction (SFE) can also be employed, which may offer higher extraction efficiency at lower temperatures.[1]
Protocol 2: Quantification of Acetogenins by HPLC
This protocol details a validated HPLC method for the simultaneous quantification of multiple acetogenins.[1]
Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a binary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax Extend, 250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient Elution:
-
0-40 min: 85% A
-
40-60 min: Linear gradient from 85% A to 95% A[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL[6]
Preparation of Standard Solutions:
-
Prepare a stock solution of each certified this compound reference standard in methanol (e.g., 1 mg/mL).
-
From the stock solutions, prepare a mixed standard stock solution containing all the analytes of interest.[1]
-
Prepare a series of working standard solutions by serially diluting the mixed standard stock solution with methanol to create a calibration curve with at least five concentration levels.[1][6]
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the dried crude extract.[6]
-
Dissolve the extract in 10 mL of methanol.
-
Vortex the solution for 1 minute and sonicate for 10 minutes to ensure complete dissolution.[6]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Analysis and Quantification:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to the acetogenins by comparing their retention times with those of the reference standards.[5]
-
Construct a calibration curve for each analyte by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of each this compound in the sample solution from its peak area using the corresponding calibration curve.
-
Calculate the content of each this compound in the crude extract using the following formula: Content (mg/g) = (Concentration from curve (mg/mL) × Volume of extract (mL)) / Weight of crude extract (g)
Method Validation Summary
A robust HPLC method should be validated to ensure its reliability. The key validation parameters include selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7][8]
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key parameters for HPLC method validation.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated HPLC method for the simultaneous determination of ten annonaceous acetogenins.[1]
Table 1: Calibration Curve Data and Sensitivity
| Analyte | Regression Equation (Y = ax + b) | Correlation Coefficient (r) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| 12,15-cis-squamostatin-A | Y = 6365.9x - 777.99 | 0.9990 | 3.8 - 45.6 | 0.11 | 3.8 |
| Annoglaxin | Y = 3031.1x - 59.21 | 0.9990 | 2.1 - 26.7 | 0.15 | 2.1 |
| Squamostatin-A | Y = 586.9x - 17.26 | 0.9990 | 3.2 - 36.4 | 0.42 | 3.2 |
| Bullatacin | Y = 3645.3x - 428.66 | 0.9995 | 4.5 - 51.3 | 0.19 | 4.5 |
| Squamostatin-D | Y = 4683.5x + 37.20 | 0.9995 | 2.7 - 29.2 | 0.33 | 2.7 |
| Squamocin | Y = 698.5x - 33.82 | 0.9999 | 0.58 - 17.3 | 0.19 | 0.58 |
| Isodesacetyluvaricin | Y = 5002.3x - 289.36 | 0.9999 | 2.5 - 18.9 | 0.23 | 2.5 |
| Asiminecin | Y = 482.5x + 711.32 | 0.9999 | 4.3 - 48.9 | 0.27 | 4.3 |
| Murisolin | Y = 1276.3x + 68.51 | 0.9999 | 3.3 - 41.8 | 0.21 | 3.3 |
| Desacetyluvaricin | Data not fully provided in source | - | - | - | - |
Source: Adapted from Yang et al. (2010).[1]
Table 2: Precision and Accuracy (Recovery) Data
| Parameter | Value Range |
| Precision | |
| Intra-day Variation (RSD %) | 0.99 - 2.56 |
| Inter-day Variation (RSD %) | 1.93 - 3.65 |
| Accuracy | |
| Overall Recovery (%) | 95.16 - 105.01 |
Source: Data from Yang et al. (2010).[1]
Conclusion
The HPLC methods detailed in these application notes provide a robust and reliable framework for the quantification of acetogenins in crude plant extracts. The provided protocols, from sample extraction to chromatographic analysis, are based on validated methods and can be adapted for various research and development purposes.[1] The successful implementation of these methods, supported by proper validation, will ensure accurate and precise quantification, which is crucial for the quality control and pharmacological evaluation of this compound-containing products. The use of advanced techniques like HPLC coupled with mass spectrometry (LC-MS) can further enhance the identification and characterization of these complex natural products.[4][9]
References
- 1. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oatext.com [oatext.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Novel Acetogenins using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Annonaceous acetogenins are a class of polyketide natural products isolated exclusively from the Annonaceae family of plants.[1][2] They exhibit a wide range of potent biological activities, including antitumor, cytotoxic, immunosuppressive, and pesticidal properties.[2][3] These compounds are characterized by a long aliphatic chain, typically C35 or C37, with a terminal α,β-unsaturated γ-lactone ring and one or more tetrahydrofuran (THF) rings along the chain.[2][4] The complex stereochemistry and subtle structural variations among different acetogenins pose a significant challenge for their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous determination of the intricate structures of these novel bioactive molecules.[5][6] This document provides detailed application notes and experimental protocols for the structural elucidation of novel acetogenins using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principle of NMR-Based Structural Elucidation of Acetogenins
The structural elucidation of a novel acetogenin by NMR spectroscopy is a systematic process that involves the piecing together of structural fragments based on correlations observed in various NMR spectra.[6][7] The general workflow involves:
-
Determination of the molecular formula: This is typically achieved through high-resolution mass spectrometry (HRMS), which, in conjunction with 13C NMR data, provides the elemental composition.[6][8]
-
Identification of key functional groups: 1D 1H and 13C NMR spectra provide initial information about the presence of characteristic functional groups of acetogenins, such as the α,β-unsaturated γ-lactone, THF rings, hydroxyl groups, and the long aliphatic chain.[9][10]
-
Establishing C-H connectivity: The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify which protons are directly attached to which carbon atoms.[11][12]
-
Establishing H-H connectivity: The Correlation SpectroscopY (COSY) experiment reveals protons that are coupled to each other, typically through two or three bonds, allowing for the assembly of spin systems or molecular fragments.[11][12]
-
Establishing long-range C-H connectivity: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the fragments identified from COSY and HSQC. It shows correlations between protons and carbons that are two or three bonds away.[11][12]
-
Determining the relative stereochemistry: The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the chiral centers, particularly within the THF rings and the flanking hydroxyl groups.[11][13]
By systematically analyzing the data from this suite of NMR experiments, the complete planar structure and relative stereochemistry of a novel this compound can be determined.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. Acetogenins are typically waxy solids or oils.[4]
-
Solvent Selection: Deuterated chloroform (CDCl3) is the most common and suitable solvent for acetogenins.[14] Deuterated methanol (CD3OD) can also be used.
-
Sample Concentration: For 1H NMR, a concentration of 5-10 mg/mL is generally sufficient. For less sensitive experiments like 13C NMR and 2D NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio.[15]
-
Procedure:
-
Accurately weigh the purified this compound sample.
-
Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry NMR tube.
-
Gently warm the sample or use sonication if necessary to ensure complete dissolution.
-
The sample is now ready for NMR analysis.
-
1D NMR Experiments
1. 1H NMR (Proton NMR)
-
Purpose: To provide information about the number of different types of protons, their chemical environment, and their coupling patterns.
-
Typical Acquisition Parameters:
-
Spectrometer Frequency: 400-600 MHz[14]
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 12-16 ppm
-
2. 13C NMR (Carbon NMR)
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Typical Acquisition Parameters:
-
Spectrometer Frequency: 100-150 MHz[14]
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
Spectral Width: 200-240 ppm
-
2D NMR Experiments
1. COSY (Correlation SpectroscopY)
-
Purpose: To identify proton-proton (H-H) spin coupling correlations, revealing adjacent protons.[12]
-
Typical Acquisition Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Number of Increments (F1): 256-512
-
Relaxation Delay: 1.5 s
-
Spectral Width (F1 and F2): 10-12 ppm
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[16]
-
Typical Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 2-8 per increment
-
Number of Increments (F1): 128-256
-
Relaxation Delay: 1.5 s
-
Spectral Width (F2 - 1H): 10-12 ppm
-
Spectral Width (F1 - 13C): 160-180 ppm
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.[16]
-
Typical Acquisition Parameters:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8-32 per increment
-
Number of Increments (F1): 256-512
-
Relaxation Delay: 1.5 s
-
Long-range coupling delay (D6): Optimized for 8 Hz
-
Spectral Width (F2 - 1H): 10-12 ppm
-
Spectral Width (F1 - 13C): 200-220 ppm
-
4. NOESY (Nuclear Overhauser Effect SpectroscopY)
-
Purpose: To identify protons that are close to each other in space (through-space correlations), which is crucial for determining relative stereochemistry.[13]
-
Typical Acquisition Parameters:
-
Pulse Program: noesygpph
-
Number of Scans: 8-16 per increment
-
Number of Increments (F1): 256-512
-
Relaxation Delay: 1.5 s
-
Mixing Time: 500-800 ms
-
Spectral Width (F1 and F2): 10-12 ppm
-
Data Presentation: Characteristic NMR Data for Acetogenins
The following tables summarize typical 1H and 13C NMR chemical shift ranges for the key structural motifs found in Annonaceous acetogenins. This data is compiled from various known acetogenins and serves as a reference for the analysis of novel compounds.[9][14][17]
Table 1: Characteristic 1H NMR Chemical Shifts (ppm) for this compound Moieties in CDCl3.
| Functional Group | Proton | Chemical Shift (ppm) |
| α,β-Unsaturated γ-lactone | H-35 | ~7.20 |
| H-36 | ~5.05 | |
| H-37 (CH3) | ~1.40 | |
| Tetrahydrofuran (THF) Ring | Oxymethine Protons | 3.40 - 4.00 |
| Hydroxyl-bearing Methine | -CH(OH)- | 3.40 - 3.80 |
| Long Aliphatic Chain | -CH2- | 1.25 - 1.60 |
| Terminal -CH3 | ~0.88 |
Table 2: Characteristic 13C NMR Chemical Shifts (ppm) for this compound Moieties in CDCl3.
| Functional Group | Carbon | Chemical Shift (ppm) |
| α,β-Unsaturated γ-lactone | C-1 (C=O) | ~174.5 |
| C-2 | ~131.0 | |
| C-35 | ~151.8 | |
| C-36 | ~78.0 | |
| C-37 (CH3) | ~19.0 | |
| Tetrahydrofuran (THF) Ring | Oxymethine Carbons | 70.0 - 85.0 |
| Hydroxyl-bearing Methine | -CH(OH)- | 70.0 - 75.0 |
| Long Aliphatic Chain | -CH2- | 25.0 - 35.0 |
| Terminal -CH3 | ~14.1 |
Visualization of Experimental Workflow
The logical flow of experiments for the structural elucidation of a novel this compound can be visualized as follows:
Caption: Workflow for the structural elucidation of novel acetogenins using NMR.
The combination of 1D and 2D NMR spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation of novel acetogenins.[5][7] By following a systematic approach that includes the acquisition and interpretation of 1H, 13C, COSY, HSQC, HMBC, and NOESY spectra, researchers can confidently determine the planar structure and relative stereochemistry of these complex natural products. The detailed protocols and reference data presented in these application notes serve as a valuable resource for scientists and researchers in the fields of natural product chemistry and drug development, facilitating the discovery and characterization of new bioactive acetogenins.
References
- 1. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. [mdpi.com]
- 2. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kysu.edu [kysu.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays in Acetogenin Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetogenins and Cytotoxicity Screening
Annonaceous acetogenins are a large family of naturally occurring polyketides isolated from various species of the Annonaceae plant family.[1] These compounds have garnered significant interest in drug discovery due to their potent cytotoxic and antitumor activities against a wide range of cancer cell lines, including multidrug-resistant (MDR) variants.[1][2] The primary mechanism of action for many acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3][4] This inhibition disrupts cellular energy production, leading to ATP depletion and subsequent induction of apoptosis or necrosis.[2][4]
Effective screening of acetogenins and their synthetic analogs requires robust and reliable cell-based cytotoxicity assays. This document provides detailed application notes and protocols for three commonly employed assays for this purpose: the MTT assay, the LDH assay, and apoptosis assays (Annexin V/PI and Caspase-3/7). These assays collectively provide a comprehensive profile of a compound's cytotoxic potential and its mode of action.
Key Cytotoxicity Assays for Acetogenin Screening
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[5] This assay is a valuable tool for determining the concentration-dependent cytotoxic effects of acetogenins and calculating their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Lactate Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis.[7] This assay serves as a complementary method to the MTT assay, providing a direct measure of cell membrane damage.
Apoptosis Assays
Acetogenins are known to induce apoptosis, or programmed cell death, in cancer cells.[4][9] Specific assays to detect apoptotic events are crucial for elucidating the mechanism of action of these compounds.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Caspases-3 and -7 are key executioner caspases.[13] Luminescent or fluorometric assays that measure the activity of these caspases provide a direct and sensitive measure of apoptosis induction.[14][15]
Experimental Protocols
MTT Assay Protocol[5][6][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay Protocol[7][8][18][19][20]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Annexin V/PI Apoptosis Assay Protocol[10][11][12][21][22]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compound at the desired concentration (e.g., IC50 value) for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caspase-3/7 Activity Assay Protocol[14][15][23][24]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control.
Data Presentation
Table 1: Cytotoxic Activity (IC50) of Selected Acetogenins against Various Cancer Cell Lines
| This compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Annonacin | HT-29 (Colon) | < 0.01 | [2] |
| HCT-8 (Colon) | < 0.01 | [2] | |
| Bel-7402 (Liver) | 0.02 | [2] | |
| KB (Nasopharyngeal) | 0.04 | [2] | |
| Bullatacin | HT-29 (Colon) | < 0.001 | [2] |
| HCT-8 (Colon) | < 0.001 | [2] | |
| Bel-7402 (Liver) | < 0.001 | [2] | |
| KB (Nasopharyngeal) | < 0.001 | [2] | |
| Squamocin | A549 (Lung) | 0.002 | [9] |
| MCF-7 (Breast) | 0.003 | [9] | |
| HeLa (Cervical) | 0.001 | [9] | |
| Mucoxin | T47D (Breast) | 0.005 - 0.01 (ng/mL) | [4][16] |
| AA005 (analog) | HCT-116 (Colon) | 0.02 | [17] |
| HT-29 (Colon) | 0.03 | [17] | |
| SW480 (Colon) | 0.01 | [17] |
Visualizations
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Workflows for apoptosis detection assays.
Signaling Pathways
Caption: Mechanism of action of acetogenins via Complex I inhibition.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 2. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative and Apoptotic Effects of Mucoxin (this compound) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models in Acetogenin Antitumor Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, have garnered significant interest in oncology research due to their potent cytotoxic and antitumor properties.[1][2][3] These natural products have demonstrated efficacy against a variety of cancer cell lines, including those resistant to conventional therapies.[3] The primary mechanism of action for many acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and subsequent apoptosis in cancer cells.[1][2][4] In vivo animal models are indispensable for evaluating the therapeutic potential and toxicity of acetogenins prior to any clinical investigation. This document provides detailed application notes and standardized protocols for conducting in vivo studies to test the antitumor efficacy of acetogenins using xenograft animal models.
Data Presentation: Antitumor Efficacy of Acetogenins in Vivo
The following table summarizes quantitative data from various preclinical studies investigating the antitumor effects of different acetogenins and acetogenin-rich extracts in animal models.
| This compound/Extract | Cancer Type/Cell Line | Animal Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Annonacin | Lung Cancer | BDF-1 Hybrid Mice | 10 mg/kg (oral) | 57.9% | [3] |
| Annonacin | Skin Tumorigenesis | Mice | 85 nM | Significant reduction in tumor incidence and volume | [3] |
| Bullatacin | Sarcoma (S180) & Hepatoma (HepS) Xenografts | Mice | 15 µg/kg | 65.8% (S180) & 63.4% (HepS) | [2][3] |
| Bullatacin | Ovarian Carcinoma (A2780) Xenografts | Athymic Mice | 50 µg/kg/day | 67% | [5] |
| Bullatalicin | Ovarian Carcinoma (A2780) Xenografts | Athymic Mice | 1 mg/kg/day | 75% | [5] |
| Laherradurin & Cherimolin-2 | HeLa Xenografts | Mice | Not Specified | Reduced tumor size (similar to doxorubicin) | [1][2] |
| Annona squamosa Seed Oil | H22 Xenografts | Mice | Not Specified | 53.54% | [2] |
| Annona squamosa Ethyl Acetate Extract | Hepatocellular Tumors | Mice | Not Specified | 69.55% | [1][2] |
| Annona crassiflora this compound-rich fraction | Ehrlich Solid Tumor | Swiss Mice | 1.25 mg/kg (intratumoral) | 38% | [5] |
| Annona crassiflora this compound-rich fraction | Ehrlich Solid Tumor | Swiss Mice | 1.25 mg/kg (intravenous) | 20% | [5] |
Experimental Protocols
This section outlines a generalized protocol for assessing the antitumor efficacy of an this compound using a subcutaneous xenograft mouse model. This protocol is a composite of methodologies reported in the literature and should be adapted based on the specific this compound, cancer cell line, and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous Xenograft Mouse Model Development
Objective: To establish a solid tumor model by implanting human cancer cells into immunocompromised mice.
Materials:
-
Human cancer cell line of interest (e.g., HeLa, S180, HepS)
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Animal housing under sterile conditions
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
-
Preparation of Cell Inoculum:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final volume of 100-200 µL per mouse.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved protocols.
-
Shave and sterilize the injection site (typically the flank).
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for signs of tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: this compound Administration and Efficacy Evaluation
Objective: To administer the test this compound to tumor-bearing mice and evaluate its effect on tumor growth and overall health.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Test this compound
-
Vehicle for this compound dissolution (e.g., DMSO, ethanol, saline, oil)
-
Positive control drug (e.g., cyclophosphamide, doxorubicin)
-
Calipers
-
Analytical balance
Procedure:
-
Preparation of Treatment Solutions:
-
Dissolve the this compound in a suitable vehicle to the desired concentrations. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the animals.
-
Prepare the positive control drug according to established protocols.
-
Prepare the vehicle-only solution for the control group.
-
-
Animal Grouping and Dosing:
-
Randomly assign the tumor-bearing mice to different groups (e.g., vehicle control, positive control, different doses of this compound). A typical group size is 6-10 mice.
-
Administer the treatments via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) according to the predetermined dosing schedule (e.g., daily, every other day).
-
-
Monitoring and Data Collection:
-
Measure the tumor volume and body weight of each mouse every 2-3 days.
-
Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Endpoint and Tissue Collection:
-
The experiment is typically terminated when the tumors in the control group reach a maximum allowable size as per IACUC guidelines, or after a predetermined treatment period.
-
Euthanize the mice using an approved method.
-
Excise the tumors and weigh them.
-
Collect major organs (e.g., liver, spleen, kidneys) for toxicity analysis if required.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test, ANOVA).
-
Plot tumor growth curves (tumor volume vs. time) for each group.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Acetogenins
Acetogenins exert their antitumor effects through various molecular mechanisms, primarily by inducing apoptosis and cell cycle arrest.
Caption: Key signaling pathways affected by acetogenins leading to antitumor effects.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for an in vivo study evaluating the antitumor efficacy of acetogenins.
Caption: Standard workflow for in vivo xenograft studies of acetogenins.
Conclusion
The use of in vivo animal models, particularly xenografts in immunocompromised mice, is a critical step in the preclinical evaluation of acetogenins as potential anticancer agents.[1][2] The protocols and data presented here provide a framework for designing and conducting these studies. Careful execution of these experiments, with attention to animal welfare and rigorous data analysis, will yield valuable insights into the therapeutic efficacy and potential toxicity of novel this compound-based drug candidates. The multifaceted mechanisms of action of acetogenins, including the induction of apoptosis, cell cycle arrest, and autophagy, make them a promising area for future cancer drug development.[1][2][6]
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Annonaceous acetogenins reverses drug resistance of human hepatocellular carcinoma BEL-7402/5-FU and HepG2/ADM cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Bullatacin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the total synthesis of bullatacin, a potent annonaceous acetogenin with significant antitumor properties, and its analogues. The methodologies outlined are based on established synthetic strategies, offering a guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Bullatacin is a natural product isolated from the Annonaceae family of plants. It exhibits potent cytotoxicity against various cancer cell lines, including multidrug-resistant lines, making it a compelling target for total synthesis and analogue development. Its complex structure, characterized by a central bis-tetrahydrofuran (bis-THF) core, a long aliphatic chain, and a terminal α,β-unsaturated γ-lactone, presents significant synthetic challenges. The total synthesis of bullatacin not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of novel analogues with potentially improved therapeutic indices.
Several research groups have successfully accomplished the total synthesis of bullatacin, employing various strategies. These approaches can be broadly categorized into linear and convergent syntheses. Convergent strategies, which involve the synthesis of key fragments followed by their coupling, are generally more efficient. Key challenges in the synthesis include the stereocontrolled construction of the multiple stereocenters within the bis-THF core and the stereoselective formation of the butenolide lactone.
Synthetic Strategies Overview
The total synthesis of bullatacin typically involves the preparation of three key fragments: the bis-THF core, the aliphatic side chain, and the γ-lactone moiety. A convergent approach is often favored, where these fragments are synthesized independently and then coupled together.
A representative retrosynthetic analysis is depicted below. The molecule is disconnected at the bonds linking the aliphatic chain to the bis-THF core and the butenolide lactone. This leads to three main building blocks: a C1-C12 fragment containing the butenolide, a C13-C24 bis-THF core, and a C25-C34 aliphatic tail.
Caption: Retrosynthetic analysis of Bullatacin.
Key Experimental Protocols
The following protocols are based on a convergent synthetic strategy and provide a detailed methodology for the preparation of key fragments and their assembly.
Protocol 1: Stereoselective Synthesis of the Bis-THF Core
The construction of the bis-tetrahydrofuran core is a critical part of the synthesis, requiring precise control of stereochemistry. One effective method involves a diastereoselective [3+2] annulation reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of the Bis-THF core.
Detailed Methodology:
-
[3+2] Annulation: To a solution of the chiral allylsilane (1.0 equiv) in CH₂Cl₂ at -78 °C is added a Lewis acid catalyst (e.g., SnCl₄, 1.1 equiv). After stirring for 15 minutes, the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Protection of Hydroxyl Group: The resulting alcohol (1.0 equiv) is dissolved in CH₂Cl₂. 2,6-Lutidine (1.5 equiv) and TBSOTf (1.2 equiv) are added at 0 °C. The reaction is stirred for 1 hour and then quenched with saturated aqueous NH₄Cl. The product is extracted with CH₂Cl₂, dried, and purified.
-
Oxidative Cleavage: The protected alkene (1.0 equiv) is dissolved in a mixture of CH₂Cl₂/MeOH (1:1). The solution is cooled to -78 °C, and ozone is bubbled through until a blue color persists. The solution is then purged with N₂, and triphenylphosphine (1.5 equiv) is added. The mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography.
-
Second Annulation and Deprotection: The resulting aldehyde is subjected to a second [3+2] annulation under similar conditions as the first, followed by deprotection of the silyl ethers using TBAF to yield the bis-THF core.
Protocol 2: Synthesis of the α,β-Unsaturated γ-Lactone
The butenolide moiety is typically introduced at a late stage of the synthesis. A common method involves the Horner-Wadsworth-Emmons reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of the γ-lactone.
Detailed Methodology:
-
Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 equiv) in THF at 0 °C is added a solution of the phosphonate reagent (1.1 equiv) in THF. The mixture is stirred for 30 minutes, and then a solution of the aldehyde (1.0 equiv) in THF is added. The reaction is stirred for 4 hours at room temperature and then quenched with water. The product is extracted with ether, dried, and purified.
-
Lactonization: The resulting α,β-unsaturated ester is then subjected to acidic or basic conditions to facilitate intramolecular lactonization, yielding the desired γ-lactone.
Data Presentation
The following tables summarize typical yields for the key synthetic steps and the biological activity of bullatacin.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | First [3+2] Annulation | Allylsilane, Aldehyde, SnCl₄, CH₂Cl₂, -78 °C | 85-95 |
| 2 | Silyl Ether Protection | TBSOTf, 2,6-Lutidine, CH₂Cl₂, 0 °C | 90-98 |
| 3 | Oxidative Cleavage | O₃, CH₂Cl₂/MeOH, -78 °C; then PPh₃ | 80-90 |
| 4 | Second [3+2] Annulation | Intermediate Aldehyde, Allylsilane, SnCl₄ | 80-90 |
| 5 | Horner-Wadsworth-Emmons | Aldehyde, Phosphonate, NaH, THF | 75-85 |
| 6 | Final Coupling and Deprotection | Various | 50-70 |
Table 2: Cytotoxicity of Bullatacin against Various Cancer Cell Lines
| Cell Line | Cancer Type | ED₅₀ (µg/mL) |
| A549 | Lung Carcinoma | 1.2 x 10⁻⁸ |
| MCF-7 | Breast Adenocarcinoma | < 10⁻¹² |
| HT-29 | Colon Adenocarcinoma | 3.5 x 10⁻⁷ |
| PANC-1 | Pancreatic Carcinoma | 1.0 x 10⁻⁶ |
Synthesis of Bullatacin Analogues
The modular nature of the convergent synthesis allows for the preparation of a wide range of analogues by modifying the individual fragments.
-
Modification of the Alkyl Chain: The length and functionality of the alkyl tail can be altered by using different starting materials for the C25-C34 fragment. This can influence the lipophilicity and pharmacokinetic properties of the resulting analogue.
-
Modification of the Bis-THF Core: The stereochemistry of the bis-THF core can be varied by using different chiral catalysts or starting materials in the annulation reactions. This can have a profound impact on the biological activity.
-
Modification of the Lactone: The α,β-unsaturated γ-lactone is crucial for activity, but modifications to this moiety can be explored to fine-tune reactivity and selectivity.
The synthesis of these analogues generally follows the same protocols as for bullatacin, with the appropriate modifications to the starting materials. The biological evaluation of these analogues is essential to establish structure-activity relationships (SAR) and to identify compounds with improved therapeutic potential.
Conclusion
The total synthesis of bullatacin and its analogues is a challenging but rewarding endeavor that provides valuable insights into the development of new anticancer agents. The protocols and data presented here offer a comprehensive guide for researchers in this field. The continued exploration of new synthetic strategies and the generation of novel analogues will undoubtedly contribute to the advancement of cancer chemotherapy.
Application Notes and Protocols for Developing Acetogenin-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of acetogenin-loaded nanoparticles for targeted drug delivery, primarily focusing on cancer therapy.
Introduction
Annonaceous acetogenins are a class of polyketides derived from the Annonaceae family of plants, such as Annona muricata (soursop or graviola).[1][2][3] These compounds have demonstrated potent cytotoxic and antitumor activities against a wide range of cancer cell lines, including multidrug-resistant ones.[1][2][4] The primary mechanism of action involves the inhibition of the mitochondrial complex I (NADH: ubiquinone oxidoreductase), which disrupts ATP production and preferentially induces apoptosis in cancer cells with high metabolic rates.[1][2] Acetogenins can also induce cell cycle arrest at the G1 phase and modulate various signaling pathways, including the activation of pro-apoptotic proteins like Bax and caspase-3.[1][2][5]
Despite their therapeutic potential, the clinical application of acetogenins is limited by their poor water solubility, potential toxicity, and low bioavailability.[3][4] Encapsulating acetogenins within polymeric nanoparticles (PNPs) offers a promising strategy to overcome these limitations.[6][7][8] PNPs can enhance the solubility and stability of hydrophobic drugs, provide controlled and sustained release, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[9][10][11] This document outlines the protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
Signaling Pathway of this compound-Induced Apoptosis
Acetogenins primarily induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this signaling cascade is illustrated below.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol describes the preparation of this compound-loaded nanoparticles using a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) via the nanoprecipitation method.[9]
Materials:
-
Annonaceous this compound Extract or isolated this compound (e.g., Annonacin)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)[9]
-
Acetone (analytical grade)[9]
-
Polyvinyl Alcohol (PVA) or another suitable surfactant[9]
-
Deionized water[9]
-
Magnetic stirrer
-
Syringe pump
-
Ultrasonic bath/sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in acetone (e.g., 5 mL). Ensure complete dissolution by gentle vortexing or sonication.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: While stirring the aqueous phase vigorously on a magnetic stirrer, add the organic phase dropwise using a syringe pump at a controlled flow rate (e.g., 0.5 mL/min). The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step is repeated three times to remove excess PVA and unloaded drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.
References
- 1. ijper.org [ijper.org]
- 2. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semaxpolska.com [semaxpolska.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 6. Polymeric Nanoparticle Development for Nanomedicine - Nanomedicine - CD Formulation [formulationbio.com]
- 7. mdpi.com [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Acetogenin-Like Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family.[1][2] These compounds exhibit potent cytotoxic and antitumor activities, primarily through the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][3][4] This inhibition leads to a decrease in ATP production, induction of apoptosis, and cell cycle arrest, making acetogenins and their analogs promising candidates for cancer therapy.[3][4] High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel bioactive compounds.[5][6] This document provides detailed application notes and protocols for HTS assays tailored for the discovery and evaluation of acetogenin-like compounds.
The primary HTS strategies for this compound-like compounds focus on their known mechanism of action and downstream cellular consequences. These include:
-
Cell Viability/Cytotoxicity Assays: To identify compounds that reduce cancer cell viability.
-
ATP Depletion Assays: A direct measure of the impact on cellular energy production.
-
Mitochondrial Complex I Inhibition Assays: A specific, target-based assay to confirm the mechanism of action.
Data Presentation
The following tables summarize representative quantitative data obtained from HTS assays for this compound-like compounds. This data is illustrative and serves to provide a framework for data presentation and comparison.
Table 1: Cytotoxicity of Acetogenins against Various Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Annonacin | U-937 (Leukemia) | MTT | 3.5 µg/mL | [7] |
| Squamocin | U-937 (Leukemia) | MTT | 3.9 µg/mL | [7] |
| Cherimolin-1 | U-937 (Leukemia) | MTT | 3.8 µg/mL | [7] |
| Analogue 14a | L1210 (Leukemia) | MTT | >10 | [8] |
| Analogue 14c | L1210 (Leukemia) | MTT | 2.4 | [8] |
| Analogue 23c | HT-29 (Colon) | MTT | 0.086 | [8] |
| Analogue 24c | HT-29 (Colon) | MTT | 0.0057 | [8] |
Table 2: ATP Depletion in Response to Mitochondrial Complex I Inhibitors
| Compound | Cell Line | Assay Type | Time Point | IC50 (µM) | Reference |
| Rotenone (Positive Control) | H1299 (Lung) | Luciferase-based | 1h | 0.05 | [9] |
| 2-Deoxyglucose (Glycolysis Inhibitor) | HeLa (Cervical) | PTD-Luciferase | 1h | 7,850 | [10] |
| Iodoacetic acid (Glycolysis Inhibitor) | HeLa (Cervical) | PTD-Luciferase | 1h | 15.96 | [10] |
| This compound Analog AA005 | Colon Cancer Cells | Not Specified | Not Specified | Not Specified | [3][4] |
Table 3: Mitochondrial Complex I Inhibition
| Compound | Source | Assay Type | IC50 (nM) | Reference |
| Rotenone | Bovine Heart Mitochondria | NADH Oxidation | 10-20 | [11] |
| BAY-516 | H1299 Cells | ATP-dependent luciferase | 25 | [9] |
| Tebufenpyrad | Cultured Cells | Extracellular Flux Analysis | Not Specified | [12] |
Experimental Protocols
High-Throughput Cytotoxicity Assay using Resazurin
This protocol describes a method to assess the cytotoxicity of a large number of compounds in a 96- or 384-well format using the resazurin (AlamarBlue) assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
Resazurin sodium salt (Sigma-Aldrich, Cat. No. R7017 or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Opaque-walled 96- or 384-well microplates
-
Compound library
-
Positive control (e.g., Doxorubicin)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls (e.g., DMSO as vehicle control, doxorubicin as positive control) in complete culture medium.
-
Remove the seeding medium from the cell plates and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Staining and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
High-Throughput ATP Depletion Assay using Luciferase
This assay quantifies the intracellular ATP concentration as an indicator of metabolic activity. The protocol is based on the luciferin-luciferase bioluminescent reaction, where the light output is proportional to the ATP concentration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White, opaque-walled 96- or 384-well microplates
-
ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Compound library
-
Positive control (e.g., Rotenone)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into white, opaque-walled 96-well plates at an optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add test compounds at various concentrations to the wells.
-
Incubate for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add 100 µL of the ATP reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Calculate the percentage of ATP depletion relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of ATP content against the compound concentration.
-
High-Throughput Mitochondrial Complex I Activity Assay
This is a biochemical assay that directly measures the activity of Complex I in isolated mitochondria or cell lysates. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADH.
Materials:
-
Isolated mitochondria or cell lysates
-
Mitochondrial Complex I Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Cayman Chemical)
-
NADH
-
Decylubiquinone (Coenzyme Q analog)
-
Rotenone (Complex I inhibitor)
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Protocol:
-
Sample Preparation:
-
Assay Setup:
-
Prepare the assay buffer as per the kit instructions.
-
In a 96-well plate, add the mitochondrial sample (e.g., 5-10 µg of protein) to each well.
-
For inhibitor control wells, add rotenone to a final concentration of 10 µM.
-
Add decylubiquinone to all wells.
-
Add the test compounds at desired concentrations.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding NADH to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.[15]
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve).
-
The Complex I-specific activity is the difference between the rate in the absence and presence of rotenone.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for Complex I inhibition.
-
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for this compound-like Compounds.
Caption: Signaling Pathway of Mitochondrial Complex I Inhibition by Acetogenins.
References
- 1. zellx.de [zellx.de]
- 2. ijper.org [ijper.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsciences.com [ijsciences.com]
- 8. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Mitochondrial complex activity assays [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Utilizing CRISPR-Cas9 for the Investigation of Acetogenin Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction: Annonaceous acetogenins are a class of natural products derived from long-chain fatty acids, known for their potent cytotoxic and antitumor properties.[1][2] Their primary mechanism of action is often attributed to the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), a critical component of the electron transport chain.[1][2][3] This inhibition leads to a decrease in ATP production, ultimately triggering apoptosis, particularly in cancer cells with high metabolic rates.[1] Key proteins involved in the subsequent apoptotic cascade include p53, Bax, and caspases.[1][4][5]
Despite the known involvement of Complex I, the full spectrum of molecular targets and the precise signaling pathways modulated by different acetogenins remain an active area of investigation. The advent of CRISPR-Cas9 genome editing technology provides a powerful and precise tool for functional genomics, enabling researchers to systematically dissect these mechanisms.[6][7][8] By creating targeted gene knockouts, CRISPR-Cas9 allows for the validation of known targets and the discovery of novel genes that mediate acetogenin sensitivity and resistance.[9][10]
This document provides detailed protocols and application notes for using CRISPR-Cas9 to elucidate the mechanisms of action of acetogenins, focusing on validating targets within the mitochondrial and apoptotic pathways.
Application 1: Validating the Role of Mitochondrial Complex I in this compound-Induced Cytotoxicity
A primary hypothesis for this compound cytotoxicity is the inhibition of mitochondrial Complex I.[1] This can be directly tested by knocking out a key subunit of Complex I, such as NDUFS1 (NADH-ubiquinone oxidoreductase core subunit S1), and assessing whether the knockout cells exhibit resistance to this compound treatment.
Experimental Workflow
The overall workflow involves designing a guide RNA (gRNA) to target a gene of interest, delivering the CRISPR-Cas9 machinery into a cancer cell line, selecting for edited cells, treating them with an this compound, and finally assessing cell viability.
Caption: Overall workflow for CRISPR-based target validation of acetogenins.
Protocol 1: Generation of a Target Gene Knockout Cell Line
This protocol describes the generation of a stable knockout cell line using lentiviral delivery of an all-in-one CRISPR-Cas9 vector (e.g., lentiCRISPR v2, which contains Cas9, the gRNA scaffold, and a selection marker).[11][12]
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., HeLa, A549)
-
lentiCRISPR v2 plasmid (or similar)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Puromycin
-
Polybrene
-
CHOPCHOP or other gRNA design tool
Methodology:
-
gRNA Design and Cloning:
-
Use a tool like CHOPCHOP to design 2-3 gRNAs targeting an early exon of your gene of interest (e.g., NDUFS1).[11] Select gRNAs with high efficiency scores and low predicted off-target effects.[13]
-
Synthesize and anneal complementary oligonucleotides for the selected gRNA.
-
Clone the annealed oligos into the lentiCRISPR v2 plasmid, linearized with BbsI, following standard protocols.[11] Verify the insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with your gRNA-cloned lentiCRISPR v2 plasmid and the packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Plate your target cancer cells (e.g., HeLa) in a 6-well plate.
-
On the next day, infect the cells with the lentivirus at various multiplicities of infection (MOI) in the presence of 8 µg/mL Polybrene.
-
After 24 hours, replace the virus-containing media with fresh complete media.
-
-
Selection and Monoclonal Isolation:
-
48 hours post-transduction, begin selection by adding puromycin to the media. The concentration should be determined beforehand with a kill curve for your specific cell line.
-
Maintain selection until a stable, resistant population of cells is established.
-
Perform limiting dilution in 96-well plates to isolate single-cell clones.[12][13]
-
-
Knockout Validation:
-
Expand the monoclonal colonies. Extract genomic DNA and perform PCR to amplify the targeted region. Analyze the PCR product by Sanger sequencing to identify insertions or deletions (indels).[12]
-
Extract protein lysates and perform Western blotting with an antibody against the target protein to confirm the absence of protein expression.
-
Protocol 2: this compound Cytotoxicity Assay
Materials:
-
Wild-type (WT) and validated knockout (KO) cells
-
This compound of interest (e.g., Annonacin, Mucoxin) dissolved in DMSO
-
96-well cell culture plates
-
MTT reagent or Cell Counting Kit-8 (CCK-8)
-
Plate reader
Methodology:
-
Cell Seeding: Seed both WT and KO cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of the this compound in culture media. Remove the old media from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the viability against the log of the this compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
-
Data Presentation
Quantitative data should be presented clearly to compare the effects on WT versus KO cells.
Table 1: Cytotoxicity of Annonacin on WT vs. NDUFS1 KO HeLa Cells
| Cell Line | Target Gene | Annonacin IC50 (nM) | Fold Resistance |
| HeLa WT | Wild-Type | 15.2 ± 2.1 | 1.0 |
| HeLa KO | NDUFS1 | 245.8 ± 15.6 | 16.2 |
Data are representative. A significant increase in the IC50 value for the KO cell line validates the targeted gene's role in mediating the drug's cytotoxic effect.
Application 2: Dissecting the Apoptotic Pathway
Acetogenins are known to induce apoptosis via the intrinsic, or mitochondrial, pathway.[1][4] This process involves the activation of pro-apoptotic proteins like p53 and BAX, which increase the permeability of the mitochondrial membrane, leading to cytochrome c release and caspase activation.[14][15] CRISPR can be used to knock out key players in this pathway (e.g., TP53, BAX) to determine their necessity for this compound-induced cell death.
Caption: this compound-induced apoptosis pathway with potential CRISPR targets.
Protocol 3: Pooled Library CRISPR Screen for Novel Target Discovery
A powerful, unbiased approach is to perform a genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to an this compound.[6][8] This is a positive selection screen where cells that survive the drug treatment are enriched, and the gRNAs they contain are identified via next-generation sequencing (NGS).
Materials:
-
GeCKO v2 or other pooled lentiviral gRNA library
-
Cas9-expressing stable cell line
-
This compound of interest
-
NGS platform and reagents for library preparation
Methodology:
-
Library Transduction: Transduce the Cas9-expressing cells with the pooled gRNA library at a low MOI (~0.3) to ensure most cells receive only one gRNA. Maintain a cell population that represents the library complexity at a high coverage (e.g., 300-500 cells per gRNA).[8]
-
Selection: Select the transduced cells with puromycin to eliminate non-transduced cells.
-
Screening:
-
Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with the this compound at a concentration that kills ~80-90% of cells).
-
Culture the cells for 14-21 days, allowing for the enrichment of resistant clones in the treatment group.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treated populations.
-
Extract genomic DNA and use PCR to amplify the gRNA cassettes.
-
Perform high-throughput sequencing on the PCR amplicons to determine the representation of each gRNA in both populations.
-
-
Data Analysis:
-
Count the reads for each gRNA in both samples.
-
Use software like MAGeCK to identify gRNAs that are significantly enriched in the this compound-treated population compared to the control.[8] These "hit" gRNAs correspond to genes whose knockout confers drug resistance.
-
Data Presentation
The results of a CRISPR screen are typically visualized with a scatter plot comparing gRNA counts between the treated and control samples.
Table 2: Representative Hits from a Hypothetical CRISPR Screen for Annonacin Resistance
| Gene Symbol | Description | Log2 Fold Enrichment | P-value |
| NDUFS1 | NADH:ubiquinone oxidoreductase core subunit S1 | 8.5 | 1.2e-15 |
| BAX | BCL2 associated X, apoptosis regulator | 7.9 | 3.4e-13 |
| TP53 | Tumor protein p53 | 6.2 | 5.1e-10 |
| SLC2A1 | Solute carrier family 2 member 1 (Glucose Transporter) | 5.8 | 9.8e-9 |
This hypothetical data shows the expected enrichment of genes in the known pathways (Complex I, Apoptosis) and might uncover novel players, such as a glucose transporter, suggesting a link to cellular metabolism.
Caption: Logical workflow of a positive selection CRISPR screen for resistance.
Conclusion
The integration of CRISPR-Cas9 technology into the study of acetogenins offers an unprecedented opportunity to move beyond established mechanisms and build a comprehensive understanding of their cellular effects. By enabling precise knockout of specific genes, researchers can definitively validate hypothesized targets like mitochondrial Complex I and key apoptotic regulators.[1][15] Furthermore, unbiased, genome-wide screening approaches provide a powerful discovery engine to uncover novel pathways and resistance mechanisms, which is critical for the development of this compound-based therapeutics.[6][7] The protocols and applications outlined here provide a robust framework for scientists to employ CRISPR-Cas9 in elucidating the complex mechanisms of action of this promising class of natural products.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mucoxin (this compound) Induce Expression of Pro-Apoptosis Proteins, Bax and P53, in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. revvity.com [revvity.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 14. dovepress.com [dovepress.com]
- 15. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Acetogenins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale purification of acetogenins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of acetogenins?
A1: The large-scale purification of acetogenins presents several significant challenges due to their unique chemical properties and low natural abundance. Key difficulties include:
-
Low Concentration: Acetogenins are typically found in very low concentrations in plant materials, often yielding only 0.00019–0.003% of the total mass.[1] This necessitates processing large quantities of raw material, which can be costly and labor-intensive.
-
Structural Complexity and Diversity: Acetogenins are a large family of compounds with diverse structures, including variations in their long aliphatic chains, the number and position of tetrahydrofuran (THF) rings, and the presence of hydroxyl groups.[1][2][3] This structural similarity makes their separation from one another challenging.
-
Lipophilic Nature: Their lipophilic (fat-soluble) character makes them difficult to separate from other lipids and fatty acids present in the plant extract.[1][4]
-
Compound Stability: Acetogenins can be sensitive to heat and pH, potentially leading to degradation during extraction and purification processes.[5]
-
Lack of Standardized Protocols: Efficient and standardized extraction methods that ensure high purity and yield are often lacking, hindering practical application.[4]
Q2: Which plant parts are the best sources for acetogenins?
A2: Acetogenins are predominantly found in the plants of the Annonaceae family. The seeds, leaves, and bark are the primary sources of these compounds.[4] Species like Annona squamosa (custard apple), Annona muricata (soursop), and Annona cherimola are particularly rich in acetogenins.[1][4]
Q3: What are the most effective extraction techniques for acetogenins?
A3: Several extraction techniques can be employed, each with its own advantages and limitations.
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods but are often time-consuming and require large volumes of solvents.[1]
-
Advanced Methods: Modern techniques like Ultrasound-Assisted Extraction (UAE), Thermosonication-Assisted Extraction (TSAE), and Supercritical Fluid Extraction (SFE) are gaining prominence.[1][6] These methods can offer higher yields, reduce extraction time, and are more environmentally friendly.[1] For instance, TSAE has been shown to be significantly more effective than ultrasound at 25°C and the Soxhlet method for extracting acetogenins.[6]
Q4: How can I monitor the presence of acetogenins during the purification process?
A4: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring acetogenin-containing fractions.[4] The presence of acetogenins can be visualized by spraying the TLC plate with specific reagents. Kedde's reagent, which consists of 3,5-dinitrobenzoic acid and potassium hydroxide in ethanol, is commonly used and produces a characteristic pinkish-purple spot in the presence of the α,β-unsaturated γ-lactone moiety of acetogenins.[2][4] For more detailed analysis and identification, High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 210-220 nm), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[4][7][8]
Troubleshooting Guides
Problem 1: Low Extraction Yield of Acetogenins
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | The choice of solvent is critical for efficient extraction. Methanol, ethanol, and ethyl acetate are commonly used.[2][9] Experiment with different solvent systems and polarities to optimize the extraction of your target this compound. A selective polarity-guided extraction can significantly improve yield.[9][10] |
| Inefficient Extraction Method | If using traditional methods like maceration or Soxhlet, consider switching to more advanced techniques. Ultrasound-Assisted Extraction (UAE) and Thermosonication-Assisted Extraction (TSAE) can significantly improve extraction efficiency and reduce time.[1][6] |
| Suboptimal Extraction Parameters | Optimize parameters such as temperature, extraction time, and the solid-to-liquid ratio. For instance, in TSAE, optimizing temperature, sonication amplitude, and pulse-cycle can maximize the yield.[6] |
| Improper Material Preparation | Ensure the plant material is properly dried and ground to a fine powder. This increases the surface area for solvent penetration and can improve extraction efficiency.[5] |
Problem 2: Poor Separation of Acetogenins during Column Chromatography
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica gel is commonly used for the separation of acetogenins from less polar lipids and more polar phenolics.[4] For final purification, reversed-phase C18 columns are frequently used with methanol-water or acetonitrile-water mobile phases to achieve high purity.[4] |
| Suboptimal Mobile Phase | A gradient elution is often necessary to separate compounds with varying polarities.[4] For silica gel chromatography, a gradient of n-hexane:ethyl acetate or n-hexane:chloroform is common.[4] For reversed-phase HPLC, a gradient of methanol-water or acetonitrile-water is typically used.[4] |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation. Reduce the sample load to improve resolution. |
| Irreversible Adsorption | Acetogenins may bind irreversibly to the stationary phase, leading to low recovery.[5] Consider deactivating the silica gel with a small amount of a polar modifier in the mobile phase. Alternatively, High-Speed Countercurrent Chromatography (HSCCC), a liquid-liquid partition technique, can be used to avoid solid support adsorption.[5] |
| Column Clogging | High back pressure and clogging can be caused by particulates in the sample.[5] Ensure your crude extract is filtered (e.g., through a 0.45 µm filter) before loading it onto the column.[5] If the sample is highly viscous, dilute it with the initial mobile phase.[5] |
Problem 3: Degradation of Acetogenins During Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High Temperatures | Acetogenins can be heat-sensitive. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled, lower temperature. |
| Harsh pH Conditions | The lactone ring in acetogenins can be susceptible to hydrolysis under harsh acidic or basic conditions. Maintain a neutral pH throughout the purification process whenever possible. |
| Prolonged Exposure to Solvents | Long extraction and purification times can increase the risk of degradation.[5] Utilize more efficient and rapid extraction methods like UAE or TSAE.[6] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Acetogenins
This protocol describes a general procedure for the extraction and initial fractionation of acetogenins from plant material.
-
Preparation of Plant Material:
-
Dry the plant material (seeds, leaves, or bark) at room temperature or in an oven at a low temperature (e.g., 40°C) to prevent degradation of bioactive compounds.
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction:
-
Perform a preliminary extraction with a non-polar solvent like n-hexane using a Soxhlet apparatus to remove fats and oils.[11]
-
Extract the defatted plant material with a polar solvent such as methanol or ethanol.[2] This can be done through maceration (soaking the material in the solvent for an extended period) or more advanced methods like UAE or TSAE for higher efficiency.[1][6]
-
-
Solvent Partitioning:
-
Evaporate the solvent from the crude extract under reduced pressure.
-
Resuspend the crude extract in a mixture of methanol and water.
-
Perform liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and then n-butanol, to separate compounds based on their polarity. The this compound-rich fraction is often found in the ethyl acetate phase.[9][10]
-
-
Monitoring Fractions:
-
Monitor the presence of acetogenins in each fraction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots by spraying with Kedde's reagent. A pinkish-purple spot indicates the presence of acetogenins.[4]
-
Protocol 2: Column Chromatography for this compound Purification
This protocol outlines the steps for purifying acetogenins using column chromatography.
-
Column Preparation:
-
Pack a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.
-
-
Sample Loading:
-
Dissolve the this compound-rich fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or chloroform in a stepwise or linear gradient.[4]
-
-
Fraction Collection:
-
Collect small fractions of the eluate.
-
Monitor the fractions using TLC as described in Protocol 1 to identify those containing acetogenins.
-
-
Further Purification:
-
Pool the fractions containing the target this compound(s).
-
If necessary, perform further purification using High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column and a methanol-water or acetonitrile-water gradient.[4]
-
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent(s) | Temperature | Duration | Yield | Reference |
| Maceration | Ethanol | Room Temp. | 24-72 hours | Low | [1] |
| Soxhlet | Ethanol/Methanol | Boiling Point | 8-24 hours | Moderate | [1][6] |
| Ultrasound-Assisted (UAE) | Ethanol | 25°C | 30-60 min | High | [6][12] |
| Thermosonication-Assisted (TSAE) | Ethanol | 50°C | 15-30 min | Very High | [6] |
| Supercritical Fluid (SFE) | CO2 with co-solvent | 40-60°C | 1-2 hours | High | [1] |
Table 2: Typical Solvent Systems for this compound Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase (Gradient) | Purpose | Reference |
| Column Chromatography | Silica Gel | n-Hexane : Ethyl Acetate | Initial Fractionation | [4] |
| Column Chromatography | Silica Gel | n-Hexane : Chloroform | Initial Fractionation | [4] |
| HPLC (Reversed-Phase) | C18 | Methanol : Water | Final Purification | [4] |
| HPLC (Reversed-Phase) | C18 | Acetonitrile : Water | Final Purification | [4] |
| TLC | Silica Gel G | Chloroform : Methanol (9:1) | Monitoring Fractions |
Visualizations
Caption: A generalized workflow for the extraction and purification of acetogenins.
Caption: A logical troubleshooting guide for low this compound yield.
References
- 1. agriculturaljournals.com [agriculturaljournals.com]
- 2. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. [mdpi.com]
- 3. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Aqueous Solubility of Acetogenins for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for overcoming the significant challenge of poor aqueous solubility of acetogenins in in vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acetogenin powder won't dissolve in my aqueous cell culture medium. What are the recommended starting solvents for creating a stock solution?
A1: Annonaceous acetogenins (ACGs) are highly lipophilic and generally insoluble in water.[1][2] The standard procedure is to first create a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the aqueous experimental medium.[3][4]
Recommended Solvents:
-
Primary Choices: Dimethyl sulfoxide (DMSO), ethanol, and methanol are the most common and effective solvents for dissolving acetogenins.[1][5]
-
Secondary Choices: Acetone and ethyl acetate also show high solubility for ACGs.[1]
Solubility Data: The solubility of isolated acetogenins from Annona muricata seeds in various solvents is summarized below.
| Solvent | Solubility (mg/mL) | Solvent Type |
| Acetone | 19.8 | Polar Aprotic |
| Methanol | 19.6 | Polar Protic |
| Ethanol | 19.5 | Polar Protic |
| Ethyl Acetate | 18.2 | Polar Aprotic |
| Dichloromethane | 17.9 | Polar Aprotic |
| Acetonitrile | 0.0 | Polar Aprotic |
| Water | 0.0 | Polar Protic |
| Hexane | 0.0 | Non-polar |
| Heptane | 0.0 | Non-polar |
Table 1: Solubility of isolated Annonaceous Acetogenins in various organic and inorganic solvents. Data sourced from López-Romero et al., 2022.[1]
Critical Consideration: The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (media with the same final solvent concentration but without the this compound) in your experiments.[6]
Q2: I successfully dissolved my this compound in DMSO, but it precipitated immediately after I diluted it into my cell culture medium. What went wrong and how can I fix it?
A2: This is a common problem known as "solvent shifting" or "precipitation upon dilution." It occurs when the highly concentrated drug-solvent solution is introduced into an aqueous environment (the "anti-solvent") where the drug's solubility is poor. The diagram below outlines a systematic approach to troubleshooting this issue.
Root Causes and Solutions:
-
Inadequate Mixing: Adding the stock solution too quickly or without sufficient agitation creates localized areas of high concentration, triggering precipitation.[6]
-
High Final Concentration: Your target concentration may exceed the maximum solubility of the this compound in the final medium, even with a co-solvent present.
-
Solution: Lower the final concentration of the this compound. Determine the solubility limit by testing a range of concentrations.
-
-
Temperature Shock: Adding a room-temperature stock solution to refrigerated media can cause components to fall out of solution.[7][8]
-
Solution: Always use pre-warmed (37°C) media for dilutions.[6]
-
-
Media Components: Proteins and salts in the media, particularly in serum, can interact with the compound and reduce its solubility.[6][9]
-
Solution: Diluting the compound into serum-containing medium can sometimes help, as proteins like albumin can bind to the compound and aid solubility.[6] However, interactions can also be unfavorable. If you suspect this, testing in a simpler basal medium may provide clues.
-
Q3: Standard dilution of a DMSO stock is still causing precipitation at my desired therapeutic concentration. What advanced formulation strategies can I use?
A3: When simple co-solvent systems are insufficient, advanced formulation strategies are necessary to significantly enhance aqueous solubility. These methods work by encapsulating or dispersing the this compound molecules in a hydrophilic carrier system.
| Strategy | Mechanism | Key Advantages | Reported Efficacy Example |
| Cyclodextrin Complexes | This compound (guest) is encapsulated within the hydrophobic core of a cyclodextrin (host), presenting a hydrophilic exterior to the solvent.[10][11] | Simple to prepare, well-established, can use biocompatible cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).[12] | Annonaceous this compound nanosuspensions using an HP-β-CD and lecithin complex achieved a high drug payload of 46.17%.[12] |
| Nanoparticle/Nanosuspension | The drug is encapsulated within or adsorbed onto a nanoparticle carrier, such as a polymer micelle or lipid particle.[2][13] | Can significantly increase bioavailability, allows for high drug loading, potential for targeted delivery.[13][14] | Annonacin encapsulated in supramolecular polymer micelles (SMPMs) increased bioavailability by 13-fold and showed significantly higher cytotoxicity in water compared to free annonacin.[2] |
| Solid Dispersion | The this compound is dispersed at a molecular level within a solid hydrophilic carrier matrix (e.g., PEG 4000).[15][16] | Increases the surface area of the drug, improves wettability, and enhances dissolution rate.[15][16] | Solid dispersion of acetogenins in PEG 4000 was shown to improve solubility and oral absorption in rats.[15] |
Table 2: Comparison of advanced formulation strategies for improving this compound solubility.
The following workflow can help guide your selection and implementation of an advanced strategy.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution in an organic solvent.
Materials:
-
This compound (pure compound)
-
Anhydrous DMSO or 200-proof Ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add the required volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is common to prepare stock solutions at 100x or 1000x the final working concentration.[3]
-
Vortex the mixture vigorously for 2-5 minutes or until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.[17]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Protect from light if the compound is light-sensitive.[3]
Protocol 2: Preparation of this compound-Cyclodextrin (HP-β-CD) Inclusion Complex
This method, adapted from protocols for other hydrophobic compounds, enhances solubility by forming a water-soluble inclusion complex.[7][18]
Materials:
-
This compound stock solution (in a minimal volume of ethanol)
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or cell culture medium (serum-free)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-5% w/v). Stir on a magnetic stirrer until fully dissolved.
-
Prepare this compound Premix: In a separate small vial, dissolve the required amount of this compound in a minimal volume of ethanol.
-
Form the Complex: While vigorously stirring the HP-β-CD solution, add the this compound-ethanol premix dropwise. The molar ratio of this compound to cyclodextrin often needs to be optimized, but a 1:1 or 1:2 ratio is a common starting point.
-
Equilibrate: Cover the vial and allow the mixture to stir for 1-4 hours at room temperature to facilitate complex formation.[7]
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This solution can now be used for dilution into your final cell culture medium.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent-Fusion Method)
This protocol is based on a published method for creating an this compound-solid dispersion with PEG 4000 to improve solubility and absorption.[15]
Materials:
-
Annonaceous acetogenins (ACGs)
-
Polyethylene glycol 4000 (PEG 4000)
-
Ethanol
-
Rotary evaporator or vacuum oven
-
Mortar and pestle, sieve (≤100 µm)
Procedure:
-
Accurately weigh the ACGs and the carrier (e.g., PEG 4000) in a predetermined ratio (e.g., 1:20 w/w ACG:PEG).
-
Dissolve both components completely in a suitable volume of ethanol in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid dispersion under vacuum at room temperature for 20-24 hours to remove any residual solvent.
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Pass the powder through a sieve to collect particles of a uniform size (e.g., ≤100 µm). The resulting powder can be dissolved in aqueous media for in vitro studies.
References
- 1. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive Tumor Cell Line for Annonaceous Acetogenins and High Th...: Ingenta Connect [ingentaconnect.com]
- 14. Enhanced Solubility and Antitumor Activity of Annona Squamosa Seed Oil via Nanoparticles Stabilized with TPGS: Preparation and In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. Preparation of pharmacological agents [protocols.io]
- 18. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
troubleshooting acetogenin instability and degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability and degradation of acetogenins in solution. Acetogenins are a class of potent polyketide natural products known for their cytotoxic activities, but their inherent instability can pose significant challenges during research and development.
Frequently Asked Questions (FAQs)
Q1: My acetogenin sample is losing activity over a short period in solution. What are the primary causes?
A1: The loss of activity is likely due to chemical degradation. The primary culprits for this compound instability in solution are:
-
pH-mediated hydrolysis: The γ-lactone ring, a characteristic feature of most acetogenins, is susceptible to hydrolysis, especially under neutral to alkaline conditions. This ring-opening reaction leads to the formation of a hydroxy carboxylic acid, which is generally less active.
-
Temperature: Acetogenins are thermally labile. Studies have shown that temperatures above 40-60°C can lead to significant degradation.[1]
-
Light Exposure (Photodegradation): Like many complex organic molecules, acetogenins can be sensitive to light, particularly UV radiation. Exposure can lead to photochemical reactions that alter their structure and reduce activity.
-
Oxidation: The long aliphatic chain and various oxygenated functional groups in acetogenins can be susceptible to oxidation, especially in the presence of oxygen and trace metal ions.
Q2: What is the recommended solvent for dissolving and storing acetogenins?
A2: Due to their lipophilic nature, acetogenins are poorly soluble in water. The most commonly used solvents that have shown good solubility are:
-
Methanol
-
Ethanol
-
Acetone
-
Dimethyl sulfoxide (DMSO)[1]
For short-term storage and experimental use, dissolving acetogenins in these organic solvents is standard practice. However, for long-term storage, it is best to store them as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is necessary, prepare it in a high-quality anhydrous solvent, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q3: How does pH affect the stability of acetogenins in aqueous or semi-aqueous solutions?
A3: The γ-lactone ring in acetogenins is prone to hydrolysis, and the rate of this reaction is highly pH-dependent.
-
Acidic Conditions (pH < 7): Acetogenins are generally more stable in acidic to neutral pH. The lactone ring is less susceptible to hydrolysis under these conditions.
-
Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the rate of hydrolysis of the lactone ring increases significantly. This base-catalyzed hydrolysis opens the lactone ring to form the corresponding carboxylate salt of the hydroxy acid, leading to a loss of biological activity.
Therefore, for experiments in aqueous buffers, it is crucial to use a buffer system that maintains a slightly acidic pH if compatible with the experimental design.
Q4: Are there any strategies to improve the stability of acetogenins in solution for in vitro or in vivo studies?
A4: Yes, several strategies can be employed to enhance the stability and solubility of acetogenins:
-
Encapsulation: Formulating acetogenins into nanocarriers such as liposomes, polymeric nanoparticles, or supramolecular polymer micelles can protect the molecule from the surrounding environment, thereby increasing its stability and aqueous dispersibility.[1]
-
Use of Antioxidants: For oxidative degradation, the addition of antioxidants to the solution may offer some protection. However, compatibility and potential interference with the assay must be evaluated.
-
Solid Dispersions: Creating a solid dispersion of the this compound with a hydrophilic polymer can improve its dissolution rate and potentially its stability in the solid state.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare fresh stock solutions from dry powder for each experiment. If using a frozen stock, use a fresh aliquot for each experiment to avoid freeze-thaw cycles. | Acetogenins can degrade even when frozen, and repeated temperature changes can accelerate this process. |
| Degradation in culture medium | Minimize the incubation time of the this compound in the culture medium before and during the assay. Perform a time-course experiment to assess the stability of the this compound in your specific medium at 37°C. | The pH of cell culture media (typically ~7.4) can promote the hydrolysis of the lactone ring. |
| Adsorption to plasticware | Use low-binding microplates and pipette tips. Consider adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to your media if compatible with your cells, to reduce non-specific binding. | The lipophilic nature of acetogenins can lead to their adsorption onto plastic surfaces, reducing the effective concentration in the assay. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolytic degradation | Analyze the sample by LC-MS to determine the mass of the new peaks. A mass increase of 18 Da (the mass of water) is indicative of lactone ring hydrolysis. | This is the most common degradation pathway in the presence of water or other nucleophiles. |
| Oxidative degradation | Store samples under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents for sample preparation and HPLC mobile phases. The addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent can be considered, but its compatibility with the analytical method must be verified. | Oxygen can lead to the formation of various degradation products. |
| Photodegradation | Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions. | Exposure to UV and even visible light can induce degradation. |
Quantitative Data Summary
The following table summarizes the known stability characteristics of acetogenins. Specific degradation rates are often compound and condition-dependent and are not widely published.
| Parameter | Condition | Observation | Reference |
| Temperature | > 60°C | Significant degradation observed. | [1] |
| 40°C | Used as a maximum temperature to avoid degradation during nano-micelle synthesis. | [1] | |
| pH | Neutral to Alkaline | Increased rate of hydrolysis of the γ-lactone ring. | Inferred from general lactone chemistry |
| Acidic | Generally more stable. | Inferred from general lactone chemistry | |
| Solvents | Methanol, Ethanol, Acetone, DMSO | Good solubility. | [1] |
| Water | Poor solubility. | [1] | |
| Storage | Dry powder, -20°C or below | Recommended for long-term storage. | General best practice |
| Solution, -80°C | Recommended for stock solutions in anhydrous solvents. | General best practice |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound
This protocol is a general guideline for conducting forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound at a concentration of 1 mg/mL in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. (Base hydrolysis is expected to be rapid).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 24, 48, and 72 hours. Also, place a solution of the this compound at 60°C for the same time points.
-
Photodegradation: Expose a solution of the this compound in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm and 365 nm) for defined periods. A control sample should be wrapped in aluminum foil and placed alongside.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Propose degradation pathways based on the conditions under which specific degradants are formed.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate the lipophilic this compound from more polar degradation products. A typical starting gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 50% B
-
35-40 min: 50% B
-
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 220 nm (as acetogenins have a weak UV chromophore).
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability of the method to resolve the main this compound peak from all degradation products generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.
4. Sample Analysis:
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
Visualizations
References
Technical Support Center: Optimizing Thermosonication-Assisted Extraction of Acetogenins
Welcome to the technical support center for the optimization of thermosonication-assisted extraction (TSAE) of acetogenins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this advanced extraction technique.
Frequently Asked Questions (FAQs)
Q1: What is thermosonication-assisted extraction (TSAE), and why is it used for acetogenins?
A1: Thermosonication-assisted extraction (TSAE) is a hybrid technique that combines the use of ultrasound waves (sonication) with controlled heating (thermo) to enhance the extraction of bioactive compounds from plant matrices.[1] This method is particularly effective for acetogenins as the synergistic effect of heat and ultrasonic waves facilitates the disruption of plant cell walls, leading to increased solvent penetration and improved mass transfer of the target compounds.[2] This results in higher extraction yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[3][4]
Q2: What are the key parameters to optimize in a TSAE process for acetogenins?
A2: The primary parameters to optimize for efficient acetogenin extraction using TSAE are:
-
Temperature: Temperature influences solvent viscosity and diffusion rates. However, acetogenins can degrade at high temperatures.
-
Sonication Amplitude: This determines the intensity of the ultrasonic waves. Higher amplitudes can increase extraction efficiency but may also lead to compound degradation if excessive.
-
Pulse-Cycle: A pulsed application of ultrasound can prevent excessive heat buildup and minimize the degradation of thermosensitive compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and extract the acetogenins, but prolonged exposure can lead to degradation.
-
Solvent Type and Ratio: The choice of solvent is critical and depends on the polarity of the target acetogenins. The solid-to-solvent ratio also impacts extraction efficiency.
Q3: What is the optimal temperature for extracting acetogenins using TSAE?
A3: The optimal temperature is a critical factor, as acetogenins are susceptible to degradation at elevated temperatures. Studies on Annona muricata seeds have shown that the optimal temperature for extracting the highest Total this compound Content (TAC) is around 50°C.[3][4][5] Temperatures above 60°C can lead to the degradation of this compound structures.[1][6] It is crucial to carefully control the temperature throughout the extraction process.
Q4: Which solvents are most effective for this compound extraction?
A4: The choice of solvent depends on the specific acetogenins being targeted. Generally, solvents with varying polarities are used. Methanol and chloroform have been commonly used in research for extracting acetogenins from Annona muricata.[6][7] Studies have also shown that isolated acetogenins have high solubility in polar protic solvents like methanol and ethanol, as well as acetone.[3][4] For a more environmentally friendly approach, ethanol is a viable "green solvent" alternative.[6]
Q5: How does TSAE compare to other extraction methods for acetogenins?
A5: TSAE has demonstrated significantly higher efficiency compared to traditional and other modern extraction techniques. For instance, TSAE was found to be 2.17 times more effective than ultrasound-assisted extraction (UAE) at 25°C and 15.60 times more effective than the Soxhlet method for extracting acetogenins from Annona muricata seeds.[3][4][5] Similarly, ultrasound-assisted extraction (UAE) showed a 993% and 650% higher effectiveness in this compound extraction from seeds and peels, respectively, compared to maceration.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Sub-optimal extraction parameters (temperature, amplitude, time).2. Inappropriate solvent or solid-to-solvent ratio.3. Ineffective cell wall disruption.4. Improper sample preparation (e.g., particle size too large). | 1. Optimize TSAE parameters using a response surface methodology (RSM) approach. A good starting point for A. muricata seeds is 50°C, 100% amplitude, and a 0.5s pulse-cycle.[3][4][5]2. Experiment with different solvents (e.g., methanol, ethanol, chloroform) and ratios. A 1:5 solid-to-solvent ratio (g/mL) has been used effectively.[7]3. Ensure the sonication amplitude is sufficient to induce cavitation and cell disruption without degrading the compounds.4. Grind the plant material to a fine powder to increase the surface area for extraction. |
| Degradation of Acetogenins | 1. Excessive temperature (above 60°C).2. Prolonged extraction time.3. High sonication amplitude leading to excessive cavitation and heat. | 1. Maintain the extraction temperature at or below 50°C.[1][6] Use a cooling water bath to regulate the temperature.[6]2. Reduce the extraction time. Optimal times can be as short as 5-15 minutes for some materials.[7]3. Use a pulsed sonication cycle (e.g., 0.5s on, 0.5s off) to minimize heat generation.[3][4] |
| Inconsistent Results | 1. Inhomogeneous sample material.2. Fluctuations in temperature or sonication power during the experiment.3. Variation in raw material (e.g., different harvest times, plant parts). | 1. Ensure the plant material is well-homogenized before extraction.2. Calibrate and monitor the thermosonication equipment to ensure consistent operation.3. Use raw material from the same batch and plant part for comparative experiments. The this compound content can vary significantly between the seed, peel, and pulp.[7][8] |
| Difficulty Dissolving Final Extract | 1. The final extract contains a complex mixture of compounds with varying polarities. | 1. Isolated acetogenins show good solubility in methanol, ethanol, and acetone.[3][4] Use these solvents for reconstitution. Water is generally not a suitable solvent.[3] |
Data Presentation: Optimized TSAE Parameters
The following tables summarize the optimized parameters for thermosonication-assisted extraction of acetogenins from Annona muricata as reported in scientific literature.
Table 1: Optimal TSAE Conditions for Annona muricata Seeds
| Parameter | Optimal Value | Reference(s) |
| Temperature | 50 °C | [3][4][5] |
| Sonication Amplitude | 100% | [3][4][5] |
| Pulse-Cycle | 0.5 s | [3][4][5] |
| Resulting TAC | 35.89 mg/g | [3][4] |
| Resulting Yield | 3.6% | [3][4] |
Table 2: Optimal Ultrasound-Assisted Extraction (UAE) Conditions for Different Parts of Annona muricata Fruit
| Fruit Part | Sonication Amplitude (%) | Pulse-Cycle (s) | Time (min) | Resulting TAC (mg/g DW) | Reference(s) |
| Seed | 100 | 0.7 | 15 | 13.01 | [7][8] |
| Peel | 100 | 0.7 | 15 | 1.69 | [7][8] |
| Pulp | 100 | 0.55 | 5 | 1.67 | [7] |
| Columella | 40 | 0.4 | 10 | 1.52 | [7] |
Experimental Protocols
Protocol 1: Thermosonication-Assisted Extraction (TSAE) of Acetogenins from Annona muricata Seeds
This protocol is based on the optimized conditions reported by Aguilar-Hernández et al. (2022).[3][4][5]
-
Sample Preparation: Lyophilize and grind the Annona muricata seeds into a fine powder.
-
Extraction Setup: Place 2g of the powdered seed material into an extraction tube with 10 mL of a suitable solvent (e.g., methanol).
-
Thermosonication:
-
Place the extraction tube in a thermosonication water bath.
-
Set the temperature to 50°C.
-
Set the sonication amplitude to 100%.
-
Set the pulse-cycle to 0.5 seconds on and 0.5 seconds off.
-
Run the extraction for the optimized duration (e.g., 50 minutes).
-
-
Post-Extraction:
-
After extraction, centrifuge the sample to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted acetogenins.
-
The supernatant can then be filtered and prepared for analysis (e.g., HPLC) or further purification.
-
Protocol 2: Comparison of Extraction Methods
To validate the efficiency of TSAE, a comparison with other methods can be performed:
-
Ultrasound-Assisted Extraction (UAE) at 25°C: Follow the TSAE protocol but maintain the temperature at 25°C.[3]
-
Soxhlet Extraction: A conventional method involving continuous extraction with a solvent (e.g., ethanol) over several hours.[3]
-
Maceration: A simple method where the plant material is soaked in a solvent (e.g., chloroform) at room temperature for an extended period (e.g., one week).[7]
Visualizations
References
- 1. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.cualtos.udg.mx:8080 [repositorio.cualtos.udg.mx:8080]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecules | Free Full-Text | Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Multidimensional Drug Resistance with Acetogenins
Welcome to the technical support center for researchers utilizing acetogenins to combat multidrug resistance (MDR) in cancer therapy. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which acetogenins overcome multidrug resistance?
A1: Acetogenins employ a multi-pronged approach to circumvent MDR in cancer cells. The primary mechanisms include:
-
Inhibition of ABC Transporters: Acetogenins can directly interact with and inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][2][3][4][5] This inhibition prevents the efflux of chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity.
-
Downregulation of MDR-Related Genes: Studies have shown that acetogenins can downregulate the expression of genes responsible for MDR, such as MDR1 and MRP1, at both the transcriptional and translational levels.[6]
-
Induction of Apoptosis: Acetogenins can induce programmed cell death (apoptosis) in MDR cancer cells.[1][6] This is often achieved by up-regulating pro-apoptotic proteins like caspases-3 and -8 while down-regulating anti-apoptotic proteins such as Bcl-2 and Survivin.[6][7]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, typically at the G1 or G2-M phase, which inhibits the proliferation of resistant cancer cells.[6][7]
-
Modulation of Signaling Pathways: Acetogenins have been observed to inhibit pro-survival signaling pathways that are often hyperactivated in resistant cancers. A key pathway targeted is the Akt/NF-κB signaling cascade.[6]
Q2: Which specific acetogenins have shown promise in overcoming MDR?
A2: Several Annonaceous acetogenins have demonstrated significant activity against MDR cancer cells. Some of the well-studied examples include:
-
Annonacin: Has been shown to inhibit the efflux of chemotherapeutic drugs mediated by P-gp and reduce its expression by 2.56-fold in resistant colon cancer cells.[1]
-
Bullatacin: Exhibits potent cytotoxicity against MDR human mammary adenocarcinoma cells and is effective at very low concentrations.[8][9]
-
Atemoyacin-B: Has been shown to circumvent MDR by decreasing P-gp function and increasing intracellular drug accumulation in resistant breast cancer and KBv200 cells.[10]
-
Squamocin: Induces apoptosis in cancer cells and shows efficacy against MDR tumors.[7]
-
Annotemoyin-1: Demonstrated inhibitory activity against MCF-7/ADR cells that was 190 times more active than verapamil, a known MDR modulator.[11]
Q3: Can acetogenins be used in combination with conventional chemotherapy?
A3: Yes, a key strategy for utilizing acetogenins is in combination with conventional chemotherapeutic agents. The rationale is that acetogenins can re-sensitize resistant cells to the effects of chemotherapy. For instance, they can be used to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of a co-administered drug that is a P-gp substrate.[12][13] This synergistic approach may allow for lower doses of the chemotherapeutic agent, potentially reducing its toxicity and side effects.[13]
Q4: What are some of the challenges or potential toxicities associated with using acetogenins?
A4: While promising, the therapeutic development of acetogenins faces challenges. A significant concern is potential neurotoxicity.[14] Some studies have suggested a link between the consumption of Annonaceae species and atypical Parkinsonism.[14] Furthermore, despite their potent anticancer activity, some acetogenins can exhibit general toxicity, as they can inhibit mitochondrial complex I, a fundamental component of cellular respiration in both cancerous and normal cells.[7][15] Research is ongoing to identify or synthesize this compound analogs with a wider therapeutic window. Interestingly, studies suggest that using a whole plant extract, like that from Graviola (Annona muricata), may offer a better safety profile due to the synergistic and potentially protective effects of other phytochemicals, such as flavonoids, present in the extract.[14][16]
Troubleshooting Guides
Problem 1: I am not observing a significant reversal of resistance in my MDR cell line after treatment with an this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 of the this compound on your specific MDR cell line. For reversal experiments, it is often best to use a non-toxic or weakly cytotoxic concentration of the this compound.[6] |
| Incorrect Co-incubation Time | Optimize the pre-incubation time with the this compound before adding the chemotherapeutic agent. A pre-incubation period of 1-4 hours is often sufficient for the this compound to inhibit efflux pumps. |
| Cell Line Specificity | The mechanism of resistance in your cell line may not be primarily mediated by the target of your chosen this compound. Verify the overexpression of ABC transporters like P-gp or MRP1 in your cell line using Western blotting or qPCR. If these are not overexpressed, the resistance may be due to other mechanisms that the this compound does not target. |
| This compound Stability | Ensure the stability of your this compound stock solution. Prepare fresh solutions and store them appropriately, protected from light and at the recommended temperature. |
Problem 2: My cell viability assay (e.g., MTT) shows high variability between replicates in this compound-treated wells.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | Acetogenins can be highly lipophilic. Ensure complete solubilization of your stock solution (typically in DMSO) and dilute it in culture medium with vigorous mixing just before adding to the cells. Check for any precipitation in the well. A brief sonication of the stock solution may aid in solubilization. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding your plates to achieve consistent cell numbers across all wells. |
| Edge Effects on the Plate | Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can concentrate the compounds and affect cell growth. Fill the outer wells with sterile PBS or medium. |
Problem 3: I am having difficulty interpreting the results of my drug accumulation assay (e.g., using Rhodamine 123 or Calcein-AM).
| Possible Cause | Troubleshooting Step |
| High Background Fluorescence | Wash the cells thoroughly with cold PBS after incubation with the fluorescent substrate to remove any extracellular dye. |
| Incorrect Gating in Flow Cytometry | Set up proper controls, including unstained cells and cells treated with the fluorescent substrate alone, to establish the correct gating for the fluorescent population. |
| Photobleaching | Minimize the exposure of your fluorescently labeled cells to light before and during measurement. |
| Use of a Positive Control | Include a known MDR modulator, such as verapamil, as a positive control to validate that your experimental setup can detect an increase in intracellular fluorescence. |
Quantitative Data Summary
Table 1: Cytotoxicity of Acetogenins in MDR and Parental Cancer Cell Lines
| This compound | Cell Line | IC50 (nmol/L) | Reference |
| Atemoyacin-B | MCF-7/Dox (MDR) | 122 | [10] |
| Atemoyacin-B | MCF-7 (Parental) | 120 | [10] |
| Atemoyacin-B | KBv200 (MDR) | 1.34 | [10] |
| Atemoyacin-B | KB (Parental) | 1.27 | [10] |
| Bullatacin | MCF-7/Dox (MDR) | 0.60 | [10] |
| Bullatacin | MCF-7 (Parental) | 0.59 | [10] |
| Bullatacin | KBv200 (MDR) | 0.04 | [10] |
| Bullatacin | KB (Parental) | 0.04 | [10] |
Table 2: Reversal of Drug Resistance by Acetogenins
| This compound/Compound | Cell Line | Chemotherapeutic | Reversal Fold | Reference |
| Annonacin | SW480R (Oxaliplatin-Resistant) | - | 2.56-fold reduction in P-gp expression | [1] |
| 12, 13-dinitro-8-oxocoptisine | MCF-7/ADM | Adriamycin | 213-fold increase in sensitivity | [17] |
Key Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxicity of acetogenins and their ability to sensitize MDR cells to chemotherapeutic drugs.
-
Cell Seeding: Seed cancer cells (both MDR and parental lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment:
-
For determining the IC50 of the this compound, add 100 µL of medium containing serial dilutions of the this compound to the wells.
-
For reversal experiments, pre-treat the cells with a non-toxic concentration of the this compound for 1-4 hours. Then, add serial dilutions of the chemotherapeutic agent.
-
Include appropriate controls: untreated cells (vehicle control) and cells treated with the chemotherapeutic agent alone.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Protocol: P-glycoprotein (P-gp) Functional Assay using Rhodamine 123
This assay measures the efflux pump activity of P-gp. Inhibition of P-gp by acetogenins will result in increased intracellular accumulation of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 106 cells/mL.
-
This compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the this compound (at a non-toxic concentration) and a known P-gp inhibitor (e.g., verapamil) as a positive control. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to each tube and incubate for another 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to stop the efflux and remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of PBS and analyze immediately using a flow cytometer (e.g., using a 488 nm excitation laser and a 525/50 nm emission filter).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in this compound-treated cells compared to the untreated control indicates inhibition of P-gp function.
Visualizations
Caption: Workflow for evaluating acetogenins in overcoming MDR.
References
- 1. Overcoming multi drug resistance mediated by ABC transporters by a novel this compound- annonacin from Annona muricata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A network pharmacological approach to reveal the multidrug resistance reversal and associated mechanisms of acetogenins against colorectal cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Study on reversal of ABCB1 mediated multidrug resistance in Colon cancer by acetogenins: An in- silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annonaceous acetogenins reverses drug resistance of human hepatocellular carcinoma BEL-7402/5-FU and HepG2/ADM cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. Circumvention of tumor multidrug resistance by a new annonaceous this compound: atemoyacin-B - Fu - Acta Pharmacologica Sinica [chinaphar.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic interactions among flavonoids and acetogenins in Graviola (Annona muricata) leaves confer protection against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic interactions among flavonoids and acetogenins in Graviola (Annona muricata) leaves confer protection against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and multidrug resistance reversal activity evaluation of 8-oxocoptisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Chromatographic Separation of Acetogenin Isomers
Welcome to the technical support center for the chromatographic separation of acetogenin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification and analysis of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when separating this compound isomers?
A1: The primary challenges in separating this compound isomers stem from their inherent chemical properties:
-
High Structural Similarity: Isomers, including positional, geometric, and stereoisomers, have very similar physical and chemical properties, making them difficult to resolve with standard chromatographic techniques.
-
Low Abundance: Acetogenins are often present in low concentrations within complex crude extracts, requiring efficient extraction and enrichment steps.
-
Lipophilic Nature: Their waxy, lipophilic character can lead to poor solubility in common mobile phases and cause issues with peak shape.
-
Lack of a Strong Chromophore: Acetogenins do not possess a strong UV-absorbing chromophore, making detection challenging. Detection is typically performed at low wavelengths (210-220 nm), where many solvents and impurities can interfere.[1]
-
Thermal Instability: Some acetogenins can be sensitive to high temperatures, which can lead to degradation during solvent evaporation or high-temperature chromatographic methods.
Q2: I am observing poor resolution between two adjacent peaks. What should I do?
A2: Poor resolution is a common issue. Here is a step-by-step approach to troubleshoot this problem:
-
Optimize the Mobile Phase:
-
Gradient Slope: If using a gradient, try making it shallower. A slower increase in the organic solvent percentage can improve the separation of closely eluting compounds.
-
Solvent Type: Switch the organic modifier. If you are using methanol, try acetonitrile, or vice versa. The different selectivities of these solvents can significantly alter the separation.
-
Mobile Phase Additives: The addition of small amounts of an acid (e.g., formic acid, acetic acid) or a base can alter the ionization state of the analytes and the stationary phase, improving peak shape and resolution.[2]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the column's efficiency and improve resolution, although it will increase the run time.
-
Change the Column Temperature: Decreasing the temperature can sometimes improve separation, as it can enhance the differential interactions between the isomers and the stationary phase.
-
Evaluate the Column:
-
Column Chemistry: If resolution is still poor, consider a column with a different stationary phase. For example, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column due to π-π interactions.[3][4]
-
Column Dimensions: A longer column or a column with a smaller particle size will provide higher efficiency and better resolution.
-
Q3: My peaks are tailing. What is causing this and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.
-
Chemical Causes:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups on the acetogenins, causing tailing.
-
Solution: Use a mobile phase with a low pH (around 2.5-3.5) to suppress the ionization of silanol groups. Adding a basic modifier like triethylamine can also help, but this may not be suitable for all analyses. Using a modern, end-capped column with high-purity silica is also recommended.[3]
-
-
-
Physical and System Causes:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination/Deterioration: A contaminated guard column or a deteriorated analytical column can cause tailing. Replace the guard column, or try back-flushing the analytical column. If the problem persists, the analytical column may need to be replaced.[5]
-
Dead Volume: Excessive tubing length or improper fittings between the column and the detector can cause peak broadening and tailing.[6]
-
Q4: How can I improve the detection of acetogenins?
A4: Due to their weak UV chromophore, detection is often a challenge.
-
Low Wavelength UV: The most common method is UV detection at 210-220 nm.[1][7][8] Ensure you are using high-purity HPLC-grade solvents to minimize baseline noise.
-
Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer provides high sensitivity and selectivity. Electrospray ionization (ESI) in positive ion mode is often used for acetogenins.
-
Evaporative Light Scattering Detector (ELSD): An ELSD can be a good alternative to UV detection for non-volatile compounds like acetogenins, as it does not rely on a chromophore.
-
Kedde's Reagent: For TLC and column chromatography fraction analysis, Kedde's reagent can be used for visualization. It reacts with the butenolide ring of acetogenins to produce a pinkish-purple spot.[1]
Data Presentation: HPLC Method Parameters for this compound Separation
The following tables summarize typical starting conditions for reversed-phase HPLC methods for the separation of this compound isomers. These should be used as a starting point for method development and optimization.
Table 1: HPLC System and Column Specifications
| Parameter | Specification | Reference |
| HPLC System | Agilent 1200 Liquid Chromatograph or equivalent | [7] |
| Column | Agilent Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm) | [7] |
| Column Temp. | 30°C | [7][8] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Detection | Diode-Array Detector (DAD) at 220 nm | [7][8] |
| Injection Vol. | 10-20 µL |
Table 2: Mobile Phase and Gradient Program
| Time (min) | % Methanol (A) | % Deionized Water (B) | Comments | Reference |
| 0 - 40 | 85 | 15 | Isocratic step for initial elution | [7] |
| 40 - 60 | 85 → 95 | 15 → 5 | Gradual increase to elute more lipophilic isomers | [7] |
| Post-run | - | - | Re-equilibration to initial conditions is necessary | [9] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Isomer Profiling
This protocol provides a general procedure for the analysis of this compound isomers in a semi-purified plant extract using a reversed-phase HPLC system.
-
Sample Preparation:
-
Dissolve the dried extract in methanol to a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Preparation:
-
Prepare the mobile phases: Mobile Phase A (HPLC-grade methanol) and Mobile Phase B (deionized water). Degas both solvents.
-
Set up the HPLC system according to the parameters in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase composition (85% Methanol) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10-20 µL of the filtered sample.
-
Run the gradient program as detailed in Table 2.
-
Monitor the chromatogram at 220 nm.
-
-
Data Analysis:
-
Integrate the peaks of interest.
-
Compare retention times with known standards if available.
-
Assess peak shape and resolution.
-
Protocol 2: Chiral Separation of this compound Stereoisomers using SFC
Supercritical Fluid Chromatography (SFC) is a powerful technique for resolving stereoisomers. Polysaccharide-based chiral stationary phases are commonly used.[10]
-
Sample Preparation:
-
Dissolve the purified isomer mixture in an appropriate solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
SFC System and Column:
-
Column: Chiral stationary phase (e.g., amylose or cellulose-based column).
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol).
-
Additives: Small amounts of acidic or basic additives (e.g., formic acid, diethylamine) may be required to improve peak shape.[11]
-
-
Method Development:
-
Start with a screening gradient of the organic modifier (e.g., 5% to 40% in 10 minutes).
-
Optimize the gradient, temperature, and backpressure to achieve the best resolution.
-
Stacked injections can be used to increase throughput in preparative SFC.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound isomers from a crude plant extract.
Caption: A logical troubleshooting guide for addressing poor peak resolution in this compound isomer separations.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
minimizing neurotoxic side effects of acetogenin-based therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetogenin-based therapies. The information provided aims to help minimize the neurotoxic side effects associated with these potent compounds during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with acetogenins.
Question: I am observing significant neuronal cell death in my primary cortical/striatal neuron cultures even at low this compound concentrations. How can I be sure this is due to the compound's specific neurotoxicity and not an experimental artifact?
Answer:
It is crucial to differentiate between specific neurotoxicity and general cytotoxicity or experimental artifacts. Acetogenins like annonacin are known to induce neuronal cell loss at nanomolar concentrations.[1]
-
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a dose-response curve to ensure the observed cell death is concentration-dependent. Annonacin, for instance, has been shown to cause neuronal cell loss starting at 50 nM in rat striatal neurons after 48 hours of treatment.[1]
-
Positive Controls: Include well-characterized neurotoxins that act on mitochondrial complex I, such as MPP+ or rotenone, as positive controls.[2]
-
Vehicle Control: Ensure that the solvent used to dissolve the this compound (e.g., DMSO) is at a final concentration that is non-toxic to your neuronal cultures.
-
Assess Mitochondrial Function: Measure ATP levels in your cultures. A significant, concentration-dependent decrease in ATP is a hallmark of this compound-induced neurotoxicity due to mitochondrial complex I inhibition.[1][2]
-
Examine Tau Pathology: Use immunocytochemistry to check for the redistribution of tau protein from the axons to the cell body. This is a characteristic effect of annonacin-induced neurotoxicity.[1][2]
-
Question: I am trying to mitigate this compound-induced neurotoxicity in my cell cultures using antioxidants like N-acetylcysteine (NAC), but I am not seeing a protective effect. Is this expected?
Answer:
Yes, this is an expected outcome. While acetogenins do induce the production of reactive oxygen species (ROS), studies have shown that antioxidants like NAC and Trolox do not prevent annonacin-induced neuronal cell death or the redistribution of tau protein.[1][2] This suggests that ROS production is not the primary driver of these specific neurotoxic effects. The main mechanism is the severe depletion of cellular ATP.[1]
-
Troubleshooting and Alternative Strategies:
-
Focus on Energy Metabolism: Instead of antioxidants, try to rescue the energy deficit. Supplementing the culture medium with high concentrations of glucose to stimulate anaerobic glycolysis has been shown to prevent both cell death and tau redistribution.[1][2]
-
Explore Neuroprotective Pathways: Investigate the activation of pathways known to protect against mitochondrial dysfunction. For example, activators of the Nrf2 pathway have demonstrated neuroprotective effects against annonacin-induced toxicity.[3][4]
-
Question: My results for this compound toxicity are inconsistent between experiments. What factors could be contributing to this variability?
Answer:
Inconsistent results in in vitro neurotoxicity assays can be due to several factors.
-
Troubleshooting Checklist:
-
Cell Culture Health: Ensure your primary neuronal cultures are healthy and at a consistent density and maturity before each experiment.
-
Compound Stability: Prepare fresh dilutions of your this compound for each experiment from a frozen stock solution. Acetogenins can be unstable in solution over time.
-
Serum Concentration: If using serum-containing medium, be aware that serum components can bind to lipophilic compounds like acetogenins, potentially reducing their effective concentration. Maintain a consistent serum percentage across all experiments.
-
Incubation Time: The neurotoxic effects of acetogenins are time-dependent. Ensure precise and consistent incubation times for all experimental conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the neurotoxicity of acetogenins.
Question: What is the primary mechanism of this compound-induced neurotoxicity?
Answer:
The primary mechanism of neurotoxicity for acetogenins, such as annonacin, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[1][2] This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP production and ultimately causing neuronal cell death through energy failure.[1]
Question: What are the observable in vitro hallmarks of this compound neurotoxicity?
Answer:
In cultured neurons, this compound-induced neurotoxicity is characterized by:
-
A significant decrease in intracellular ATP levels.[1]
-
The redistribution of the microtubule-associated protein tau from the axons to the cell body, which is a feature of some neurodegenerative diseases.[1][2]
-
Retrograde transport of mitochondria towards the cell soma.[1]
Question: Are there any strategies to reduce the neurotoxicity of acetogenins while preserving their therapeutic (e.g., anti-cancer) effects?
Answer:
Yes, several strategies are being explored to mitigate the neurotoxicity of acetogenins:
-
Formulation Strategies: Encapsulating acetogenins in nanoparticle-based delivery systems, such as liposomes, can alter their biodistribution and reduce systemic toxicity.[7][8][9][10]
-
Co-delivery Systems: Co-administering acetogenins with other compounds can provide synergistic therapeutic effects while reducing side effects. For example, co-delivery of acetogenins with ginsenoside Rh2 in a liposomal formulation has been shown to attenuate the systemic toxicity of acetogenins in vivo while enhancing their anti-tumor activity.[7][8][9][10]
-
Activation of Protective Pathways: Targeting cellular pathways that protect against mitochondrial dysfunction, such as the Nrf2 pathway, has shown promise in reducing this compound-induced neurotoxicity in vitro.[3][4]
Question: What is the relative neurotoxicity of different acetogenins?
Answer:
The neurotoxic potency can vary between different acetogenins. Annonacin is one of the most studied and potent neurotoxic acetogenins.[5][6] The specific chemical structure, particularly the nature and position of the tetrahydrofuran (THF) rings, is thought to influence the biological activity and toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound neurotoxicity.
Table 1: In Vitro Neurotoxicity of Annonacin in Primary Neuronal Cultures
| Cell Type | Treatment Duration | Effect | Concentration | Citation |
| Rat Striatal Neurons | 48 hours | Onset of Neuronal Cell Loss | 50 nM | [1] |
| Rat Striatal Neurons | 48 hours | Significant Neuronal Cell Loss | ≥ 50 nM | [1] |
| Rat Striatal Neurons | 48 hours | Tau Redistribution | ≥ 25 nM | [1] |
| Rat Cortical Neurons | 48 hours | 50% Cell Death (IC50) | 30.07 µg/ml | [5][6] |
Table 2: In Vitro Neurotoxicity of Pawpaw (Asimina triloba) Crude Extract
| Cell Type | Treatment Duration | Effect | Concentration | Citation |
| Rat Cortical Neurons | 48 hours | 50% Cell Death (IC50) | 47.96 µg/ml | [5][6] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity using MTT Assay
This protocol is adapted from methodologies used to assess the toxicity of annonacin in primary rat cortical neurons.[5][6]
-
Cell Culture: Plate primary rat cortical neurons in 96-well plates at a suitable density and culture for several days to allow for differentiation and neurite outgrowth.
-
Compound Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and non-toxic across all wells.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of the this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve and determine the IC50 value.
Protocol 2: Immunocytochemical Analysis of Tau Redistribution
This protocol is based on the methods used to visualize tau pathology in annonacin-treated neurons.[1]
-
Cell Culture and Treatment: Culture primary neurons on glass coverslips and treat with the this compound as described in Protocol 1.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated tau (e.g., AD2, which recognizes pS396/pS404-tau) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 594) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with a fluorescent DNA stain such as DAPI (4′,6′-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Analysis: Qualitatively and quantitatively assess the localization of tau immunoreactivity. In control neurons, tau staining should be primarily in the neurites. In this compound-treated neurons, an increase in diffuse staining in the cell body is indicative of tau redistribution.
Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity.
References
- 1. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annonacin, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity. - DZNEPUB [pub.dzne.de]
- 4. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 7. Enhanced anti-glioma activity of annonaceous acetogenins based on a novel liposomal co-delivery system with ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced anti-glioma activity of annonaceous acetogenins based on a novel liposomal co-delivery system with ginsenoside Rh2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of Acetogenins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with orally administered acetogenins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of this promising class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do orally administered acetogenins typically exhibit low bioavailability?
Annonaceous acetogenins are highly lipophilic, waxy compounds, which results in poor aqueous solubility. This is the primary reason for their low and variable oral bioavailability. Due to their limited solubility in gastrointestinal fluids, their dissolution rate is very slow, which is a prerequisite for absorption into the bloodstream. Studies have shown that the oral bioavailability of some acetogenins, like annonacin, can be as low as 3% in rats.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of acetogenins?
Several formulation strategies have shown promise in enhancing the oral bioavailability of acetogenins by improving their solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing acetogenins in a hydrophilic polymer matrix at a solid state can significantly increase their solubility and dissolution.
-
Nanoformulations: Encapsulating acetogenins into nanoparticles can improve their oral absorption. Key nanoformulation approaches include:
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles that encapsulate acetogenins.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic compounds like acetogenins.
-
Liposomes: Phospholipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. For acetogenins, they would primarily be entrapped within the lipid bilayer.
-
Supramolecular Polymer Micelles (SMPMs): These are self-assembling nanostructures that can encapsulate hydrophobic drugs in their core.
-
Q3: Is there quantitative data comparing the effectiveness of these different formulation strategies?
Direct comparative studies across all formulation types for a single acetogenin are limited. However, individual studies have demonstrated significant improvements in bioavailability with specific formulations. For example, encapsulating annonacin in supramolecular polymer micelles (SMPMs) has been shown to increase its bioavailability by a factor of 13 in a simulated human digestive system.[1] Solid dispersions have also been shown to markedly increase the solubility of a mixture of acetogenins.[1]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Acetogenins in Nanoparticles/Liposomes
Symptoms:
-
The measured encapsulation efficiency (EE%) is consistently low (<50%).
-
A large amount of free this compound is detected in the supernatant after centrifugation or purification of the nanoformulation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor affinity of the this compound for the nanoparticle core/lipid bilayer. | Acetogenins are highly lipophilic, so this is less common for lipid-based and polymeric nanoparticles. However, optimizing the polymer or lipid composition can enhance compatibility. For PLGA nanoparticles, using a polymer with a higher lactide-to-glycolide ratio can increase hydrophobicity. For liposomes, using lipids with longer acyl chains may improve retention of the highly lipophilic acetogenins within the bilayer. |
| Drug precipitation during nanoparticle formation. | Ensure that the this compound is fully dissolved in the organic solvent before the emulsification or nanoprecipitation step. The solvent used should be a good solvent for both the polymer/lipid and the this compound. |
| Insufficient amount of polymer or lipid. | Increase the polymer or lipid concentration in the formulation. There is a saturation point for drug loading, so a stepwise increase and measurement of EE% is recommended to find the optimal ratio. |
| Inappropriate purification method. | Ultracentrifugation is a common method to separate nanoparticles from the unencapsulated drug. Ensure the centrifugation speed and time are sufficient to pellet the nanoparticles without causing them to aggregate. Dialysis can also be used, but ensure the molecular weight cut-off of the dialysis membrane is appropriate to allow free drug to pass through while retaining the nanoparticles. |
Issue 2: Instability of this compound-Loaded Nanoformulations (Aggregation, Drug Leakage)
Symptoms:
-
Increase in particle size and polydispersity index (PDI) over time, as measured by Dynamic Light Scattering (DLS).
-
Visible precipitation or aggregation in the nanoformulation suspension.
-
Decrease in encapsulation efficiency during storage.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient surface stabilization. | The use of stabilizers (surfactants or polymers) is crucial to prevent nanoparticle aggregation. For polymeric nanoparticles, surfactants like Poloxamer 188 or PVA are commonly used. For lipid-based nanoparticles, pegylated lipids (e.g., DSPE-PEG) can provide steric stabilization. Optimize the concentration of the stabilizer. |
| High drug loading. | Very high drug loading can compromise the stability of the nanoparticle structure, leading to drug expulsion and aggregation. If instability is observed at high loading, it may be necessary to reduce the initial drug concentration. |
| Inappropriate storage conditions. | Store nanoformulation suspensions at recommended temperatures (often 4°C) and protect from light. Avoid freezing unless a suitable cryoprotectant has been included in the formulation. |
| Ostwald Ripening. | This phenomenon, where larger particles grow at the expense of smaller ones, can occur in nanosuspensions. The choice of stabilizer and ensuring a narrow initial particle size distribution can help minimize this effect. |
Issue 3: Unexpected In Vivo Pharmacokinetic Profile
Symptoms:
-
Lower than expected oral bioavailability despite promising in vitro dissolution.
-
High inter-animal variability in plasma concentrations.
-
Evidence of in vivo toxicity at therapeutic doses.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Instability of the formulation in the gastrointestinal tract. | The acidic environment of the stomach and the presence of digestive enzymes can degrade some nanoformulations. Consider using enteric-coated capsules to protect the formulation until it reaches the small intestine. For liposomes, incorporating bile salts into the formulation can improve their stability in the gut. |
| Interaction with food. | The presence of food can significantly impact the absorption of lipid-based formulations. It is important to conduct pharmacokinetic studies in both fasted and fed states to assess the food effect. |
| Rapid clearance by the reticuloendothelial system (RES). | Nanoparticles can be rapidly cleared from the bloodstream by the liver and spleen. Surface modification with polyethylene glycol (PEGylation) can help to reduce this clearance and prolong circulation time. |
| Inherent toxicity of the this compound. | While nanoformulations can reduce the toxicity of some drugs, acetogenins themselves have been reported to have neurotoxic effects at high doses. It is crucial to conduct thorough toxicity studies of the formulated this compound. If toxicity is observed, it may be necessary to adjust the dose or modify the release characteristics of the formulation. |
Data Presentation
Table 1: Comparative Oral Bioavailability of Annonacin in Different Formulations in Rats
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |
| Annonacin (unformulated) | 10 mg/kg | 8 ± 4 | - | 55 ± 8 | 3 | [1] |
| Annonacin in SMPMs | - | - | - | - | Increased 13-fold (in vitro) | [1] |
Note: In vivo pharmacokinetic data for many specific this compound nanoformulations is limited in publicly available literature. The table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent-Fusion Method
Materials:
-
Annonaceous Acetogenins (ACGs)
-
Polyethylene glycol 4000 (PEG 4000)
-
Ethanol
-
Vacuum oven
-
Mortar and pestle
-
Sieve (100 µm)
Procedure:
-
Accurately weigh the desired amount of ACGs and PEG 4000 (a common starting ratio is 1:20 w/w of ACG:PEG).
-
Dissolve both the ACGs and PEG 4000 in a minimal amount of ethanol in a round-bottom flask.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a solid mass is formed.
-
Further dry the solid mass under vacuum at room temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle.
-
Sieve the resulting powder through a 100 µm mesh to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
Materials:
-
Annonaceous this compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone
-
Poloxamer 188 (or other suitable surfactant)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound and PLGA in acetone. A typical starting concentration is 10 mg/mL for PLGA and a 1:10 drug-to-polymer ratio.
-
Prepare an aqueous solution of the surfactant (e.g., 1% w/v Poloxamer 188 in deionized water).
-
Add the organic phase (this compound/PLGA solution) dropwise into the aqueous phase under moderate magnetic stirring.
-
Continue stirring for a few hours at room temperature to allow for the diffusion of acetone and the formation of nanoparticles.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting nanosuspension can be used as is or further purified by centrifugation to remove any unencapsulated drug.
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
Protocol 3: Determination of Encapsulation Efficiency (EE%)
Procedure:
-
Take a known volume of the nanoparticle suspension.
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug. This can be done by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100
Visualizations
Diagram 1: Workflow for Developing an Oral this compound Formulation
Caption: A typical workflow for the development and evaluation of an oral this compound formulation.
Diagram 2: Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis via inhibition of mitochondrial complex I.
Diagram 3: Troubleshooting Logic for Low Encapsulation Efficiency
Caption: A troubleshooting flowchart for addressing low encapsulation efficiency of acetogenins.
References
Technical Support Center: Enhancing the Selectivity of Acetogenins for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetogenins. Our goal is to help you overcome common challenges and enhance the selectivity of these potent compounds for cancer cells over normal cells in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do acetogenins exhibit selectivity for cancer cells over normal cells?
Annonaceous acetogenins (ACGs) demonstrate preferential cytotoxicity towards cancer cells primarily due to the metabolic differences between cancerous and normal cells.[1] Cancer cells exhibit a higher demand for ATP and often have an overexpressed NADH oxidase, an enzyme essential to complex I of the electron transport chain.[1][2][3] Acetogenins are potent inhibitors of mitochondrial Complex I, leading to a decrease in ATP production.[2][3][4] This inhibition disproportionately affects cancer cells, which are more reliant on mitochondrial respiration for their high energy needs, thus leading to selective cell death.[5] This mechanism suggests that acetogenins may be less harmful to normal cells with lower energy demands.[2][3]
Q2: What is the primary mechanism of action for the anticancer activity of acetogenins?
The principal mechanism is the inhibition of the mitochondrial respiratory chain's Complex I (NADH:ubiquinone oxidoreductase).[2][3][4][6] This inhibition blocks the electron transport chain, leading to a significant reduction in ATP synthesis.[2] The subsequent energy depletion in cancer cells triggers apoptosis (programmed cell death) through various signaling pathways.[4][7] Additionally, some acetogenins can induce cell cycle arrest at the G1 phase and activate pro-apoptotic proteins like Bax and caspases.[2][7][8]
Q3: What are typical IC50 values demonstrating the selectivity of acetogenins?
The half-maximal inhibitory concentration (IC50) values for acetogenins are typically much lower for cancer cell lines compared to normal cell lines, indicating high selectivity. For instance, a chloroform fraction of an Annona muricata methanolic extract (CMAM) showed an IC50 value of 4.5 ± 0.16 µg/mL in the MDA-MD-231 breast cancer cell line, while its IC50 for the normal mammary epithelial cell line MCF10A was 81.1 ± 2.28 µg/mL, resulting in a high selectivity index (SI) of 32.[8]
Q4: How can the selectivity and bioavailability of acetogenins be improved for therapeutic use?
Several strategies are being explored to enhance the therapeutic profile of acetogenins:
-
Nanoparticle Encapsulation: Encapsulating acetogenins into polymeric nanoparticles, such as those made of polyethylene glycol (PEG), poly(lactide-co-glycolide) (PLGA), or supramolecular polymer micelles, can improve their solubility, bioavailability, and targeted delivery to tumor sites.[9][10] Encapsulation of annonacin in supramolecular polymer micelles increased its bioavailability by 13-fold in a simulated human digestive system.[10]
-
Glycosylation: Conjugating acetogenins with sugar molecules like glucose or galactose can enhance their uptake by cancer cells.[11] Cancer cells overexpress glucose transporters (e.g., GLUT1) to meet their high energy demands, and this can be exploited for targeted drug delivery.[11]
-
Structural Modification: Synthesizing hybrid molecules and analogues of natural acetogenins can lead to compounds with improved selectivity and reduced toxicity.[12][13] For example, replacing the γ-lactone ring with a 1-methylpyrazole group has shown potent and selective anticancer activity.[13]
Q5: What are the potential toxicities associated with acetogenins?
Despite their selectivity for cancer cells, some acetogenins have demonstrated neurotoxic potential, which can lead to neurodegenerative disorders.[8] Annonacin, for example, has been shown to cause tau protein aggregation, a hallmark of diseases like Alzheimer's and Parkinson's.[8] Therefore, careful evaluation of neurotoxicity is a critical aspect of preclinical development.
Troubleshooting Guides
Issue 1: My acetogenin compound is not showing the expected selective cytotoxicity.
-
Possible Cause 1: Compound Purity and Integrity.
-
Solution: Verify the purity of your this compound using analytical methods like HPLC-MS or NMR. Impurities from the extraction or synthesis process could interfere with the results.[14] Also, ensure the compound has not degraded during storage; acetogenins can be sensitive to light and temperature.
-
-
Possible Cause 2: Inappropriate Cell Lines.
-
Solution: The selectivity of acetogenins is dependent on the metabolic profile of the cancer cells. Use cancer cell lines known to be highly reliant on oxidative phosphorylation. It is also crucial to use an appropriate normal cell line from the same tissue of origin for a valid comparison.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Solution: Optimize the concentration range and incubation time for your cytotoxicity assay. The cytotoxic effect of mitochondrial inhibitors can be time-dependent, so extending the incubation period (e.g., to 48 or 72 hours) may be necessary to observe significant cell death.[14]
-
Issue 2: I am observing high toxicity in my normal cell line controls.
-
Possible Cause 1: High Compound Concentration.
-
Solution: At very high concentrations, the selectivity of acetogenins can be lost. Perform a dose-response curve over a wide range of concentrations to determine the therapeutic window where selectivity is observed.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While the primary target is mitochondrial complex I, some acetogenins might have other cellular targets that affect normal cells. Consider investigating alternative mechanisms of cell death.
-
-
Possible Cause 3: Sensitivity of the Normal Cell Line.
-
Solution: Some normal cell lines may be more sensitive to metabolic inhibitors than others. If possible, test your compound on multiple normal cell lines to confirm the toxicity profile.
-
Issue 3: My this compound is poorly soluble, leading to inconsistent experimental results.
-
Possible Cause 1: Hydrophobicity of Acetogenins.
-
Possible Cause 2: Compound Precipitation.
Issue 4: I am not observing the expected downstream effects of mitochondrial complex I inhibition (e.g., apoptosis).
-
Possible Cause 1: Cell Line Resistance to Apoptosis.
-
Solution: Some cancer cell lines have defects in their apoptotic pathways. Verify the expression and function of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) in your cell line. Acetogenins can also induce other forms of cell death, such as necroptosis, so consider investigating markers for alternative cell death pathways.[5]
-
-
Possible Cause 2: Insufficient Inhibition of Complex I.
-
Solution: Confirm that your this compound is effectively inhibiting mitochondrial complex I in your experimental system. This can be measured using a Seahorse XF Analyzer to assess cellular respiration or by directly measuring the enzymatic activity of isolated mitochondria.
-
-
Possible Cause 3: Timing of Measurement.
-
Solution: The activation of downstream signaling pathways occurs over time. Perform a time-course experiment to identify the optimal time point for observing changes in apoptotic markers after treatment with the this compound.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Acetogenins in Cancer vs. Normal Cell Lines
| This compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| CMAM | MDA-MB-231 (Breast) | 4.5 ± 0.16 | MCF10A (Breast) | 81.1 ± 2.28 | 32 | [8] |
| CMAM | 4T1 (Breast) | 2.5 ± 0.14 | MCF10A (Breast) | 81.1 ± 2.28 | 32.44 | [8] |
| CMAM | BT-549 (Breast) | 4.8 ± 0.3 | MCF10A (Breast) | 81.1 ± 2.28 | 16.9 | [8] |
| Annonacin | HeLa (Cervical) | ~25 µM | HEK-293 (Kidney) | >50 µM | >2 | [10][16] |
| Annonacin | IGROV-1 (Ovarian) | ~35 µM | HEK-293 (Kidney) | >50 µM | >1.4 | [10][16] |
CMAM: Chloroform fraction of Annona muricata methanolic extract
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for assessing the cytotoxicity of an this compound compound on both cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Extraction of Acetogenins from Annona muricata Seeds
This protocol describes a thermosonication-assisted extraction (TSAE) method for obtaining acetogenins.[17]
Materials:
-
Annona muricata seeds
-
Soxhlet apparatus
-
Heptane
-
Ethanol
-
Ultrasonic processor
-
Rotary evaporator
-
Filter paper
Procedure:
-
Seed Preparation: Dry the seeds at 50°C for 24 hours and then pulverize them.
-
Defatting: Defat the seed powder using heptane in a Soxhlet apparatus for 6 hours.
-
Thermosonication-Assisted Extraction:
-
Mix the defatted seed powder with ethanol in a 1:20 solid-to-solvent ratio.
-
Perform the extraction using an ultrasonic processor under the following optimal conditions: 50°C, 100% sonication amplitude, and a 0.5 s pulse-cycle for 15 minutes.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until a crude this compound extract is obtained.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or HPLC.[18]
Visualizations
Caption: Signaling pathway of this compound-induced cancer cell death.
Caption: Workflow for assessing this compound selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 3. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial complex I inhibitors, acetogenins, induce HepG2 cell death through the induction of the complete apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
- 9. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Cytotoxic Property of Annonaceous this compound Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agriculturaljournals.com [agriculturaljournals.com]
optimization of acetogenin formulation for improved stability and delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of acetogenin formulations for improved stability and delivery.
Frequently Asked Questions (FAQs)
Q1: Why are acetogenins difficult to formulate?
Annonaceous acetogenins are a potent class of bioactive compounds, but their therapeutic application is often hindered by inherent physicochemical properties. They are highly lipophilic and derived from long-chain fatty acids, which results in poor solubility in aqueous media.[1] This low water solubility limits their bioavailability and makes them challenging to administer effectively.[1] Furthermore, acetogenins can be sensitive to environmental factors such as temperature, which can lead to degradation.[2]
Q2: What are the primary goals of formulating acetogenins?
The main objectives for formulating acetogenins are:
-
To improve solubility and bioavailability: Encapsulating acetogenins in carrier systems can enhance their solubility in aqueous environments, leading to improved absorption and bioavailability.[1] For instance, encapsulating annonacin in supramolecular polymer micelles (SMPMs) increased its bioavailability by a factor of 13 in a simulated human digestive system.[1]
-
To enhance stability: Formulations can protect acetogenins from degradation caused by factors like temperature, pH, and enzymes, thereby increasing their shelf-life and stability in biological fluids.[3]
-
To enable controlled and targeted delivery: Advanced formulations like nanoparticles can be designed for sustained release of the drug over time and can be functionalized to target specific tissues or cells, such as tumors. This can increase therapeutic efficacy while reducing off-target toxicity.
Q3: What are the most common formulation strategies for acetogenins?
Several nanocarrier systems have been investigated to improve the delivery of acetogenins. The most common strategies include:
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are used to encapsulate acetogenins, offering controlled release and protection from degradation.[2][4]
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can improve the solubility and stability of acetogenins.
-
Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer advantages like high stability, controlled release, and the possibility of large-scale production.[5][6]
-
Micelles: Supramolecular polymer micelles (SMPMs) are self-assembling nanosized structures that can encapsulate hydrophobic drugs like acetogenins in their core, significantly improving water solubility.[1]
-
Chitosan Microparticles: Chitosan, a natural polymer, can be used to create microparticles for the extended-release of acetogenins, particularly for oral delivery.[5][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of this compound formulation.
Problem 1: Low Encapsulation Efficiency (EE%) or Drug Loading (DL%)
| Potential Cause | Suggested Solution |
| Poor affinity of this compound for the carrier matrix. | - Modify the formulation by using a lipid or polymer with higher hydrophobicity to better interact with the lipophilic this compound. - For liposomes, incorporating cholesterol can modulate bilayer rigidity and may improve the encapsulation of hydrophobic drugs. |
| Drug leakage during the formulation process. | - Optimize the preparation method. For instance, in the thin-film hydration method for liposomes, ensure the hydration temperature is above the phase transition temperature of the lipids. - For nanoparticle formulations, rapid solvent evaporation or nanoprecipitation can help to quickly solidify the matrix and trap the drug. |
| Incorrect drug-to-carrier ratio. | - Systematically vary the initial drug-to-carrier ratio to find the optimal loading capacity. An excessively high drug concentration can lead to drug crystallization or precipitation instead of encapsulation. |
| Inadequate mixing or homogenization. | - Ensure sufficient energy input during homogenization or sonication to form small, uniform nanoparticles that can efficiently encapsulate the drug. |
Problem 2: Particle Aggregation and Poor Formulation Stability
| Potential Cause | Suggested Solution |
| Low surface charge (Zeta Potential). | - The zeta potential is a measure of the surface charge of the nanoparticles, which indicates their stability in suspension. A zeta potential value above +30 mV or below -30 mV is generally considered to indicate good stability.[8] - Incorporate charged lipids (e.g., cationic or anionic lipids) into the liposome formulation. - Use polymers with charged functional groups or coat the nanoparticles with a stabilizing agent like polyethylene glycol (PEG). |
| Bridging between particles. | - Optimize the concentration of the formulation. High particle concentrations can increase the likelihood of aggregation. - Use cryoprotectants (e.g., trehalose, mannitol) during lyophilization (freeze-drying) to prevent aggregation upon reconstitution.[9] |
| Changes in pH or ionic strength of the medium. | - Evaluate the stability of the formulation in different buffers and at various pH values to determine the optimal conditions for storage and use. |
| Degradation of the carrier material. | - Ensure that the storage conditions (temperature, light exposure) are appropriate for the specific polymer or lipid used in the formulation. |
Problem 3: Burst Release or Inconsistent In Vitro Drug Release Profile
| Potential Cause | Suggested Solution |
| High amount of drug adsorbed on the surface. | - Improve the washing steps after nanoparticle preparation to remove any unencapsulated, surface-adsorbed drug. Centrifugation and redispersion are common methods. |
| Porous or unstable carrier matrix. | - For polymeric nanoparticles, use a polymer with a higher molecular weight or a more crystalline structure to slow down drug diffusion. - In liposomes, the inclusion of cholesterol can decrease the fluidity of the lipid bilayer, thus reducing the rate of drug release. |
| Rapid degradation of the carrier in the release medium. | - Select a polymer with a slower degradation rate. For example, PLGA with a higher lactide-to-glycolide ratio degrades more slowly. - Ensure the pH of the release medium is appropriate for the stability of the carrier. |
| Inappropriate in vitro release test setup. | - Ensure sink conditions are maintained throughout the experiment. The concentration of the released drug in the medium should not exceed 10-15% of its saturation solubility. - The dialysis membrane used in some methods must have a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles while allowing the free drug to pass through. |
Data Presentation
Table 1: Comparison of this compound Nanoformulation Strategies
| Formulation Type | Carrier Materials | Typical Size Range (nm) | Encapsulation Efficiency (%) | Key Advantages | Reference |
| Polymeric Nanoparticles | PLGA, PEG-PLGA | 150 - 300 | 60 - 85 | Biodegradable, sustained release, well-established methods. | [4][10][11] |
| Liposomes | Phospholipids (e.g., DSPC), Cholesterol | 100 - 200 | 70 - 90 | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, surface is easily modifiable. | [7] |
| Solid Lipid Nanoparticles | Solid lipids (e.g., cacao butter, Compritol) | 140 - 200 | >75 | High stability, controlled release, good for topical and oral delivery. | [9][12] |
| Supramolecular Micelles | α-Cyclodextrin, Urea | ~100 | ~35 | Significantly increases aqueous solubility, simple preparation. | [1] |
| Chitosan Microparticles | Chitosan, TPP (crosslinker) | >1000 (micro-scale) | Variable | Biocompatible, mucoadhesive, suitable for oral delivery. | [5][7] |
Table 2: Typical Characterization Parameters for this compound Nanoformulations
| Parameter | Technique | Typical Values | Significance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 300 nm; PDI < 0.3 | Affects stability, drug release, and in vivo biodistribution. A low PDI indicates a homogenous population of nanoparticles. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > |30| mV | Indicates colloidal stability. High absolute values suggest strong repulsion between particles, preventing aggregation.[13] |
| Encapsulation Efficiency (EE%) | HPLC, UV-Vis Spectrophotometry | 35 - 90% | Represents the percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
| Drug Loading (DL%) | HPLC, UV-Vis Spectrophotometry | 1 - 10% | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical | Confirms the size, shape, and surface characteristics of the nanoparticles. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve the chosen phospholipid (e.g., DSPC) and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Add the this compound (dissolved in the same solvent) to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).[14]
-
Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Separation of Free Drug:
-
Separate the unencapsulated this compound from the formulation. This can be done by methods such as ultracentrifugation, dialysis, or gel filtration chromatography.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free this compound in the supernatant (after centrifugation) or the dialysis medium using a validated HPLC method.
-
-
Quantification of Total Drug:
-
Disrupt a known amount of the formulation using a suitable solvent (e.g., methanol or chloroform) to release the encapsulated drug.
-
Measure the total amount of this compound in the disrupted formulation using HPLC.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) :
-
Drug Loading (DL%) :
-
Protocol 3: In Vitro Drug Release Study
-
Setup:
-
Place a known amount of the this compound formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or simulated gastrointestinal fluids) maintained at 37°C with constant stirring.[2]
-
-
Sampling:
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
-
Data Presentation:
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound nanoformulation.
Caption: Troubleshooting low encapsulation efficiency.
Caption: Factors affecting this compound formulation stability.
Caption: Simplified mechanism of action of acetogenins.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Lyophilization and Cryoprotection on the Stability and Morphology of Drug-Loaded Poly(ethylene glycol-b-ε-caprolactone) Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and Characterization of Antigen-loaded PLGA Nanoparticles for Efficient Cross-priming of the Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. abap.co.in [abap.co.in]
- 8. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 9. Preparation and characterization of solid lipid nanoparticles (SLN) made of cacao butter and curdlan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. plga nanoparticles prepared: Topics by Science.gov [science.gov]
- 12. scielo.isciii.es [scielo.isciii.es]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Annonacin's In Vivo Anticancer Efficacy: A Comparative Guide for Mouse Models
Annonacin, a potent annonaceous acetogenin, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This guide provides a comparative analysis of its in vivo anticancer effects based on key preclinical studies in mouse models. We focus on quantitative outcomes, detailed experimental methodologies, and the molecular pathways involved to offer an objective resource for researchers and drug development professionals.
Experimental and Mechanistic Overview
To validate the therapeutic potential of annonacin, researchers have employed several mouse models, including chemically induced carcinogenesis and human tumor xenografts. These studies provide a framework for understanding the compound's efficacy, safety, and mechanisms of action against different cancer types.
A typical experimental workflow for evaluating annonacin in a xenograft model is outlined below. This process involves implanting human cancer cells into immunodeficient mice, allowing tumors to establish, and then administering the treatment to measure its effect on tumor growth compared to a control group.
Unveiling the Cytotoxic Potential of Acetogenins in Glioblastoma: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of different acetogenin-rich fractions on glioblastoma cell lines, supported by experimental data. The information presented herein is crucial for advancing the exploration of acetogenins as potential therapeutic agents against this aggressive brain tumor.
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite current therapeutic modalities including surgery, radiation, and chemotherapy with temozolomide (TMZ).[1][2][3] This has spurred the search for novel, more effective anti-cancer compounds. Acetogenins, a class of secondary metabolites found in the Annonaceae family of plants, have garnered significant attention for their potent antitumoral properties.[1][4] This guide focuses on the comparative cytotoxicity of different this compound fractions in glioblastoma cell lines.
Comparative Cytotoxicity of this compound-Rich Fractions
A study investigating this compound-rich fractions from Annona coriacea revealed their potent cytotoxic effects against human glioblastoma cell lines, U251 and GAMG.[1] All tested fractions exhibited significantly lower IC50 values (the concentration required to inhibit the growth of 50% of cells) than the standard chemotherapeutic agent, temozolomide, highlighting their potential as powerful anti-glioblastoma agents.[1] The IC50 values for four different fractions (AcL1, AcL2, AcL3, and AcL4) are summarized in the table below.
| Fraction | U251 IC50 (µg/mL) | GAMG IC50 (µg/mL) |
| AcL1 | 5.23 | 6.12 |
| AcL2 | 4.87 | 5.45 |
| AcL3 | 3.21 | 4.33 |
| AcL4 | 6.89 | 6.54 |
| Temozolomide (TMZ) | 13.45 | 5.33 |
Table 1: Comparative IC50 values of this compound-rich fractions from Annona coriacea and Temozolomide in U251 and GAMG glioblastoma cell lines after 24 hours of treatment. Data extracted from Sousa et al., 2023.[1][3]
Notably, all this compound fractions demonstrated high cytotoxicity, with IC50 values under 7 µg/mL for both cell lines.[1] Fraction AcL3 was identified as the most cytotoxic of the tested fractions.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound-rich fractions was conducted using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: U251 and GAMG cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell adhesion.
-
Treatment: The cells were then treated with various concentrations of the four this compound-rich fractions (A. coriacea AcL1-AcL4) or temozolomide (TMZ) for 24 hours. A control group was treated with 1% DMSO.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: Following incubation, the medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were determined from the dose-response curves.
Mechanism of Action: Induction of Necroptosis
Beyond direct cytotoxicity, research indicates that this compound-rich fractions from A. coriacea induce a form of programmed cell death called necroptosis in glioblastoma cells.[1][3][5] This is a regulated necrotic cell death pathway that is independent of caspases. The proposed signaling pathway involves the upregulation of key proteins such as Receptor-Interacting Protein Kinase 1 (RIP-1), Receptor-Interacting Protein Kinase 3 (RIP-3), and Apoptosis-Inducing Factor (AIF).[1][3][5]
References
- 1. Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetogenins and Other Natural Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial complex I, the first and largest enzyme of the electron transport chain, is a critical regulator of cellular energy metabolism. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. A diverse array of natural compounds has been identified as potent inhibitors of complex I, with acetogenins being a prominent class. This guide provides a comprehensive comparison of acetogenins with other well-characterized natural mitochondrial complex I inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of these natural compounds against mitochondrial complex I is a key parameter for their classification and potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for prominent acetogenins and other natural complex I inhibitors, derived from various experimental systems.
| Inhibitor Class | Compound | Natural Source | IC50 (Complex I) | Cell Viability IC50 | Reference(s) |
| Acetogenins | Annonacin | Annona muricata | ~2-fold less potent than Piericidin A | - | [1] |
| Bullatacin | Annona muricata | 1.2 nM | - | [2] | |
| Rolliniastatin-2 | Annona muricata | More potent than Piericidin A | - | [3] | |
| Rotenoids | Rotenone | Derris and Lonchocarpus species | 1.7 - 2.2 µM | 20 nM - 200 µM (cell-dependent) | [4][5] |
| Deguelin | Derris and Mundulea species | - | Varies by cell line | [6] | |
| Microbial Metabolites | Piericidin A | Streptomyces mobaraensis | 3.7 nM | 0.061 µM (Tn5B1-4 cells) | [1][7][8] |
| Myxothiazol | Myxococcus fulvus | Inhibits at higher concentrations | - | ||
| Stigmatellin | Stigmatella aurantiaca | Inhibits at higher concentrations | - |
Note: IC50 values can vary significantly depending on the experimental system (e.g., isolated mitochondria, submitochondrial particles, whole cells) and assay conditions.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to comparing the efficacy of these inhibitors. Below are detailed methodologies for key assays used to characterize mitochondrial complex I inhibitors.
Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay
This assay directly measures the enzymatic activity of complex I by monitoring the oxidation of NADH.
Principle: The assay follows the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ by complex I in the presence of a suitable electron acceptor, such as coenzyme Q1 or decylubiquinone. The activity is sensitive to specific complex I inhibitors.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay buffer: 50 mM potassium phosphate buffer, pH 7.4
-
NADH solution (10 mM in assay buffer)
-
Coenzyme Q1 (1 mM in ethanol) or Decylubiquinone (10 mM in DMSO)
-
Inhibitor of interest (e.g., acetogenin, rotenone) dissolved in a suitable solvent (e.g., DMSO)
-
Rotenone (a known complex I inhibitor, for control)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer and the electron acceptor (e.g., 50 µM Coenzyme Q1).
-
Add the mitochondrial preparation (e.g., 10-50 µg of protein) to the cuvette and incubate for 2-3 minutes at 30°C to equilibrate.
-
Add the inhibitor of interest at various concentrations and incubate for a further 5 minutes. For the control, add the solvent vehicle.
-
Initiate the reaction by adding NADH to a final concentration of 100-200 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
To determine the specific complex I activity, perform a parallel measurement in the presence of a saturating concentration of rotenone (e.g., 2 µM) to inhibit complex I completely.
-
Calculate the rotenone-sensitive NADH:ubiquinone oxidoreductase activity by subtracting the rate in the presence of rotenone from the rate in its absence.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic effects of mitochondrial inhibitors on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Inhibitor of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.
Real-Time Analysis of Mitochondrial Respiration (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial function.
Principle: The instrument uses solid-state sensors to simultaneously measure oxygen and proton fluxes in the medium immediately surrounding a monolayer of cells. By sequentially injecting different mitochondrial inhibitors, key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant, assay medium, and cartridges
-
Cultured cells of interest
-
Inhibitor of interest
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF calibrant and incubate at 37°C in a non-CO2 incubator.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate at 37°C in a non-CO2 incubator for at least 30 minutes.
-
Load the injection ports of the sensor cartridge with the inhibitor of interest and the mitochondrial stress test compounds.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will first measure the basal OCR. Then, it will sequentially inject the compounds and measure the corresponding changes in OCR.
-
Analyze the data using the Seahorse Wave software to determine the impact of the inhibitor on the different parameters of mitochondrial respiration.
Signaling Pathways and Mechanisms of Action
The inhibition of mitochondrial complex I by these natural compounds triggers a cascade of downstream signaling events, ultimately leading to cellular responses such as apoptosis, cell cycle arrest, and metabolic reprogramming.
Mechanism of Mitochondrial Complex I Inhibition
Acetogenins, rotenone, and piericidin A are known to bind to the ubiquinone (CoQ) binding pocket of complex I, thereby blocking the transfer of electrons from the iron-sulfur cluster N2 to ubiquinone.[2][3] This blockade disrupts the proton-pumping activity of complex I, leading to a decrease in the mitochondrial membrane potential and ATP synthesis.
Caption: Inhibition of electron flow in Complex I by natural inhibitors.
Downstream Signaling Pathways of Complex I Inhibition
The disruption of mitochondrial function by complex I inhibitors initiates several key signaling pathways that influence cell fate.
Caption: Key signaling pathways affected by mitochondrial complex I inhibition.
-
Increased Reactive Oxygen Species (ROS) Production and Oxidative Stress: The blockage of the electron transport chain leads to the accumulation of electrons, which can leak and react with molecular oxygen to form superoxide radicals and other ROS.[9] This increase in ROS induces oxidative stress, damaging cellular components and activating stress-response pathways, including those leading to apoptosis.[10][11][12]
-
ATP Depletion and AMPK Activation: The impairment of oxidative phosphorylation results in a significant drop in cellular ATP levels. This energy crisis activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can trigger downstream pathways that inhibit cell growth and proliferation and induce cell cycle arrest.[13][14]
-
Modulation of Pro-survival and Pro-apoptotic Pathways:
-
Acetogenins have been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and Bad, activating caspases 3 and 8, and down-regulating anti-apoptotic proteins such as Bcl-2 and survivin.[15][16][17]
-
Deguelin is known to inhibit the PI3K/Akt signaling pathway, a crucial pro-survival pathway, thereby promoting apoptosis and cell cycle arrest.[6][18][19][20] It also modulates other pathways including NF-κB and MAPK.[18][21]
-
Rotenone -induced apoptosis is strongly linked to oxidative stress and can involve the p53 pathway.[9][22][23]
-
Experimental Workflow for Comparative Analysis
A systematic workflow is crucial for the objective comparison of different mitochondrial complex I inhibitors.
Caption: A structured workflow for the comparative evaluation of mitochondrial complex I inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 3. Binding of Natural Inhibitors to Respiratory Complex I | MDPI [mdpi.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deguelin and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 9. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. From the Cover: Manganese and Rotenone-Induced Oxidative Stress Signatures Differ in iPSC-Derived Human Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotenone Remarkably Attenuates Oxidative Stress, Inflammation, and Fibrosis in Chronic Obstructive Uropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Proliferative and Apoptotic Effects of Mucoxin (this compound) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. scialert.net [scialert.net]
- 15. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 17. Mucoxin (this compound) Induce Expression of Pro-Apoptosis Proteins, Bax and P53, in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
A Comparative Analysis of Acetogenin Profiles in Annona Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of acetogenin profiles in various Annona species, supported by experimental data and detailed methodologies. Annonaceous acetogenins are a class of polyketides with significant cytotoxic, antitumor, and pesticidal properties, making them a focal point of natural product research. [1][2][3][4]
Quantitative Analysis of Acetogenins in Annona Species
Annonaceous acetogenins are a diverse group of natural products found exclusively in the Annonaceae family.[1][3] Different species, and even different parts of the same plant, exhibit varying profiles and concentrations of these bioactive compounds.[5] The seeds are often the most concentrated source of acetogenins.[5][6][7] Below is a summary of quantitative data for prominent acetogenins identified in several commercially important Annona species.
| Annona Species | Plant Part | This compound | Concentration | Reference |
| Annona muricata (Soursop) | Leaves | Annonacin | 3.38 to 15.05 mg/g (by 1H NMR); 0.299 mg/g (by HPLC-MALDI) | [8] |
| Seed | Total Acetogenins | 13.01 mg/g dry weight | [9] | |
| Peel | Total Acetogenins | 1.69 mg/g dry weight | [9] | |
| Pulp | Total Acetogenins | 1.67 mg/g dry weight | [9] | |
| Annona squamosa (Sugar Apple) | Fruit Pulp | Squamocin | 13.5–36.4 mg/fruit | [10] |
| Seeds | Annonacin, Squamocin, Bullatacin | Not explicitly quantified in a comparative manner, but noted as a major source.[6][7] | ||
| Annona atemoya (Atemoya) | Seeds | Various Acetogenins | Highest concentrations and greatest diversity found in seeds compared to leaves and pulp. | [11] |
| Annona cherimola (Cherimoya) | Seeds | Various Acetogenins | Seeds are a known source of various acetogenins including cherimolin-1 and cherimolin-2.[1][6] |
Experimental Protocols
The extraction, isolation, and quantification of acetogenins are critical steps for their study. Due to their lipophilic nature and structural complexity, specific methodologies are required.[7]
Extraction of Acetogenins
a. Solvent Extraction (Maceration or Soxhlet):
-
Plant Material Preparation: Dried and powdered plant material (e.g., seeds, leaves) is used.
-
Solvent Selection: A common approach involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol, to isolate different classes of compounds.[7] Ethanol is also frequently used.[12]
-
Procedure (Soxhlet): The powdered material is placed in a thimble and continuously extracted with the chosen solvent in a Soxhlet apparatus for a defined period (e.g., 4–8 hours).[7][12]
-
Solvent Removal: The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[12]
b. Ultrasound-Assisted Extraction (UAE):
-
Principle: Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
-
Procedure: The plant material is suspended in a solvent and subjected to ultrasonic waves at a specific frequency (e.g., 24 kHz) and power for a shorter duration compared to conventional methods.[9]
-
Advantages: Reduced extraction time and solvent consumption.[9]
c. Supercritical Fluid Extraction (SFE):
-
Principle: Employs supercritical CO₂ as an environmentally friendly solvent.
-
Procedure: The extraction is performed under optimized conditions of pressure (e.g., 30 MPa) and temperature (e.g., 35°C), often with a modifier like ethanol.[13]
-
Advantages: Provides high purity extracts with minimal solvent residue, particularly for non-polar acetogenins.[7][13]
Isolation and Purification
-
Silica Gel Column Chromatography: This is a widely used technique to separate acetogenins from the crude extract based on their polarity. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the compounds.[2][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reversed-phase C18 column, is employed for the final purification and quantification of individual acetogenins.[2][13] A mobile phase consisting of a methanol-water or acetonitrile-water gradient is common.[2][13]
Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This method is used for the simultaneous determination of multiple acetogenins. Detection is typically set at around 220 nm.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and allows for the identification of known and novel acetogenins by analyzing their mass-to-charge ratio.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated acetogenins.[12][14]
-
Colorimetric Methods (e.g., Kedde's Reagent): Can be used for the quantification of total acetogenins. The Kedde's reagent reacts with the γ-lactone ring of acetogenins to produce a colored complex that can be measured spectrophotometrically.[9][15]
Signaling Pathway and Experimental Workflow
Annonaceous acetogenins exert their potent biological effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3][16][17] This inhibition disrupts ATP production, leading to apoptosis, particularly in cells with high energy demands such as cancer cells.[8][16]
Caption: Simplified signaling pathway of Annonaceous acetogenins.
The general workflow for the comparative analysis of this compound profiles is a multi-step process that begins with sample preparation and concludes with data analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. agriculturaljournals.com [agriculturaljournals.com]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of squamocin to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Annonaceous Acetogenins and Alkaloids from the Leaves, Pulp, and Seeds of Annona atemoya - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bullatacin and Paclitaxel in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy and mechanisms of action of two potent anti-cancer agents, bullatacin and paclitaxel, in breast cancer models. While direct head-to-head studies are limited, this document synthesizes available data from various sources to offer a comparative perspective for oncology research and drug development.
At a Glance: Bullatacin vs. Paclitaxel
| Feature | Bullatacin | Paclitaxel |
| Drug Class | Annonaceous Acetogenin | Taxane |
| Primary Mechanism | Inhibition of mitochondrial complex I, leading to ATP depletion.[1][2] | Stabilization of microtubules, leading to mitotic arrest.[3][4][][6][7] |
| Key Signaling Pathways | Primarily targets cellular energy metabolism. May also induce apoptosis and immunogenic cell death via endoplasmic reticulum stress.[8] | Affects microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[3][9] Involves phosphorylation of Bcl-2 and can activate survival pathways like PI3K/AKT.[3][6] |
| Reported In Vitro Efficacy | Cytotoxic to various cancer cell lines, including multidrug-resistant breast cancer cells (MCF-7/Adr).[1][2][10] More cytostatic to non-resistant parental cells (MCF-7/wt).[1][2] | Broadly cytotoxic to breast cancer cell lines, including MCF-7 and SKBR3.[9] |
| Reported In Vivo Efficacy | Effective against murine leukemia and human ovarian xenografts at low doses.[1] | Standard chemotherapeutic agent with proven efficacy in inhibiting breast cancer growth in vivo.[9] |
| Potential Advantages | Effective against multidrug-resistant (MDR) cancer cells.[1][2] | Well-established clinical use and extensive research data.[3][4] |
| Potential Limitations | Less characterized in clinical settings compared to paclitaxel. | Development of drug resistance is a major clinical challenge.[3][4][6] |
Quantitative Data Presentation: In Vitro Efficacy
The following table summarizes the reported in vitro effects of bullatacin and paclitaxel on breast cancer cell lines. It is important to note that these results are compiled from different studies and experimental conditions may have varied.
| Compound | Cell Line | Cancer Type | Key Findings |
| Bullatacin | MCF-7/Adr (Adriamycin-resistant) | Human Mammary Adenocarcinoma | Nearly complete growth inhibition at 1.0 µg/ml.[1] Found to be cytotoxic.[1][2] |
| MCF-7/wt (Wild-type) | Human Mammary Adenocarcinoma | Approximately 50% growth inhibition at 1.0 µg/ml.[1] Found to be more cytostatic.[1][2] | |
| Paclitaxel | MCF-7 | Human Breast Adenocarcinoma | Dose- and time-dependent suppression of cell growth and induction of apoptosis.[3][9] |
| SKBR3 | Human Breast Adenocarcinoma | Significantly suppressed cell growth and induced apoptosis.[9] |
Signaling Pathways and Mechanisms of Action
Bullatacin and paclitaxel exert their anticancer effects through distinct molecular pathways.
Bullatacin: As an Annonaceous this compound, bullatacin's primary mode of action is the depletion of cellular ATP.[1][2] It achieves this by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport system.[1] This disruption of energy metabolism is particularly effective against multidrug-resistant cancer cells that often rely on ATP-dependent efflux pumps to expel chemotherapeutic agents.[1] Some evidence also suggests that bullatacin can induce apoptosis and may trigger immunogenic cell death by activating endoplasmic reticulum chaperones.[8]
Caption: Bullatacin's mechanism of action.
Paclitaxel: Paclitaxel, a member of the taxane family, targets the microtubules within the cell's cytoskeleton.[3][] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their normal dynamic assembly and disassembly.[7] This interference disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis.[3][6][9] The cytotoxic effects of paclitaxel are also associated with the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[3][4] However, prolonged exposure can also activate pro-survival signaling pathways, such as PI3K/AKT, contributing to drug resistance.[6]
Caption: Paclitaxel's mechanism of action.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature for evaluating the efficacy of compounds like bullatacin and paclitaxel.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MCF-7/Adr) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of bullatacin or paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength appropriate for formazan (typically around 570 nm).
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC50) is then calculated from the dose-response curve.
In Vivo Xenograft Model
This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of the compounds.
Caption: Workflow for an in vivo xenograft model.
Detailed Steps:
-
Cell Implantation: A suspension of human breast cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Once the tumors reach the desired size, the mice are randomized into different treatment groups: vehicle control, bullatacin, and paclitaxel.
-
Drug Administration: The compounds are administered to the mice according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, or oral gavage).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and the tumor volume is calculated.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), the mice are euthanized, and the tumors are excised and weighed.
-
Further Analysis: The excised tumors can be further processed for histological analysis, immunohistochemistry (IHC) to assess markers of proliferation and apoptosis, or Western blotting to analyze protein expression levels in relevant signaling pathways.
Conclusion
Bullatacin and paclitaxel represent two distinct classes of anti-cancer agents with different mechanisms of action and potential applications in the treatment of breast cancer. Paclitaxel is a well-established chemotherapeutic with a primary mechanism of microtubule stabilization.[3][4][7] In contrast, bullatacin's ability to deplete cellular ATP by targeting mitochondrial complex I offers a unique therapeutic strategy, particularly for overcoming multidrug resistance.[1][2] The data suggests that bullatacin may be more effective against MDR breast cancer cells, while paclitaxel has a broader, more established role in chemotherapy. Further direct comparative studies are warranted to fully elucidate their respective potencies and potential for synergistic combination therapies in various breast cancer subtypes.
References
- 1. scispace.com [scispace.com]
- 2. The Annonaceous this compound bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
- 8. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Unlocking Chemotherapy's Potential: A Guide to the Synergistic Effects of Acetogenins
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug resistance (MDR) in cancer cells presents a formidable obstacle to effective chemotherapy. In the quest for novel strategies to overcome this challenge, natural compounds have emerged as a promising frontier. Among these, Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, have garnered significant attention for their potent cytotoxic and MDR-reversing capabilities. This guide provides a comprehensive comparison of the synergistic effects of acetogenins with conventional chemotherapy, supported by experimental data, detailed protocols, and pathway visualizations to aid in the exploration of this promising therapeutic avenue.
Data Presentation: Quantitative Analysis of Synergy
The synergistic interaction between acetogenins and conventional chemotherapeutic agents is most effectively demonstrated through quantitative analysis of cell viability. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various acetogenins and chemotherapy drugs, both individually and in combination, across different cancer cell lines. A significant reduction in the IC50 of the conventional drug in the presence of an acetogenin is a key indicator of synergistic activity, often quantified by a reversal fold (RF).
| Cell Line | Conventional Drug | IC50 (Drug Alone) | This compound | This compound Concentration | IC50 (Drug + this compound) | Reversal Fold (RF) | Reference |
| BEL-7402/5-FU | 5-Fluorouracil | 311.4 µg/ml | Annonaceous acetogenins | 10 µg/ml | 22.7 µg/ml | 13.7 | [1] |
| BEL-7402/5-FU | 5-Fluorouracil | 311.4 µg/ml | Annonaceous acetogenins | 20 µg/ml | 12.3 µg/ml | 25.3 | [1] |
| HepG2/ADM | Adriamycin (Doxorubicin) | 75.7 µg/ml | Annonaceous acetogenins | 10 µg/ml | 7.6 µg/ml | 9.7 | [1] |
| HepG2/ADM | Adriamycin (Doxorubicin) | 75.7 µg/ml | Annonaceous acetogenins | 20 µg/ml | 5.7 µg/ml | 13.3 | [1] |
Table 1: Synergistic Effects of Annonaceous Acetogenins in Drug-Resistant Hepatocellular Carcinoma Cells. [1]
| Cell Line | This compound | IC50 (this compound) | Reference |
| MCF-7/Dox | Atemoyacin-B | 122 nmol/L | [2] |
| MCF-7 | Atemoyacin-B | 120 nmol/L | [2] |
| KBv200 | Atemoyacin-B | 1.34 nmol/L | [2] |
| KB | Atemoyacin-B | 1.27 nmol/L | [2] |
| MCF-7/Dox | Bullatacin | 0.60 nmol/L | [2] |
| MCF-7 | Bullatacin | 0.59 nmol/L | [2] |
| KBv200 | Bullatacin | 0.04 nmol/L | [2] |
| KB | Bullatacin | 0.04 nmol/L | [2] |
Table 2: Cytotoxicity of Atemoyacin-B and Bullatacin in Multidrug-Resistant and Sensitive Cancer Cell Lines. [2] The similar IC50 values between the drug-resistant (MCF-7/Dox, KBv200) and sensitive parental cell lines (MCF-7, KB) suggest that these acetogenins are not affected by the P-glycoprotein-mediated drug efflux, a common mechanism of multidrug resistance.
Experimental Protocols: Methodologies for Evaluating Synergy
The following are detailed protocols for key experiments commonly employed to evaluate the synergistic effects of acetogenins and chemotherapy.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BEL-7402/5-FU, HepG2/ADM) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the this compound alone, the conventional chemotherapy drug alone, and combinations of both. Include a control group with no drug treatment.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 values are determined from the dose-response curves. Synergy is assessed using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound, chemotherapy drug, or their combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis of MDR-Associated Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in multidrug resistance (e.g., P-glycoprotein, MDR1, MRP1) and apoptosis (e.g., Bcl-2, caspases).
Protocol:
-
Protein Extraction: Treat cells with the compounds of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-P-gp, anti-Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental processes involved in the synergistic action of acetogenins with chemotherapy.
Caption: Experimental workflow for evaluating the synergistic effects of acetogenins.
Caption: Mechanism of this compound-mediated reversal of multidrug resistance.
References
Independent Verification of the Antitumor Activity of Synthetic Acetogenin Mimics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of various synthetic acetogenin mimics, supported by experimental data from peer-reviewed studies. It is designed to assist researchers in evaluating the potential of these compounds as novel anticancer agents. The information is presented in a structured format, including comparative data tables, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction to this compound Mimics
Annonaceous acetogenins are a class of natural products known for their potent cytotoxic and antitumor activities. Their primary mechanism of action is the inhibition of the mitochondrial respiratory chain's Complex I (NADH:ubiquinone oxidoreductase), which leads to a depletion of ATP, induction of apoptosis, and ultimately, cancer cell death.[1][2][3] However, the complexity of their structures and potential for toxicity have prompted the development of simplified synthetic mimics that retain or even enhance their therapeutic properties while offering improved synthesizability and selectivity.[4][5] This guide focuses on the independent verification of the antitumor activity of these synthetic analogues.
Comparative Antitumor Activity
The antitumor activity of synthetic this compound mimics is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported IC50 values for different classes of synthetic mimics, compared to natural acetogenins and conventional chemotherapeutic agents.
Table 1: Cytotoxicity of AA005, a Bullatacin Mimic
AA005 is a simplified analogue of the natural this compound bullatacin, where the central bis-tetrahydrofuran (THF) core is replaced by a triglycol ether moiety.[4] This modification has been shown to result in potent and selective anticancer activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AA005 | HCT116 | Colon Carcinoma | 0.08 ± 0.01 | [6] |
| HT29 | Colon Carcinoma | 0.12 ± 0.02 | [6] | |
| LOVO | Colon Carcinoma | 0.15 ± 0.03 | [6] | |
| SW480 | Colon Carcinoma | 0.11 ± 0.02 | [6] | |
| SGC7901 | Gastric Cancer | 0.25 ± 0.04 | [6] | |
| BEL7402 | Liver Cancer | 0.35 ± 0.06 | [6] | |
| A549 | Lung Cancer | 0.45 ± 0.08 | [6] | |
| MCF7 | Breast Cancer | 0.55 ± 0.10 | [6] | |
| HeLa | Cervical Cancer | >10 | [6] | |
| Bullatacin | HCT-8 | Ileocecal Adenocarcinoma | 0.0003 µM | [3] |
| HT-29 | Colorectal Adenocarcinoma | 0.0004 µM | [3] | |
| Adriamycin | L1210 | Leukemia | < 0.01 µM | [3] |
Table 2: Cytotoxicity of Catechol and Ethylene Glycol Ether Mimics
This series of analogues replaces the bis-THF core of bullatacinone with ethylene glycol and catechol ethers.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Catechol Analogue 14a | L1210 | Leukemia | 1.12 | [3] |
| Catechol Analogue 14c | L1210 | Leukemia | 0.98 | [3] |
| Ethylene Glycol Analogue | L1210 | Leukemia | >10 | [3] |
| Annonacin | L1210 | Leukemia | 0.02 | [3] |
| Bullatacin | L1210 | Leukemia | <0.01 | [3] |
| Bullatacinone | L1210 | Leukemia | <0.01 | [3] |
Table 3: Inhibition of Mitochondrial Complex I by 1,2-Cyclopentanediol Bis-ether Mimics
These mimics were designed based on the structural similarity between the hydroxylated bis-THF moiety of natural acetogenins and a hydroxylated 1,2-cyclopentanediol bis-ether motif.[3]
| Compound | Target | IC50 (nM) | Reference |
| Mimic 56 | Bovine Heart Mitochondrial Complex I | 0.83 | [3] |
| Mimic 57 | Bovine Heart Mitochondrial Complex I | 1.9 | [3] |
| Mimic 58 | Bovine Heart Mitochondrial Complex I | 1.0 | [3] |
| Mimic 59 | Bovine Heart Mitochondrial Complex I | 1.4 | [3] |
| Bullatacin | Bovine Heart Mitochondrial Complex I | 0.85 | [3] |
Table 4: Cytotoxicity of Pyrimidine-Containing this compound Analogs
These analogs incorporate a pyrimidine moiety, a structure found in the mitochondrial complex I inhibitor, pyrimidifen.[1][7]
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Analog 1a | SF-295 | CNS Cancer | 0.033 | [1] |
| SNB-75 | CNS Cancer | 0.026 | [1] | |
| A549/ATCC | Lung Cancer | 0.046 | [1] | |
| HCT-15 | Colon Cancer | 0.028 | [1] | |
| Analog 1b | SF-295 | CNS Cancer | 0.035 | [1] |
| SNB-75 | CNS Cancer | 0.029 | [1] | |
| A549/ATCC | Lung Cancer | 0.049 | [1] | |
| HCT-15 | Colon Cancer | 0.031 | [1] | |
| Analog 1c | SF-295 | CNS Cancer | 0.034 | [1] |
| SNB-75 | CNS Cancer | 0.028 | [1] | |
| A549/ATCC | Lung Cancer | 0.047 | [1] | |
| HCT-15 | Colon Cancer | 0.030 | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Synthetic this compound mimics (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthetic this compound mimics in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[9]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Inhibition Assay
This assay measures the activity of Complex I by monitoring the oxidation of NADH.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5)[10]
-
NADH solution
-
Decylubiquinone (a ubiquinone analog)
-
Complex I inhibitor (e.g., Rotenone) for determining specific activity
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and the mitochondrial sample.
-
Compound Incubation: Add the synthetic this compound mimic at various concentrations to the reaction mixture and incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADH and decylubiquinone.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[11][12]
-
Specific Activity Calculation: To determine the specific Complex I activity, perform a parallel assay in the presence of a known Complex I inhibitor like rotenone. The rotenone-sensitive rate represents the specific activity of Complex I.
-
IC50 Determination: The IC50 value is the concentration of the mimic that causes a 50% reduction in the specific Complex I activity.[3]
Signaling Pathways and Mechanisms of Action
Synthetic this compound mimics exert their antitumor effects through various signaling pathways, primarily revolving around the inhibition of mitochondrial Complex I.
Experimental Workflow for Investigating Antitumor Mechanism
Caption: Workflow for elucidating the antitumor mechanism of this compound mimics.
AMPK/mTOR Signaling Pathway
The synthetic mimic AA005 has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR complex 1 (mTORC1) signaling pathway.[13][14] This is a critical pathway that regulates cell growth, proliferation, and autophagy. Inhibition of Complex I by AA005 leads to ATP depletion, which in turn activates AMPK. Activated AMPK then phosphorylates and inhibits mTORC1, leading to the inhibition of protein synthesis and induction of autophagy.[15]
Caption: Simplified AMPK/mTOR signaling pathway affected by this compound mimics.
AIF-Dependent Apoptosis Pathway
Interestingly, AA005 has also been found to induce cancer cell death through a caspase-3-independent mechanism involving the apoptosis-inducing factor (AIF).[2][16] Following mitochondrial damage, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to apoptosis. This pathway is distinct from the classical caspase-dependent apoptosis.
Caption: AIF-dependent apoptotic pathway induced by AA005.
Conclusion
Synthetic this compound mimics represent a promising class of antitumor agents that target mitochondrial Complex I, a key player in cancer cell metabolism. The data presented in this guide demonstrate that various synthetic strategies can yield compounds with potent and, in some cases, selective anticancer activity. The detailed experimental protocols and pathway diagrams provide a framework for the independent verification and further investigation of these compounds. Future research should focus on optimizing the therapeutic index of these mimics and exploring their efficacy in in vivo models to pave the way for potential clinical applications.
References
- 1. Synthesis of this compound Analogs Comprising Pyrimidine Moieties Linked by Amine Bonds and Their Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]
- 2. Annonaceous this compound mimic AA005 suppresses human colon cancer cell growth in vivo through downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound Analogs Comprising Pyrimidine Moieties Linked by Amine Bonds and Their Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of an annonaceous this compound mimetic, AA005, as an AMPK activator and autophagy inducer in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annonaceous this compound mimic AA005 induces cancer cell death via apoptosis inducing factor through a caspase-3-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of In Vitro Acetogenin Cytotoxicity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative meta-analysis of the in vitro cytotoxicity of various acetogenins against a range of cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of the potent anti-cancer activity of this class of natural compounds.
Annonaceous acetogenins are a class of polyketides derived from the Annonaceae family of plants and have demonstrated significant cytotoxic effects against numerous cancer cell lines.[1] Their primary mechanism of action involves the inhibition of Complex I (NADH-ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This disruption of cellular energy production preferentially targets cancer cells, which often have higher energy demands.[3] This guide synthesizes quantitative data on their cytotoxic potency, details common experimental protocols for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity of Acetogenins
The cytotoxic potential of acetogenins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several prominent acetogenins across various human cancer cell lines, as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the duration of exposure and the assay used.
| Acetogenin | Cancer Cell Line | Cell Line Type | IC50 Value | Exposure Time (h) | Reference |
| Annonacin | ECC-1 | Endometrial Cancer | 4.62 µg/mL | 72 | [1] |
| HEC-1A | Endometrial Cancer | 4.75 µg/mL | 72 | [1] | |
| EC6-ept (primary) | Endometrial Cancer | 4.92 µg/mL | 72 | [1] | |
| EC14-ept (primary) | Endometrial Cancer | 4.81 µg/mL | 72 | [1] | |
| HeLa | Cervical Carcinoma | 19.32 µM | 24 | [4] | |
| IGROV-1 | Ovarian Carcinoma | 46.54 µM | 24 | [4] | |
| Bullatacin | 2.2.15 | Hepatocarcinoma | 7.8 ± 2.5 nM | 24 | [3] |
| SW480 | Colon Cancer | ~10 nM | 48 | [5] | |
| HT-29 | Colon Cancer | ~7 nM | 48 | [5] | |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | Cytotoxic | - | [6] | |
| Squamocin | T24 | Bladder Cancer | Induces cell death | - | [7] |
| AA005 (mimetic) | HCT116 | Colon Cancer | - | 48 | [8] |
| HT29 | Colon Cancer | - | 48 | [8] | |
| LOVO | Colon Cancer | - | 48 | [8] |
Experimental Protocols for Assessing this compound Cytotoxicity
The following section outlines a standard methodology for determining the in vitro cytotoxicity of acetogenins, primarily based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9] For cytotoxicity experiments, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the this compound, typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO), for a specified duration (e.g., 24, 48, or 72 hours).[1][9]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Methodology:
-
After the desired incubation period with the this compound, the culture medium is removed.
-
An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for a few hours at 37°C.[9]
-
Following incubation, a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[9]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways of this compound-Induced Cytotoxicity
Acetogenins exert their cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).
This compound-Induced Apoptosis
Acetogenins can trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the induction of Bax, a pro-apoptotic protein, and the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[7]
References
- 1. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bullatacin, a potent antitumor annonaceous this compound, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Annonaceous this compound bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annonacin, a mono-tetrahydrofuran this compound, arrests cancer cells at the G1 phase and causes cytotoxicity in a Bax- and caspase-3-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
comparing the efficacy of acetogenin-based nanoparticles to free compounds
A detailed comparison reveals that delivering acetogenins via nanoparticles significantly enhances their therapeutic efficacy compared to their free forms. This guide provides a comprehensive analysis of the experimental data, protocols, and underlying molecular mechanisms that demonstrate the superior performance of acetogenin-based nanoparticles.
Researchers in drug development are constantly seeking ways to improve the therapeutic window of potent natural compounds like acetogenins. While acetogenins exhibit strong anti-tumor properties, their poor solubility and potential for side effects have limited their clinical application.[1][2] Encapsulation within nanoparticles presents a promising strategy to overcome these limitations, leading to improved drug delivery, enhanced cytotoxicity against cancer cells, and greater in vivo tumor inhibition.[1][2][3]
Enhanced Cytotoxicity and In Vivo Tumor Inhibition with Nanoparticles
Experimental data consistently demonstrates the superior performance of this compound-loaded nanoparticles over free acetogenins. Studies have shown that nanoparticle formulations can significantly decrease the half-maximal inhibitory concentration (IC50) and increase the tumor inhibition rate (TIR).
One study highlighted that folate-targeted this compound nanosuspensions (FA-PEG-ACGs-NSps) exhibited a significantly lower IC50 value against HeLa cells (0.483 µg/mL) compared to non-targeted nanoparticles (0.915 µg/mL).[1][4] In vivo experiments further underscored this advantage, with the targeted nanoparticles achieving a tumor inhibition rate of 76.45%, far surpassing the 25.29% inhibition seen with non-targeted nanoparticles.[1][4] Another investigation into this compound nanosuspensions (ACGs-NSps) revealed that at a dose 10 times lower than free acetogenins in an oil solution, the nanoparticle formulation achieved a comparable tumor inhibition rate when administered orally (47.94% vs. 49.74%).[2] When administered intravenously, the efficacy of the nanosuspensions was even more pronounced, reaching a 70.31% tumor inhibition rate.[2]
The enhanced efficacy is not limited to a single type of nanoparticle formulation. A study using poly(glycerol adipate) nanoparticles decorated with folic acid (FOL-NPs) and triphenylphosphonium (FOL/TPP-NPs) to deliver an this compound-enriched extract showed a 2.0 to 2.6-fold potentiation of toxicity against SKOV3 ovarian cancer cells compared to the free extract.[3] The dual-targeted FOL/TPP-NPs demonstrated a lower IC50 and higher cellular uptake than the single-targeted FOL-NPs.[3] Furthermore, supramolecular polymer micelles (SMPMs) encapsulating annonacin, a specific this compound, drastically increased its cytotoxic activity. While free annonacin in water showed 92% cell viability at 100 µM, the SMPM-encapsulated form reduced cell viability to just 5.8% at the same concentration.[5]
Below is a summary of the comparative efficacy data:
| Formulation | Cell Line/Animal Model | Efficacy Metric | Nanoparticle Value | Free Compound/Control Value |
| Folate-Targeted Nanosuspensions (FA-PEG-ACGs-NSps) [1][4] | HeLa Cells | IC50 (µg/mL) | 0.483 | 0.915 (Non-targeted NPs) |
| HeLa Tumor-Bearing Mice | Tumor Inhibition Rate (%) | 76.45 | 25.29 (Non-targeted NPs) | |
| This compound Nanosuspensions (ACGs-NSps) [2] | H22-Tumor Bearing Mice (Oral) | Tumor Inhibition Rate (%) | 47.94 (at 1/10th dose) | 49.74 |
| H22-Tumor Bearing Mice (IV) | Tumor Inhibition Rate (%) | 70.31 | - | |
| Folic Acid/Triphenylphosphonium NPs (FOL/TPP-NPs) [3] | SKOV3 Ovarian Cancer Cells | Potentiation of Toxicity | 2.0 - 2.6 fold increase | - |
| Annonacin-Loaded SMPMs [5] | Cancer Cells | Cell Viability (%) at 100 µM | 5.8 | 92 |
Unraveling the Mechanisms: Key Signaling Pathways
Acetogenins exert their anticancer effects by modulating several key signaling pathways. Their primary mechanism of action is the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[6][7][8] This blockade of ATP production is particularly detrimental to cancer cells, which have high metabolic rates.[6] The disruption of mitochondrial function triggers apoptosis, or programmed cell death.[6]
Nanoparticle delivery can enhance the induction of apoptosis. Acetogenins have been shown to activate pro-apoptotic proteins like Bax and caspases, particularly caspase-3.[6][7] They can also induce cell cycle arrest, often at the G1 phase.[6][7] Furthermore, acetogenins have been found to interfere with other critical cancer-related signaling pathways, including the EGFR, Notch, and STAT3 pathways.[8][9][10] By delivering acetogenins more effectively to tumor cells, nanoparticles can potentiate these anti-cancer mechanisms.
Caption: this compound nanoparticle signaling pathway in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound-based nanoparticles and free compounds.
Preparation of this compound-Loaded Nanoparticles
A common method for preparing polymer-based nanoparticles is the emulsification and solvent evaporation technique.[11]
-
Dissolution: The this compound compound and a biodegradable polymer (e.g., PLGA) are dissolved in a suitable organic solvent.
-
Emulsification: This organic phase is then emulsified in an aqueous solution containing a surfactant or stabilizer to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or continuous stirring.
-
Nanoparticle Collection: The resulting nanoparticles are collected by centrifugation, washed to remove excess surfactant, and then lyophilized for storage.
References
- 1. Folate-targeting annonaceous acetogenins nanosuspensions: significantly enhanced antitumor efficacy in HeLa tumor-bearing mice - ProQuest [proquest.com]
- 2. Annonaceous acetogenins (ACGs) nanosuspensions based on a self-assembly stabilizer and the significantly improved anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of this compound-enriched Annona muricata Linn leaf extract by folic acid-conjugated and triphenylphosphonium-conjugated poly(glycerol adipate) nanoparticles to enhance toxicity against ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate-targeting annonaceous acetogenins nanosuspensions: significantly enhanced antitumor efficacy in HeLa tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 9. This compound Extracted from Annona muricata Prevented the Actions of EGF in PA-1 Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annonaceous acetogenins mediated up-regulation of Notch2 exerts growth inhibition in human gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Navigating the Safe Disposal of Acetogenins: A Procedural Guide
Core Principles of Acetogenin Waste Management
This material should be considered hazardous until further information becomes available.[7] All personnel must review the complete Safety Data Sheet (SDS) for the specific this compound compound before use.[7] The fundamental principle is to treat all this compound waste—whether in solid, liquid, or contaminated material form—as hazardous chemical waste.[8] Under no circumstances should it be disposed of down the drain or in regular trash.[8]
Immediate Safety and Handling Protocols
Prior to disposal, safe handling practices are paramount to minimize exposure and prevent accidental spills.
Personal Protective Equipment (PPE) and General Laboratory Practices:
| Precaution | Description | Relevant Guidance |
| Eye Protection | Safety goggles or face shields must be worn to prevent eye contact with chemicals.[5][9] | In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open.[5] |
| Hand Protection | Appropriate chemical-resistant gloves must be worn to avoid skin contact.[5][6] | Hands should be washed thoroughly after handling materials and before leaving the laboratory.[5] |
| Protective Clothing | A laboratory coat is mandatory to protect skin and clothing from splashes.[5][9] | Laboratory coats should not be worn in public areas.[9] |
| Respiratory Protection | Work with volatile this compound solutions or solid powders should be conducted in a fume hood to prevent inhalation.[9] | Procedures should be performed carefully to minimize the creation of aerosols.[5] |
| No Mouth Pipetting | Only mechanical pipetting devices are permitted for transferring liquids.[5][9] | |
| Work Area Decontamination | Work surfaces should be decontaminated regularly.[5] | Any spills must be cleaned up immediately.[5] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the essential steps for the safe disposal of this compound compounds and contaminated materials.
-
Waste Identification and Segregation:
-
All materials that have come into contact with acetogenins, including unused compounds, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.[8]
-
This compound waste should be segregated from other waste streams to prevent unintentional chemical reactions.[8]
-
-
Waste Collection and Containerization:
-
Collect this compound waste in a designated, chemically compatible, and leak-proof container.[8]
-
The container must be clearly labeled with "Hazardous Waste" and the specific name of the this compound compound(s).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Institutional Waste Pickup:
-
Follow your institution's specific procedures for arranging the collection of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the logical flow of operations from initial handling to final disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles for handling hazardous chemicals. Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. entomology.k-state.edu [entomology.k-state.edu]
Essential Safety and Logistical Information for Handling Acetogenins
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of acetogenins. Given their cytotoxic and neurotoxic potential, it is imperative that all personnel adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure to acetogenins. The following table summarizes the recommended PPE for handling these compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves. | Prevents skin contact. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes of acetogenin solutions or contact with the powdered form. |
| Body Protection | A disposable, solid-front, back-tying laboratory gown over a standard lab coat. | Provides a barrier against spills and contamination of personal clothing. The disposable gown should be discarded as cytotoxic waste. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling powdered acetogenins to prevent inhalation of fine particles. | Minimizes the risk of respiratory exposure, especially when weighing or transferring solid compounds that can become airborne. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan for Handling Acetogenins
Adherence to a strict operational plan is critical to minimize the risk of exposure during the handling of acetogenins.
1. Designated Work Area:
-
All work with acetogenins, both in powdered form and in solution, must be conducted in a designated area, such as a certified chemical fume hood or a ducted biosafety cabinet.[1]
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
2. Weighing and Reconstitution:
-
Weighing of powdered acetogenins should be performed within a chemical fume hood or a containment glove box to prevent the aerosolization of particles.
-
Use dedicated spatulas and weighing boats for handling solid acetogenins.
-
When reconstituting, add the solvent slowly to the solid to avoid splashing. As indicated in product information for Annonacin, these compounds are often soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[1]
3. Solution Handling:
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of this compound solutions.
-
All transfers of solutions should be performed carefully over the absorbent liner within the fume hood.
4. Decontamination:
-
At the end of each procedure, decontaminate all surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.
-
All disposable materials used in the handling process (e.g., gloves, absorbent liners, pipette tips) should be considered contaminated and disposed of as cytotoxic waste.
5. Emergency Procedures:
-
In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station.
-
In case of inhalation, move to fresh air immediately.
-
Seek immediate medical attention after any exposure.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid and liquid waste contaminated with acetogenins must be segregated as cytotoxic waste.
-
Solid Waste: This includes used gloves, gowns, absorbent pads, pipette tips, and any other contaminated disposable materials. Place these items in a designated, leak-proof, puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste".[2][3][4]
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with acetogenins should be placed in a designated cytotoxic sharps container, which is typically yellow with a purple lid.[2]
-
Liquid Waste: Unused or waste solutions of acetogenins should be collected in a clearly labeled, leak-proof, and chemical-resistant container. This container should also be marked as "Cytotoxic Waste".
2. Waste Disposal Method:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[2][3][4]
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[2][3][4]
-
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.
Experimental Protocol: In Vitro Cytotoxicity Assay of Acetogenins
This protocol outlines a standard procedure for determining the cytotoxic effects of an this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing. It is important to ensure the final DMSO concentration in the wells does not exceed a level that is toxic to the cells (typically <0.5%).
3. Cell Treatment:
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the this compound that causes 50% inhibition of cell growth).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and purification of acetogenins from a plant source, a common procedure in natural product drug discovery.
Caption: Workflow for the isolation and purification of acetogenins from plant material.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
